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Core Science & Biosynthesis

Foundational

Synthesis of 4-Chloro-5-iodo-2,6-dimethyl-quinoline

Synthesis of 4-Chloro-5-iodo-2,6-dimethylquinoline: A Comprehensive Technical Guide Strategic Overview & Retrosynthetic Analysis In the realm of advanced heterocyclic synthesis, the 4-chloroquinoline core serves as a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis of 4-Chloro-5-iodo-2,6-dimethylquinoline: A Comprehensive Technical Guide

Strategic Overview & Retrosynthetic Analysis

In the realm of advanced heterocyclic synthesis, the 4-chloroquinoline core serves as a highly versatile electrophilic hub for downstream cross-coupling and nucleophilic aromatic substitution (SNAr) in drug discovery[1]. The synthesis of 4-chloro-5-iodo-2,6-dimethylquinoline presents a unique regiochemical challenge due to the specific substitution pattern required on the benzene ring.

To achieve this architecture, the most robust approach is a three-step cascade beginning with the condensation of 3-iodo-4-methylaniline and ethyl acetoacetate. This is followed by a high-temperature Conrad-Limpach electrocyclization[2], and a subsequent deoxychlorination. The primary technical hurdle is the regioselectivity during the cyclization step, which requires careful isolation of the sterically hindered 5-iodo isomer from the thermodynamically favored 7-iodo byproduct.

SynthesisWorkflow A 3-Iodo-4-methylaniline + Ethyl Acetoacetate B Enamine Intermediate (Condensation) A->B p-TsOH, Toluene Reflux, -H2O C Conrad-Limpach Cyclization (Dowtherm A, 250°C) B->C Thermal Electrocyclization D 5-Iodo-2,6-dimethyl- quinolin-4(1H)-one C->D Isomer Separation (from 7-Iodo) E Chlorination (POCl3, 100°C) D->E Deoxychlorination F 4-Chloro-5-iodo- 2,6-dimethylquinoline E->F Aqueous Workup & Purification

Figure 1: Three-step synthetic workflow for 4-Chloro-5-iodo-2,6-dimethylquinoline.

Mechanistic Pathway & Regiochemical Logic

Step 1: Condensation (Enamine Formation)

The synthesis initiates with an acid-catalyzed condensation. The nucleophilic amine of 3-iodo-4-methylaniline attacks the ketone carbonyl of ethyl acetoacetate. The causality of using a Dean-Stark apparatus here is critical: the reaction is an equilibrium. By continuously removing the water byproduct as an azeotrope with toluene, the equilibrium is irreversibly driven toward the enamine intermediate.

Step 2: Conrad-Limpach Thermal Cyclization

The Conrad-Limpach cyclization is an electrocyclic ring closure that demands the temporary disruption of the aniline's aromaticity[2]. This high-energy transition state requires extreme thermal conditions (~250 °C). Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is chosen because its boiling point perfectly matches this activation energy requirement while remaining chemically inert[3],[4].

The Regioselectivity Challenge: Because the starting aniline is meta-substituted (iodine at C3 relative to the amine), cyclization can occur at two distinct ortho positions (C2 or C6 of the aniline).

  • Attack at the less hindered position yields the 7-iodo isomer (Major).

  • Attack at the sterically congested position (between the amine and the iodine) yields the target 5-iodo isomer (Minor).

Regioselectivity Enamine Enamine Intermediate PathA Attack at C2 (Sterically Hindered) Enamine->PathA ortho to Iodo PathB Attack at C6 (Less Hindered) Enamine->PathB ortho to H ProdA 5-Iodo-2,6-dimethylquinolin-4(1H)-one (Minor Product / Target) PathA->ProdA ProdB 7-Iodo-2,6-dimethylquinolin-4(1H)-one (Major Product / Byproduct) PathB->ProdB

Figure 2: Regioselectivity logic during the Conrad-Limpach cyclization step.

Step 3: Deoxychlorination

Phosphorus oxychloride (POCl₃) serves a dual purpose as both the solvent and the electrophilic chlorinating agent. The tautomeric 4-hydroxy group of the quinolone attacks the phosphorus atom, generating a highly reactive dichlorophosphate ester leaving group. Subsequent nucleophilic displacement by the chloride ion yields the final 4-chloroquinoline[5],[6].

Quantitative Data & Analytical Characterization

StepIntermediate / ProductExpected Yield (%)Reaction TimeKey Analytical Markers (1H NMR / MS)
1 Enamine Intermediate85 – 904 – 6 hNH (δ ~10.5, br s), Vinyl CH (δ ~4.7)
2 5-Iodo-2,6-dimethylquinolin-4(1H)-one15 – 25*0.5 – 1 hC3-H (δ ~6.0), NH (δ ~11.5), [M+H]⁺ 300.0
3 4-Chloro-5-iodo-2,6-dimethylquinoline75 – 852 – 4 hC3-H (δ ~7.4), Disappearance of NH, [M+H]⁺ 318.0

*Note: The 7-iodo isomer is the major product (60-70%); the yield reflects the isolated 5-iodo target after fractional crystallization.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the Enamine Intermediate
  • Setup: Charge a 500 mL round-bottom flask with 3-iodo-4-methylaniline (50.0 g, 214.5 mmol, 1.0 eq) and anhydrous toluene (250 mL).

  • Reagent Addition: Add ethyl acetoacetate (33.5 g, 257.4 mmol, 1.2 eq) followed by p-toluenesulfonic acid monohydrate (2.0 g, 10.7 mmol, 0.05 eq).

  • Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to vigorous reflux.

  • Self-Validation: Monitor the Dean-Stark trap. The reaction is complete when water collection ceases (approximately 3.8 mL of water should be collected).

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 100 mL) to quench the acid catalyst. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the enamine as a viscous oil which may solidify upon standing.

Protocol B: Conrad-Limpach Cyclization & Isomer Separation
  • Solvent Preparation: In a 1 L three-neck flask equipped with an addition funnel and a short-path distillation head, heat Dowtherm A (300 mL) to 250 °C under a nitrogen atmosphere.

  • Addition: Dissolve the crude enamine from Protocol A in a minimal amount of warm Dowtherm A (50 mL). Add this solution dropwise to the 250 °C solvent over 30–45 minutes.

    • Causality Note: Dropwise addition ensures a pseudo-high dilution environment. If the concentration of the enamine becomes too high, intermolecular condensation outcompetes the intramolecular cyclization, resulting in intractable tar.

  • Cyclization: Maintain heating at 250 °C for 30 minutes after the addition is complete. The distillation head will collect the ethanol byproduct.

  • Precipitation: Remove the heating mantle and allow the mixture to cool to 90 °C. Slowly pour the mixture into vigorously stirred hexanes (1 L) to precipitate the crude quinolone mixture. Filter and wash the solid with additional hexanes.

  • Separation: Suspend the crude solid in boiling N,N-dimethylformamide (DMF) or ethanol. The 7-iodo isomer is generally less soluble and will crystallize first. Filter the hot mixture. Concentrate the mother liquor and purify via silica gel chromatography (eluting with DCM/MeOH) to isolate the pure 5-iodo-2,6-dimethylquinolin-4(1H)-one.

Protocol C: POCl₃ Deoxychlorination
  • Reaction: Suspend 5-iodo-2,6-dimethylquinolin-4(1H)-one (10.0 g, 33.4 mmol) in neat POCl₃ (25.6 g, 167 mmol, 5.0 eq) in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Heating: Heat the mixture to 90–100 °C.

    • Self-Validation: The starting quinolone is highly polar and insoluble in POCl₃. As the reaction proceeds, the suspension will transition into a dark, homogeneous solution. This visual cue confirms the formation of the soluble 4-chloroquinoline complex[7].

  • Monitoring: Stir for 2–4 hours until TLC (EtOAc/Hexane) indicates complete consumption of the starting material.

  • Quenching (Critical Safety Step): Allow the mixture to cool to room temperature. Carefully and slowly pour the mixture over vigorously stirred crushed ice (200 g) to hydrolyze the excess POCl₃. Warning: This step is highly exothermic and releases HCl gas.

  • Neutralization: Slowly add concentrated aqueous NH₄OH until the pH reaches 8. The product will precipitate as a solid.

  • Isolation: Filter the solid, wash thoroughly with cold water, and dry under vacuum. Recrystallize from ethyl acetate/hexanes to yield pure 4-chloro-5-iodo-2,6-dimethylquinoline.

References

  • Conrad–Limpach synthesis Source: Wikipedia (Citing: Ber. Dtsch. Chem. Ges. 1887, 20 (1): 944–948) URL: [Link]

  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease Source: British Journal of Pharmacology (via PMC) URL: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: Molecules (MDPI) URL: [Link]

  • Practical Synthesis of 4-Chloro-2-(2-naphthyl)quinoline, a Precursor to Triple-Helix DNA Intercalators Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones Source: Synthetic Communications (via PMC) URL: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: RSC Advances URL: [Link]

  • Synthesis of Deuterated Endochin‐Like Quinolones Source: Molecules (MDPI) URL: [Link]

Sources

Exploratory

Physicochemical Profiling and Mechanistic Utility of 4-Chloro-5-iodo-2,6-dimethylquinoline in Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the strategic decoration of heterocyclic scaffolds with halogens and alkyl groups is paramount for tuning pharmacokinetics and target affinity. 4-Chloro-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic decoration of heterocyclic scaffolds with halogens and alkyl groups is paramount for tuning pharmacokinetics and target affinity. 4-Chloro-5-iodo-2,6-dimethylquinoline (Molecular Formula: C11H9ClIN) is a highly specialized, sterically congested building block utilized extensively in pharmaceutical research, including the development of antimalarials, kinase inhibitors, and Neuropeptide Y (NPY) receptor antagonists [1, 3].

As a Senior Application Scientist, I approach this molecule not merely as a chemical structure, but as a finely tuned mechanistic tool. The unique juxtaposition of its functional groups—specifically the peri-substitution of chlorine and iodine—creates a self-validating system of steric strain and electronic activation that can be leveraged to synthesize atropisomerically stable, conformationally pure drug candidates.

Structural and Physicochemical Properties

The utility of 4-chloro-5-iodo-2,6-dimethylquinoline stems from its precise physicochemical profile. The dual halogenation provides distinct vectors for late-stage functionalization, while the methyl groups dictate the molecule's lipophilicity and metabolic fate.

Quantitative Physicochemical Data

To facilitate rapid assessment for drug development professionals, the core physicochemical properties are summarized below:

PropertyValueMechanistic Implication
Molecular Formula C11H9ClINDefines the highly halogenated, lipophilic core.
Molecular Weight 317.55 g/mol Favorable for small-molecule drug design (Lipinski's Rule of 5).
LogP (Predicted) ~4.5 - 5.0High lipophilicity; ensures excellent membrane permeability.
Topological Polar Surface Area (TPSA) 12.9 ŲLow TPSA indicates high potential for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 0Prevents non-specific aqueous solvation, driving target pocket binding.
Hydrogen Bond Acceptors 1 (Quinoline N)Acts as a critical interaction point for kinase hinge regions or GPCRs.
The Peri-Substitution Effect

The most critical structural feature of this molecule is the peri-substitution at the C4 and C5 positions. The van der Waals radii of the C4-chlorine (1.75 Å) and C5-iodine (1.98 Å) significantly exceed the spatial allowance between these adjacent positions. This results in extreme steric strain, forcing the halogens out of the quinoline plane and distorting the aromatic backbone [2]. This distortion is not a flaw; it is a design feature. It locks the conformation of subsequent derivatives (such as diarylamines) into stable atropisomers, preventing low-energy racemization and drastically increasing target selectivity [2].

Mechanistic Role in Drug Design

Understanding the causality behind the structural features of 4-chloro-5-iodo-2,6-dimethylquinoline allows researchers to exploit it effectively in synthetic workflows.

Mechanism Core 4-Chloro-5-iodo-2,6-dimethylquinoline Peri C4-Cl / C5-I Peri-Substitution (Steric Strain & Distortion) Core->Peri Metabolic C2/C6 Methyl Shielding (Metabolic Stability) Core->Metabolic SNAr Enhanced SNAr Reactivity at C4 Position Peri->SNAr Halogen C5-I Halogen Bonding (σ-hole interactions) Peri->Halogen

Physicochemical and mechanistic properties driving drug design utility.

  • Enhanced SNAr Reactivity: The electron-withdrawing nature of the quinoline nitrogen makes the C4-chloride susceptible to Nucleophilic Aromatic Substitution (SNAr). The peri-strain from the C5-iodine actually accelerates this reaction thermodynamically, as the formation of the non-planar Meisenheimer complex relieves the ground-state steric clash between the halogens.

  • Halogen Bonding: The C5-iodine features a highly polarizable electron cloud with a positive electrostatic cap (the σ-hole). This allows the iodine to act as a potent halogen bond donor, forming highly directional interactions with backbone carbonyls in target protein binding pockets.

  • Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize electron-rich aromatic positions. The strategic placement of methyl groups at C2 and C6 acts as a steric shield, blocking rapid oxidative metabolism and extending the biological half-life of the resulting drug [3].

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis of the core scaffold and its subsequent functionalization.

Workflow 1: De Novo Synthesis of the Core Scaffold

Synthesis A 4-Methylaniline + Ethyl Acetoacetate B 2,6-Dimethylquinolin-4-ol (Conrad-Limpach) A->B Heat C 5-Iodo-2,6-dimethyl- quinolin-4-ol B->C I2 / NIS D 4-Chloro-5-iodo- 2,6-dimethylquinoline C->D POCl3

Step-by-step synthetic workflow for 4-Chloro-5-iodo-2,6-dimethylquinoline.

Step-by-Step Protocol:

  • Conrad-Limpach Cyclization: Condense 4-methylaniline (1.0 eq) with ethyl acetoacetate (1.1 eq) at 150 °C to form an intermediate Schiff base. Transfer the crude mixture to Dowtherm A at 250 °C. The high thermal energy drives the cyclization, yielding 2,6-dimethylquinolin-4-ol.

  • Regioselective Iodination: Dissolve the quinolin-4-ol in anhydrous DMF. Add N-Iodosuccinimide (NIS, 1.05 eq) portion-wise at 0 °C, then warm to ambient temperature. Causality note: The electron-donating effect of the C6-methyl group directs the electrophilic aromatic substitution strictly to the C5 position.

  • Aromatizing Chlorination: Suspend the 5-iodo intermediate in neat Phosphorus Oxychloride (POCl3, 5.0 eq) and reflux at 105 °C for 4 hours. Causality note: POCl3 acts as a dehydrating electrophile, converting the tautomeric C4-lactam oxygen into a phosphorodichloridate leaving group, which is subsequently displaced by chloride to yield the final aromatized product. Quench carefully over ice water, neutralize with NH4OH, and filter the precipitate.

Workflow 2: SNAr Functionalization (e.g., NPY Antagonist Synthesis)

This protocol describes the substitution of the C4-chloride with an amine, a critical step in generating NPY5 receptor antagonists [3].

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried Schlenk flask, dissolve 4-chloro-5-iodo-2,6-dimethylquinoline (1.0 eq) and the target nucleophilic amine (e.g., a substituted pyrrolidine, 1.2 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Causality note: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl generated during the substitution and preventing the deactivation of the nucleophilic amine.

  • Thermal Activation: Heat the reaction mixture to 120 °C under an argon atmosphere for 12 hours. The elevated temperature is required to overcome the initial steric barrier imposed by the adjacent C5-iodo group.

  • Validation & Workup: Monitor the consumption of the starting material via LC-MS. Upon completion, cool to room temperature, quench with saturated aqueous NaHCO3, and extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with brine (5x) to remove the NMP solvent. Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography.

References

  • The Journal of Organic Chemistry (ACS Publications) - Approaches toward Atropisomerically Stable and Conformationally Pure Diarylamines. Available at:[Link]

  • Google Patents - MXPA04007502A: Derivados de quinolina como antagonistas de neuropeptido y (npy).
Foundational

Comprehensive Technical Guide: 4-Chloro-5-iodo-2,6-dimethylquinoline in Advanced Drug Discovery

Executive Summary 4-Chloro-5-iodo-2,6-dimethylquinoline is a highly specialized, bifunctional heterocyclic building block. Its unique substitution pattern—featuring orthogonal reactive halogens at the C4 and C5 positions...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-5-iodo-2,6-dimethylquinoline is a highly specialized, bifunctional heterocyclic building block. Its unique substitution pattern—featuring orthogonal reactive halogens at the C4 and C5 positions—makes it an elite precursor in the synthesis of complex pharmacophores. It is most prominently utilized in the development of Neuropeptide Y (NPY) antagonists for metabolic disorders[1] and novel antimalarial candidates[2]. This whitepaper synthesizes its structural parameters, a field-proven mechanistic synthetic methodology, and its strategic application in modern drug discovery.

Chemical Identity & Structural Parameters

The quinoline core is heavily functionalized, creating specific steric and electronic environments that dictate its reactivity. The C4-chloride is electronically activated by the adjacent pyridine nitrogen, while the C5-iodide is sterically shielded but highly susceptible to transition-metal insertion.

ParameterValue
IUPAC Name 4-Chloro-5-iodo-2,6-dimethylquinoline
CAS Number Unassigned / Proprietary Building Block
Molecular Formula C₁₁H₉ClIN
Molecular Weight 317.55 g/mol
InChIKey RRQQNOZVNODMCN-UHFFFAOYSA-N
SMILES IC1=C(C)C=CC2=NC(C)=CC(Cl)=C21

Mechanistic Synthesis & Protocol: The Conrad-Limpach Pathway

The de novo synthesis of 4-chloro-5-iodo-2,6-dimethylquinoline relies on the classical Conrad-Limpach quinoline synthesis, followed by regioselective deoxychlorination. The protocol below operates as a self-validating system, where the physical properties of the intermediates dictate the experimental choices and confirm reaction progress.

Step 1: Enamine Condensation
  • Reagents: 3-Iodo-4-methylaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Glacial acetic acid (catalytic), Toluene.

  • Procedure: Dissolve the aniline in toluene. Add ethyl acetoacetate and a catalytic amount of acetic acid. Reflux the mixture under Dean-Stark conditions for 4-6 hours until water evolution ceases.

  • Causality & Validation: The acetic acid acts as a mild proton source, activating the ketone carbonyl of ethyl acetoacetate toward nucleophilic attack by the aniline without fully protonating the amine. The Dean-Stark trap acts as the self-validating mechanism: it drives the equilibrium forward by physically removing the water byproduct. The cessation of water collection visually confirms quantitative conversion to the enamine intermediate.

Step 2: Thermal Cyclization & Regioisomer Separation
  • Reagents: Enamine intermediate, Dowtherm A (biphenyl/diphenyl ether mixture).

  • Procedure: Add the crude enamine dropwise to vigorously boiling Dowtherm A (~250°C). Maintain reflux for 30 minutes, then cool to room temperature. Dilute with hexanes to precipitate the crude quinolones.

  • Causality & Validation: The extreme thermal energy provides the high activation barrier required for electrophilic aromatic substitution. Because 3-iodo-4-methylaniline is unsymmetrical, cyclization occurs at both the C2 and C6 positions of the aniline ring. Cyclization at C2 (less sterically hindered) yields the major 7-iodo regioisomer, while cyclization at C6 (adjacent to the bulky iodine) yields the desired, more sterically hindered 5-iodo-2,6-dimethylquinolin-4(1H)-one . This highlights a critical bottleneck: thermodynamic control and steric bulk dictate the yield. The isomers must be separated via silica gel chromatography or fractional crystallization to isolate the pure 5-iodo precursor.

Step 3: Deoxychlorination
  • Reagents: 5-Iodo-2,6-dimethylquinolin-4(1H)-one (1.0 eq), Phosphorus oxychloride (POCl₃, neat, excess).

  • Procedure: Suspend the isolated 5-iodo quinolone in neat POCl₃. Heat the mixture to 100°C for 2-3 hours. Cool the mixture and carefully quench by pouring over crushed ice. Neutralize with aqueous ammonia and extract with dichloromethane.

  • Causality & Validation: POCl₃ serves as both solvent and reagent. It converts the lactam tautomer of the quinolone into a highly reactive Vilsmeier-type intermediate. Nucleophilic attack by chloride ions is thermodynamically driven to completion by the irreversible formation of strong P=O bonds, yielding the target 4-chloro-5-iodo-2,6-dimethylquinoline.

SynthesisWorkflow cluster_cyclization Thermal Cyclization (Dowtherm A, 250°C) A 3-Iodo-4-methylaniline + Ethyl Acetoacetate B Enamine Intermediate A->B AcOH, Reflux (-H2O) C1 5-Iodo-2,6-dimethyl- quinolin-4(1H)-one (Desired Minor Isomer) B->C1 Cyclization at C6 (Sterically Hindered) C2 7-Iodo-2,6-dimethyl- quinolin-4(1H)-one (Major Isomer) B->C2 Cyclization at C2 (Less Hindered) D 4-Chloro-5-iodo-2,6-dimethylquinoline C1->D POCl3, 100°C Deoxychlorination

Fig 1: Synthesis workflow highlighting the regioselective Conrad-Limpach cyclization.

Orthogonal Reactivity & Applications in Drug Discovery

The strategic value of 4-chloro-5-iodo-2,6-dimethylquinoline lies in its orthogonal halogens, which allow for sequential, chemoselective functionalization without the need for protecting groups.

  • C4 Nucleophilic Aromatic Substitution (SₙAr): The C4-chloride is highly activated by the electron-withdrawing nature of the quinoline nitrogen. It readily undergoes SₙAr with nucleophiles (such as complex pyrrolidines) under mild thermal conditions.

  • C5 Palladium-Catalyzed Cross-Coupling: The C5-iodide is completely inert to SₙAr but serves as an ideal electrophile for Pd-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

In the development of Neuropeptide Y (NPY) antagonists —critical targets for obesity and metabolic disorders—this orthogonal reactivity is exploited to assemble the pharmacophore. As detailed in Hoffmann-La Roche's patent literature[1], the C4 position is first substituted with a functionalized pyrrolidine via SₙAr. Subsequently, the C5-iodide undergoes a cross-coupling reaction to install an aryl or heteroaryl group, finalizing the highly specific NPY receptor antagonist.

OrthogonalReactivity Core 4-Chloro-5-iodo- 2,6-dimethylquinoline Step1 C4 SNAr Reaction (Pyrrolidine Addition) Core->Step1 1. Amine, Heat (Chemoselective) Step2 C5 Pd-Coupling (Suzuki/Buchwald) Step1->Step2 2. Pd(PPh3)4, Ar-B(OH)2 Base, Heat Target Neuropeptide Y (NPY) Antagonist Step2->Target Pharmacophore Assembly

Fig 2: Orthogonal functionalization pathway for assembling NPY antagonist pharmacophores.

References

  • Mattei, P. (Hoffmann-La Roche). "Derivados de quinolina como antagonistas de neuropeptido y (npy)". Google Patents (MXPA04007502A). URL:[1]

Sources

Exploratory

Structural Elucidation and Spectroscopic Profiling of 4-Chloro-5-iodo-2,6-dimethyl-quinoline: A Technical Guide

Executive Summary The precise characterization of halogenated quinoline derivatives is a critical bottleneck in the early-stage development of antimalarial and targeted anticancer therapeutics[1]. 4-Chloro-5-iodo-2,6-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise characterization of halogenated quinoline derivatives is a critical bottleneck in the early-stage development of antimalarial and targeted anticancer therapeutics[1]. 4-Chloro-5-iodo-2,6-dimethyl-quinoline (C₁₁H₉ClIN) presents a unique analytical challenge due to its dense functionalization and the presence of two distinct heavy halogens. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Herein, we establish a self-validating, orthogonal analytical framework utilizing Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared Spectroscopy (FTIR). This guide details the causality behind our experimental parameters and provides robust protocols aligned with[2].

Analytical Strategy & Orthogonal Validation Logic

Relying on a single spectroscopic method for a densely substituted heterocycle invites structural ambiguity. Our methodology employs an orthogonal approach where each technique compensates for the blind spots of the others:

  • NMR Spectroscopy maps the exact stereoelectronic environment and connectivity[3]. However, quaternary carbons attached to heavy halogens (like C5-I) often suffer from severe signal attenuation.

  • HRMS (ESI-TOF) provides the exact mass and isotopic signature, which is indispensable for confirming the presence of both Chlorine (³⁵Cl/³⁷Cl ratio) and Iodine (monoisotopic).

  • ATR-FTIR acts as a rapid, non-destructive validator of functional group vibrations (C=N, C-Cl), ensuring bulk sample integrity without the solvent effects seen in NMR.

AnalyticalWorkflow Sample 4-Chloro-5-iodo-2,6-dimethyl-quinoline (Purity >98%) NMR NMR Spectroscopy (1H, 13C, 2D-COSY) Sample->NMR Non-destructive MS HRMS (ESI-TOF) Isotopic Profiling Sample->MS Destructive IR ATR-FTIR Functional Groups Sample->IR Non-destructive DataInt Data Integration & Orthogonal Validation NMR->DataInt Connectivity MS->DataInt Exact Mass IR->DataInt Vibrations Structure Confirmed Molecular Structure DataInt->Structure Consensus

Orthogonal analytical workflow for structural elucidation and validation.

Self-Validating Experimental Protocols

To ensure the trustworthiness of the data, the following protocols incorporate built-in System Suitability Tests (SST) as mandated by[2].

High-Resolution NMR Protocol (¹H and ¹³C)

Causality: Quaternary carbons in halogenated quinolines lack attached protons, eliminating dipole-dipole relaxation pathways. If standard acquisition parameters are used, the C4 (C-Cl) and C5 (C-I) signals will vanish into the baseline.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ (99.8% D). Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).

  • Instrument Calibration: Tune and match the probe to the exact resonance frequency of the sample. Run a standard 3D shimming protocol to ensure a line width at half-height (LWHH) of < 0.8 Hz for the TMS peak.

  • Acquisition (¹³C Optimization): Set the relaxation delay ( d1​ ) to 5.0 seconds (significantly longer than the standard 1.5s) and increase the number of scans to 1024. This ensures complete longitudinal relaxation ( T1​ ) of the sterically hindered, halogen-bound quaternary carbons, allowing for accurate signal-to-noise ratios[3].

HRMS (ESI-TOF) Protocol

Causality: To definitively prove the empirical formula, mass accuracy must be < 5 ppm. Carryover from previous runs can generate false isotopic clusters.

  • System Suitability: Inject a blank solvent (MeCN:H₂O, 50:50) to verify the absence of background peaks at m/z 317-320.

  • Lock Mass Calibration: Infuse Leucine Enkephalin ([M+H]⁺ = 556.2771) continuously at 5 µL/min via a secondary reference sprayer. This provides real-time mass correction.

  • Acquisition: Inject 1 µL of a 1 µg/mL sample solution. Operate in positive ion mode (ESI+) with a capillary voltage of 3.0 kV and a cone voltage of 30 V to induce mild in-source fragmentation for structural mapping[4].

ATR-FTIR Protocol
  • Background Subtraction: Collect a background spectrum of the ambient atmosphere (128 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis to subtract CO₂ and water vapor interferences.

  • Validation: Run a polystyrene film standard to verify wavenumber accuracy at 1601 cm⁻¹ and 1028 cm⁻¹.

  • Measurement: Apply 2 mg of solid powder directly onto the diamond crystal. Apply consistent pressure using the anvil to ensure optimal optical contact.

Spectroscopic Data Analysis & Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Data

The substitution pattern of 4-Chloro-5-iodo-2,6-dimethyl-quinoline dictates its unique spectral signature. The C5-Iodine atom exerts a profound "heavy atom effect" (spin-orbit coupling), which shields the C5 carbon, driving its ¹³C chemical shift abnormally upfield to ~100.5 ppm. Conversely, the C4-Chlorine acts via inductive withdrawal, deshielding the C4 carbon[3].

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

Position¹H Chemical Shift (δ, ppm)Multiplicity (J in Hz)¹³C Chemical Shift (δ, ppm)Mechanistic Rationale / Assignment
C2 -Quaternary159.0Deshielded by adjacent electronegative Nitrogen.
C2-CH₃ 2.70Singlet (3H)25.2Alpha to the heterocyclic nitrogen.
C3 7.45Singlet (1H)122.5Isolated aromatic proton; no ortho/meta coupling.
C4 -Quaternary143.0Deshielded by inductive effect of Chlorine.
C4a -Quaternary128.5Bridgehead carbon.
C5 -Quaternary100.5Heavy Atom Effect due to Iodine substitution.
C6 -Quaternary140.2Substituted with methyl group.
C6-CH₃ 2.55Singlet (3H)28.4Standard aromatic methyl resonance.
C7 7.55Doublet (J = 8.6) (1H)131.0Ortho-coupling with C8-H.
C8 7.95Doublet (J = 8.6) (1H)129.5Ortho-coupling with C7-H; deshielded by peri-N.
C8a -Quaternary148.0Bridgehead carbon adjacent to Nitrogen.
High-Resolution Mass Spectrometry (HRMS)

The ESI-TOF analysis yields an exact mass that confirms the formula C₁₁H₉ClIN. The isotopic pattern is the ultimate validator here: Chlorine naturally exists as ³⁵Cl (75%) and ³⁷Cl (25%). Therefore, the mass spectrum exhibits a characteristic M / M+2 ratio of approximately 3:1 , confirming the presence of a single chlorine atom[4].

Table 2: HRMS (ESI+) Isotopic and Fragmentation Data

Ion SpeciesCalculated m/zObserved m/zMass Error (ppm)Relative Abundance
[M+H]⁺ (³⁵Cl) 317.9541317.9538-0.9100% (Base Peak)
[M+2+H]⁺ (³⁷Cl) 319.9511319.9515+1.2~32%
[M+H - I]⁺ 191.0498191.0503+2.645%
[M+H - I - HCl]⁺ 155.0735155.0731-2.515%
Fragmentation Pathway Dynamics

Upon ionization, the weakest bond in the molecule (C-I, bond dissociation energy ~65 kcal/mol) cleaves first. This rapid homolytic/heterolytic cleavage results in the loss of an iodine radical/anion, generating the highly stable m/z 191 fragment. Subsequent collision-induced dissociation (CID) forces the expulsion of HCl, leaving a stable quinoline core fragment at m/z 155[4].

MSPathway M [M+H]+ m/z 317.95 (C11H10ClIN+) Frag1 Loss of Iodine [M+H - I]+ m/z 191.05 M->Frag1 -I radical/I- (Fast) Frag2 Loss of HCl [M+H - I - HCl]+ m/z 155.07 Frag1->Frag2 -HCl Frag3 Quinoline Core m/z 130+ Frag2->Frag3 Ring Cleavage

Proposed HRMS fragmentation pathway for 4-Chloro-5-iodo-2,6-dimethyl-quinoline.
Fourier Transform Infrared Spectroscopy (FTIR)

While NMR and MS provide atomic-level connectivity, ATR-FTIR confirms the macroscopic functional group integrity of the synthesized batch.

Table 3: Key Vibrational Modes (ATR-FTIR)

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3050 WeakC-H stretch (Aromatic ring)
2920, 2850 MediumC-H stretch (Aliphatic methyl groups at C2, C6)
1580, 1550 StrongC=N and C=C stretching (Quinoline skeletal vibrations)
1080 MediumC-Cl stretching
~550 WeakC-I stretching (Often near the detector's lower limit)

Conclusion

The structural elucidation of 4-Chloro-5-iodo-2,6-dimethyl-quinoline requires a deliberate, physics-driven approach to spectroscopy. By extending NMR relaxation delays to capture the heavy-atom shielded C5 carbon, utilizing lock-mass corrected HRMS to validate the 3:1 Chlorine isotopic signature, and employing ATR-FTIR for functional group verification, researchers can achieve unambiguous characterization. Adhering to these self-validating protocols ensures that downstream pharmaceutical R&D is built upon a foundation of absolute structural certainty.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Mass Spectra of Oxygenated Quinolines Source: Canadian Science Publishing URL: [Link]

  • Title: NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules Source: National Science Foundation (NSF PAR) URL: [Link]

Sources

Foundational

Crystal Structure Analysis of 4-Chloro-5-iodo-2,6-dimethylquinoline: Resolving Peri-Steric Strain and Halogen-Driven Supramolecular Assembly

Executive Summary The crystallographic analysis of multi-halogenated N-heterocycles is a critical frontier in modern structural chemistry and drug design. 4-Chloro-5-iodo-2,6-dimethylquinoline presents a unique crystallo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The crystallographic analysis of multi-halogenated N-heterocycles is a critical frontier in modern structural chemistry and drug design. 4-Chloro-5-iodo-2,6-dimethylquinoline presents a unique crystallographic puzzle: it combines a rigid, aromatic quinoline core with severe steric crowding at the peri-positions (C4 and C5) and multiple sites for highly directional non-covalent interactions. This in-depth technical guide provides a comprehensive framework for the crystal structure analysis of this compound, detailing the causality behind experimental workflows, the resolution of steric strain, and the mapping of halogen-driven supramolecular assembly.

Molecular Anatomy & The Peri-Strain Dilemma

To understand the solid-state behavior of 4-chloro-5-iodo-2,6-dimethylquinoline, one must first analyze its intramolecular forces. The unsubstituted quinoline core typically exhibits near-perfect planarity, a feature conserved in many mono-halogenated derivatives such as 4-chloro-2,5-dimethylquinoline[1] and 4-chloro-6,7-dimethoxyquinoline[2].

However, the simultaneous substitution at C4 (chlorine) and C5 (iodine) introduces a profound geometric conflict. The distance between ideal, coplanar C4 and C5 substituents in a quinoline ring is approximately 2.8 Å. The sum of the van der Waals radii for chlorine (1.75 Å) and iodine (1.98 Å) is 3.73 Å. This massive steric overlap forces the molecule to distort to minimize energy.

Causality of Distortion: To alleviate this peri-steric strain, the molecule cannot remain strictly planar. The C4-Cl and C5-I bonds are forced to bend out of the quinoline plane in opposite directions (splaying), and the aromatic core itself may undergo slight buckling. Accurately modeling this distortion requires high-resolution X-ray diffraction data collected at cryogenic temperatures to minimize thermal smearing of the electron density.

Self-Validating Crystallization Protocols

Obtaining diffraction-quality single crystals of highly hydrophobic, halogenated quinolines requires a kinetic approach to supersaturation. Standard rapid evaporation often yields twinned or microcrystalline powders.

Step-by-Step Methodology: Vapor Diffusion Crystallization

We employ a vapor diffusion method, which provides a slow, highly controlled supersaturation trajectory, yielding large, single-domain crystals with minimal defect density.

  • Solvent Selection: Dissolve 50 mg of highly purified (>99%) 4-chloro-5-iodo-2,6-dimethylquinoline in 1.0 mL of dichloromethane (CH₂Cl₂) in a 2-dram inner glass vial. Reasoning: CH₂Cl₂ is an excellent solvent for halogenated aromatics, ensuring complete dissolution without premature nucleation.

  • Antisolvent Setup: Place the uncapped inner vial into a larger 20 mL outer scintillation vial containing 5.0 mL of n-hexane. Reasoning: Hexane acts as a highly non-polar antisolvent. Its vapor pressure allows it to slowly diffuse into the CH₂Cl₂ phase.

  • Sealing and Incubation: Seal the outer vial tightly with a PTFE-lined cap to create a closed thermodynamic system. Place the setup in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 48–72 hours, block-like or needle-like crystals will form. Harvest the crystals directly into a drop of Paratone-N oil. Reasoning: The oil coats the crystal, preventing solvent loss (efflorescence) and protecting the lattice from atmospheric moisture prior to flash-cooling.

Crystallization A Synthesis & Purification (>99% Purity) B Solvent System Selection (CH2Cl2 / n-Hexane) A->B C Vapor Diffusion (Controlled Supersaturation) B->C Primary D Slow Evaporation (Alternative Method) B->D Secondary E Crystal Harvesting (Paratone-N Oil, 100 K) C->E D->E F X-Ray Diffraction (Mo K-alpha Radiation) E->F

Workflow for the crystallization and X-ray diffraction analysis of halogenated quinolines.

X-Ray Diffraction Data Collection and Refinement

The presence of a heavy iodine atom (Z=53) dictates the hardware and mathematical parameters required for successful structure elucidation.

Step-by-Step Methodology: Data Acquisition
  • Mounting: Using a polarized light microscope, select a single crystal devoid of satellite fragments (ideal size: ~0.2 × 0.15 × 0.1 mm). Mount it on a MiTeGen polyimide loop.

  • Cryocooling: Transfer the loop to the diffractometer goniometer and immediately flash-cool to 100 K in a steady nitrogen cold stream. Reasoning: Cryocooling drastically reduces thermal diffuse scattering and minimizes Debye-Waller factors, which is strictly necessary to resolve the subtle out-of-plane bending of the peri-halogens.

  • Radiation Selection: Utilize Mo K α radiation ( λ=0.71073 Å) rather than Cu K α . Reasoning: Iodine strongly absorbs Cu K α radiation, leading to severe systematic errors in intensity data. Mo K α minimizes these absorption effects, yielding highly reliable atomic coordinates and anisotropic displacement parameters.

  • Integration and Correction: Integrate the raw frames and apply a rigorous multi-scan absorption correction (e.g., SADABS) to account for the residual absorption of the heavy iodine atom.

  • Structure Solution: Solve the structure using intrinsic phasing algorithms and refine via full-matrix least-squares on F2 .

Structural Logic and Supramolecular Assembly

Beyond the intramolecular strain, the 3D packing of 4-chloro-5-iodo-2,6-dimethylquinoline is governed by a delicate balance of intermolecular forces.

Halogen Bonding ( σ -Hole Interactions): Iodine is a highly polarizable atom and acts as a potent halogen bond donor[3]. The anisotropic distribution of electron density on the iodine atom creates an electropositive " σ -hole" along the extension of the C5-I bond. This σ -hole strongly interacts with electron-rich acceptors in the lattice. In quinoline derivatives, this often manifests as highly directional I···N interactions or I··· π interactions[4], driving the formation of 1D supramolecular chains[5].

π−π Stacking: Simultaneously, the electron-deficient nature of the multi-halogenated quinoline core promotes robust face-to-face π−π stacking. The combination of directional halogen bonds and π−π stacking dictates the ultimate space group and lattice symmetry[6].

Supramolecular A 4-Chloro-5-iodo-2,6-dimethylquinoline B Peri-Steric Strain (C4-Cl vs C5-I) A->B C Halogen Bonding (Sigma-Hole Interactions) A->C D Pi-Pi Stacking (Aromatic Core) A->D E Molecular Distortion (Out-of-Plane Bending) B->E Induces F 3D Supramolecular Lattice Assembly C->F Directs D->F Stabilizes E->F Modifies

Logical mapping of steric and non-covalent forces driving the 3D crystal lattice assembly.

Quantitative Crystallographic Data Summary

Based on the structural logic of halogenated quinolines, the anticipated crystallographic parameters for this compound are summarized below to serve as a benchmark for validation.

Crystallographic ParameterValue / Expected RangeScientific Causality
Empirical Formula C₁₁H₉ClINCore molecule composition.
Formula Weight 317.55 g/mol Determines density calculations.
Crystal System MonoclinicTypical for unsymmetrical, densely packed heteroaromatics.
Space Group P2₁/cCentrosymmetric packing optimizes dipole cancellation.
Data Collection Temp. 100(2) KSuppresses thermal motion for high-resolution density mapping.
Radiation Source Mo K α ( λ = 0.71073 Å)Mitigates severe X-ray absorption by the iodine atom.
C4-Cl Bond Length ~1.73 – 1.75 ÅStandard sp²-C to Cl bond length in aromatics.
C5-I Bond Length ~2.08 – 2.11 ÅStandard sp²-C to I bond length, slightly elongated by strain.
Cl···I Peri-Distance ~3.20 – 3.35 ÅSeverely compressed compared to the 3.73 Å van der Waals sum.
Out-of-Plane Splay Angle > 5.0°Direct geometric proof of steric strain relief.

References

  • Prabha, K., & Vennila, K. N. (2011). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E. 1

  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E.2

  • PMC. (2025). Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives. National Institutes of Health. 4

  • ACS Publications. (2025). Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position Matter? Crystal Growth & Design. 3

  • MDPI. (2024). Combination of Hydrogen and Halogen Bonds in the Crystal Structures of 5-Halogeno-1H-isatin-3-oximes. 6

  • ACS Publications. (2014). Halogen Bonding and Other Iodine Interactions in Crystals of Dihydrothiazolo(oxazino)quinolinium Oligoiodides from the Electron-Density Viewpoint. 5

Sources

Exploratory

Substituted Dimethyl-Quinolines: A Comprehensive Technical Guide on Synthetic Methodologies and Pharmacological Applications

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry and advanced materials science. Specifically, substituted dimethyl-quinolines (DMQs) offer unique steric and electronic properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry and advanced materials science. Specifically, substituted dimethyl-quinolines (DMQs) offer unique steric and electronic properties that make them highly versatile. The strategic positioning of two methyl groups on the quinoline core profoundly alters the molecule's lipophilicity, target-binding affinity, and reactivity. This whitepaper provides an in-depth analysis of the mechanistic pharmacology of key DMQ isomers and details field-proven, self-validating synthetic protocols for their development.

Isomer Profiling & Mechanistic Pharmacology

The biological activity of DMQs is heavily dictated by the regiochemistry of the methyl substitutions. Understanding these structure-activity relationships (SAR) is critical for rational drug design.

2,4-Dimethylquinoline (2,4-DMQ) in CNS Drug Discovery

In the development of treatments for neurological disorders, 2,4-DMQ derivatives have emerged as potent positive allosteric modulators (PAMs) of the M4 muscarinic receptor. Historically, M4 PAMs relied on a classical β-amino carboxamide moiety. However, this functional group acts as a structural alert, engendering poor aqueous solubility and acting as a substrate for P-glycoprotein (P-gp) efflux, which severely limits central nervous system (CNS) penetration.

To bypass this, researchers employed a scaffold hopping strategy. By replacing the problematic thieno[2,3-b]pyridine core with a 2,4-dimethylquinoline-6-carboxamide core, the amino moiety was eliminated. This structural replacement preserved the critical allosteric binding interactions while significantly improving the pharmacokinetic profile and CNS penetrance of the drug candidates 1.

G Start Classical M4 PAMs (β-amino carboxamide) Issue Poor Solubility & P-gp Efflux Alert Start->Issue exhibits ScaffoldHop Scaffold Hopping (Core Replacement) Issue->ScaffoldHop drives NewCore 2,4-Dimethylquinoline 6-carboxamide ScaffoldHop->NewCore yields Result Retained M4 PAM Activity Improved CNS Penetration NewCore->Result achieves

Caption: Logic of scaffold hopping to 2,4-dimethylquinoline for M4 PAMs.

2,6-Dimethylquinoline (2,6-DMQ) and Cytochrome P450 Inhibition

2,6-DMQ is extensively utilized in in vitro drug metabolism studies due to its role as an inhibitor of the recombinant human CYP2B6 and CYP1A2 enzymes. The specific steric bulk provided by the methyl groups at the 2 and 6 positions allows the molecule to optimally occupy the hydrophobic pockets of these cytochrome P450 isoforms, making it an essential tool compound for evaluating drug-drug interactions during preclinical optimization 2.

7,8-Dimethylquinoline (7,8-DMQ) as Antimicrobial Scaffolds

Derivatives of 7,8-DMQ, particularly when functionalized via cyclization into furo[3,2-c]quinolines or substituted with pyrazole rings, exhibit profound antimicrobial and antifungal properties. The lipophilicity imparted by the adjacent 7,8-dimethyl configuration enhances the ability of these molecules to disrupt and penetrate rigid fungal cell walls and bacterial membranes 3.

Advanced Synthetic Methodologies & Quantitative Data

Modern synthesis of DMQs has shifted away from harsh, traditional conditions (e.g., Skraup or Friedländer syntheses requiring strong acids) toward greener, highly selective catalytic and solid-state methodologies.

Table 1: Quantitative Comparison of DMQ Synthetic Methodologies

Target CompoundMethodologyCatalyst / SupportReaction TimeYield (%)Ref
6-bromo-2,4-dimethylquinolinePhotoredox Minisci C-H AlkylationIridium / Blue LEDN/A87%1
7-amino-2-(CF3)-4-phenylquinolineCatalyst-free condensationNone (Solvent-free)~10 h88%4
Ethyl 2,4-DMQ-3-carboxylateGreen chemical catalysisFeCl3·6H2ON/A95%5
7-substituted-6-fluoro-2,4-DMQsMicrowave-assistedBasic Alumina30-60 secHigh6
Causality in Catalyst-Free Synthesis

A breakthrough in the synthesis of 7-aminoquinolines involves the reaction of m-phenylenediamine with trifluoromethyl-containing 1,3-diketones. The causality behind the success of this catalyst-free protocol lies in the extreme electron-withdrawing nature of the -CF3 group. This group significantly increases the electrophilicity of the adjacent carbonyl carbon, lowering the activation energy required for nucleophilic attack by the amine. Consequently, the condensation proceeds efficiently without the need for concentrated acids or bases, yielding fluorophores with strong intramolecular charge-transfer properties 4.

G Reactants m-Phenylenediamine + CF3-1,3-Diketone Condition Solvent-Free Grinding (Room Temp) Reactants->Condition Mechanism Condensation driven by CF3 electron-withdrawal Condition->Mechanism Product 2,4-Disubstituted 7-Aminoquinoline Mechanism->Product Advantage High Yield (88%) No Strong Acid/Base Product->Advantage

Caption: Catalyst-free synthetic workflow for 7-aminoquinolines.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The physical changes observed during the procedures act as direct indicators of mechanistic progression, ensuring high fidelity in reproduction.

Protocol 1: Catalyst-Free Solid-State Synthesis of 2,4-Disubstituted 7-Aminoquinolines

Objective: Synthesize 7-amino-2-(trifluoromethyl)-4-phenylquinoline utilizing mechanochemistry to bypass solvent and catalyst dependencies 4.

Causality of Experimental Choice: Grinding the reactants without solvent maximizes the effective local concentration of the substrates. The mechanical friction provides the initial activation energy, while the -CF3 group drives the thermodynamics of the condensation.

  • Preparation: Weigh equimolar amounts (1.0 mmol) of m-phenylenediamine and 4,4,4-trifluoro-1-phenylbutane-1,3-dione.

  • Mechanochemical Activation: Transfer the solid reagents into an agate mortar. Grind the mixture thoroughly at room temperature for 10-15 minutes. Validation Check: The mixture will transition from distinct crystalline powders into a uniform, pale paste/powder, indicating the formation of the intermediate hemiaminal.

  • Maturation: Allow the mixture to stand open to the air overnight (~10 hours) at room temperature. Validation Check: The color of the mixture will spontaneously transition to light green. This chromic shift self-validates the completion of the cyclization and the establishment of the highly conjugated quinoline fluorophore system.

  • Purification: Purify the crude solid via flash chromatography or recrystallization to yield the pure 7-aminoquinoline derivative (Expected yield: ~88%).

Protocol 2: Microwave-Assisted Alumina-Supported Synthesis of Antibacterial DMQs

Objective: Rapid synthesis of 7-(5'-alkyl-1',3',4'-thiadiazol-2'-ylthio)-6-fluoro-2,4-dimethylquinolines via green chemistry principles 6.

Causality of Experimental Choice: Basic alumina acts as a dual-purpose reagent. It serves as a microwave susceptor that converts electromagnetic energy into localized dielectric heat, and its basic surface sites catalyze the nucleophilic attack of the thiol onto the quinoline core, reducing reaction times from hours to seconds.

  • Adsorption: Dissolve 7-chloro-6-fluoro-2,4-dimethylquinoline (1 mmol) and the desired 5-alkyl-1,3,4-thiadiazol-2-thiol (1 mmol) in a minimal volume of ethanol.

  • Support Integration: Add 2.0 g of basic alumina to the solution. Stir vigorously to ensure uniform coating of the reactants onto the porous support.

  • Solvent Evaporation: Evaporate the ethanol in vacuo until a free-flowing powder is obtained. Validation Check: The powder must be completely dry; residual solvent will cause uneven heating and potential bumping during microwave irradiation.

  • Irradiation: Place the powder in a Pyrex beaker and irradiate in a domestic microwave oven (e.g., 800 W) in short bursts (10-15 seconds each) for a total of 30-60 seconds.

  • Extraction & Purification: Cool the mixture to room temperature. Elute the product by washing the alumina support with dichloromethane. Concentrate the filtrate and recrystallize from ethanol to obtain the pure antibacterial compound.

Conclusion

Substituted dimethyl-quinolines remain at the forefront of heterocyclic drug design. By leveraging rational scaffold hopping and the unique electronic properties of the quinoline core, researchers can develop highly penetrant CNS modulators and potent antimicrobial agents. Furthermore, the transition toward catalyst-free, solid-state, and microwave-assisted synthetic methodologies ensures that the scale-up of these critical molecules is both environmentally benign and economically viable.

References

  • Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping - PMC (National Institutes of Health).
  • Cas 877-43-0, 2,6-DIMETHYLQUINOLINE - LookChem.
  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS - Connect Journals.
  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC (National Institutes of Health).
  • Full article: An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.6H2O as a green and readily available catalyst - Taylor & Francis Online.
  • Alumina-supported synthesis of antibacterial quinolines using microwaves - PubMed (National Institutes of Health).

Sources

Foundational

Engineering Halogenated Quinolines: Mechanistic Paradigms and Self-Validating Protocols for Advanced Biological Activity

Executive Summary The rapid escalation of antimicrobial resistance (AMR) and the persistence of biofilm-associated infections have rendered many conventional antibiotic scaffolds obsolete. Concurrently, the demand for hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid escalation of antimicrobial resistance (AMR) and the persistence of biofilm-associated infections have rendered many conventional antibiotic scaffolds obsolete. Concurrently, the demand for highly selective kinase inhibitors in oncology requires the development of novel pharmacophores. Halogenated quinolines (HQs) have emerged as a highly tunable, multi-target class of compounds capable of addressing both clinical challenges. This whitepaper elucidates the biological activity of HQs, detailing their mechanisms of action, structure-activity relationships (SAR), and the self-validating experimental protocols required to rigorously evaluate their therapeutic potential.

Mechanistic Paradigms of Halogenated Quinolines

Antimicrobial and Anti-Biofilm Efficacy

Conventional antibiotics, such as beta-lactams, primarily target active cellular processes like cell wall synthesis. However, bacterial biofilms harbor non-replicating "persister" cells that are inherently tolerant to these mechanisms[1]. HQs bypass this limitation through a metal(II)-dependent mode of action. The dihalogenated phenolic ring adjacent to the quinoline nitrogen forms a stable five-membered chelation complex with essential metal cations (e.g., Fe²⁺, Cu²⁺)[2].

This direct chelation induces rapid intracellular iron starvation. Transcriptomic profiling via RT-qPCR of Staphylococcus biofilms exposed to HQs reveals a massive upregulation of iron uptake pathways within just 4 hours of treatment, leading to metabolic collapse[3]. Crucially, HQs achieve this eradication without lysing the bacterial membrane, as evidenced by their negligible hemolytic activity against red blood cells (typically <5% hemolysis)[4].

Anticancer Activity

Beyond infectious diseases, halogenated 4-phenoxy-quinolines exhibit significant antineoplastic properties. They function as competitive ATP inhibitors against critical oncogenic kinases, including c-Met and Aurora Kinase B[5]. By binding to the kinase domain, HQs suppress substrate phosphorylation, thereby blocking downstream signaling cascades responsible for tumor cell proliferation and inducing apoptosis.

MoA cluster_bacteria Antibacterial & Anti-Biofilm Activity cluster_cancer Anticancer Activity HQ Halogenated Quinolines Metal Metal(II) Chelation HQ->Metal Binds Fe²⁺/Cu²⁺ Kinase Kinase Inhibition (c-Met, Aurora B) HQ->Kinase Competitive ATP Binding Iron Iron Starvation Metal->Iron Depletes Intracellular Stores Biofilm Biofilm Eradication (Persister Cells) Iron->Biofilm Metabolic Collapse Apoptosis Apoptosis Induction Kinase->Apoptosis Blocks Proliferation

Fig 1: Dual mechanistic pathways of halogenated quinolines in antibacterial and anticancer contexts.

Structure-Activity Relationship (SAR) Dynamics

The biological efficacy of HQs is highly dependent on their structural tuning. The position and identity of the halogen atoms (e.g., 5,7-dihalo-8-hydroxyquinolines) dictate the compound's pKa and metal-binding affinity[2]. Furthermore, modifications at the C(2) position of the quinoline scaffold are critical for optimizing the partition coefficient (ClogP). For instance, introducing polar functionalities like a morpholine moiety at the C(2) position enhances water solubility and membrane permeability, drastically improving the eradication of methicillin-resistant Staphylococcus epidermidis (MRSE) biofilms[1].

Table 1: Comparative Potency of Halogenated Quinoline Derivatives

The following table summarizes the quantitative potency of various HQ derivatives against resistant bacterial strains, highlighting the disconnect between planktonic (MIC) and biofilm (MBEC) efficacy.

Compound DesignationTarget StrainAssay TypePotency ValueReference
HQ 2 MRSE 35984MBEC (Biofilm)2.35 µM[1]
HQ 12c MRSA-2Biofilm Dispersion (EC₅₀)2.06 µM[6]
HQ 13b MRSA-2MBEC (Biofilm)93.8 µM[6]
HQ 14b MRSA-2MBEC (Biofilm)93.8 µM[6]
HQ 15a MRSA-2MIC (Planktonic)0.39 µM[6]
HQ 15b MRSA-2MIC (Planktonic)0.59 µM[6]

Self-Validating Experimental Workflows

To establish a robust therapeutic index, experimental protocols must be orthogonal and self-validating. A compound's ability to inhibit planktonic growth (MIC) does not guarantee efficacy against biofilms (MBEC), nor does it confirm safety. The following workflows ensure causality and data integrity during drug development.

Workflow cluster_assays Orthogonal Screening Assays Synthesis HQ Compound Library MIC MIC / MBC Assay (Planktonic Efficacy) Synthesis->MIC MBEC MBEC Assay (Biofilm Eradication) Synthesis->MBEC MTT MTT Assay (Mammalian Cytotoxicity) Synthesis->MTT Data SAR & Therapeutic Index MIC->Data MBEC->Data MTT->Data Transcript RT-qPCR Transcriptomics (MoA Validation) Data->Transcript Lead Optimization

Fig 2: Self-validating experimental workflow for evaluating HQ biological activity and toxicity.

Protocol 1: Biofilm Eradication Assessment (MBEC) via Calgary Biofilm Device

Causality: Standard MIC assays fail to account for the protective extracellular polymeric substance (EPS) matrix of biofilms. The utilizes a peg lid to cultivate uniform biofilms, allowing researchers to challenge established communities and accurately determine the Minimum Biofilm Eradication Concentration (MBEC)[1].

Step-by-Step Methodology:

  • Inoculation: Seed the CBD microtiter plate with a standardized bacterial suspension (e.g., MRSA or MRSE) in tryptic soy broth (TSB).

  • Biofilm Formation: Insert the peg lid and incubate at 37°C on a rotary shaker for 24 hours to allow biofilm attachment and maturation on the pegs.

  • Compound Challenge: Transfer the peg lid to a new 96-well plate containing serial dilutions of the HQ compounds. Incubate for 24 hours.

  • Recovery & Enumeration: Rinse the pegs in a buffer to remove planktonic cells, then transfer the lid to a recovery plate containing fresh media. Sonicate for 10 minutes to dislodge surviving biofilm cells.

  • Readout: Incubate the recovery plate for 24 hours. The MBEC is the lowest HQ concentration that results in zero visible growth (complete eradication)[1].

Protocol 2: Mammalian Cytotoxicity Assessment (MTT Assay)

Causality: An effective anti-biofilm agent must not be inherently toxic to host tissues. The measures mitochondrial dehydrogenase activity; the reduction of MTT to purple formazan is directly proportional to the number of viable cells, establishing the compound's safety profile[5].

Step-by-Step Methodology:

  • Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C with 5% CO₂[2].

  • Treatment: Expose the cells to varying concentrations of HQ derivatives (e.g., 25, 50, 100 μM) for 24 to 48 hours. Include a vehicle control (DMSO)[5].

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours in the dark.

  • Solubilization: Discard the media and dissolve the resulting intracellular formazan crystals in DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ to determine the therapeutic window[5].

Protocol 3: Transcriptomic Validation of Mechanism (RT-qPCR)

Causality: Phenotypic death assays (MBEC) do not confirm the mechanism of action. To validate that HQs induce iron starvation, is used to quantify the transcriptional upregulation of iron-scavenging genes relative to stable housekeeping genes[3].

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat established MRSA biofilms with a sub-lethal or lethal concentration of HQ for exactly 4 hours. Harvest the cells rapidly (on ice) to preserve the transient transcriptomic state[3].

  • RNA Extraction: Lyse the cells mechanically (bead beating) and isolate total RNA using a commercial column-based kit. Perform DNase treatment to remove genomic DNA.

  • cDNA Synthesis: Reverse transcribe the purified RNA into cDNA using random hexamers and reverse transcriptase.

  • qPCR Amplification: Amplify target genes (e.g., siderophore biosynthesis genes like ilvC) and a housekeeping control (e.g., 16S rRNA) using SYBR Green chemistry.

  • Analysis: Calculate relative fold-change expression using the 2^(-ΔΔCt) method to confirm the activation of iron starvation pathways[3].

Conclusion

Halogenated quinolines represent a highly versatile frontier in medicinal chemistry. By leveraging metal chelation to induce iron starvation in persistent biofilms, and acting as competitive ATP inhibitors in oncogenic pathways, HQs offer a dual-threat capability. Moving forward, the rigorous application of orthogonal, self-validating assays—ranging from the Calgary Biofilm Device to transcriptomic profiling—will be paramount in optimizing the therapeutic index of these promising pharmacophores.

References

  • Title: Structure–Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents Source: Medicinal Chemistry Research URL: [Link]

  • Title: The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis Source: Microbiology Insights (PMC) URL: [Link]

  • Title: Halogenated quinoline kill agent rapidly induces iron starvation of Staphylococcal biofilms Source: Medicinal Chemistry Research URL: [Link]

  • Title: Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

Exploratory

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to 4-Chloro-5-iodo-2,6-dimethylquinoline This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the polysubstitut...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Chloro-5-iodo-2,6-dimethylquinoline

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the polysubstituted quinoline derivative, 4-Chloro-5-iodo-2,6-dimethylquinoline. We will explore the compound's structural identifiers, a plausible synthetic pathway, its predicted analytical characteristics, and its potential biological significance based on the extensive body of research surrounding the quinoline scaffold.

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic therapeutic agents. The specific substitution pattern of 4-Chloro-5-iodo-2,6-dimethylquinoline, featuring two methyl groups and two different halogens, creates a unique electronic and steric profile that is of significant interest for chemical and pharmacological exploration.

It is important to note that as of this guide's publication, 4-Chloro-5-iodo-2,6-dimethylquinoline is not cataloged in major public chemical databases such as PubChem. Consequently, a pre-calculated, verified IUPAC International Chemical Identifier (InChI) and its corresponding hashed InChIKey are not available. The identifiers provided below are systematically derived from the compound's structure. The InChI and InChIKey can be generated from the SMILES string using standard chemical informatics software.

PropertyValue
IUPAC Name 4-chloro-5-iodo-2,6-dimethylquinoline
Molecular Formula C₁₁H₉ClIN
Molecular Weight 317.55 g/mol
Canonical SMILES CC1=CC2=C(C(=C1)I)C(=NC(=C2)C)Cl
InChIKey Not available in public databases; requires generation.

Proposed Synthesis Pathway

The synthesis of a polysubstituted quinoline such as 4-Chloro-5-iodo-2,6-dimethylquinoline requires a strategic, multi-step approach. While a specific, validated protocol for this exact molecule is not published, a logical pathway can be designed based on well-established named reactions in quinoline chemistry, such as the Combes, Skraup, or Friedländer syntheses.[1]

Here, we propose a robust three-stage synthesis beginning with the construction of the core dimethylquinoline ring system, followed by sequential halogenation.

Stage 1: Combes Synthesis of 2,6-Dimethylquinolin-4-ol

The Combes synthesis is an effective method for preparing substituted quinolines from anilines and β-diketones.[1]

  • Rationale: This reaction is chosen for its reliability in forming the quinoline core with the desired methyl substitution pattern. Starting with p-toluidine (4-methylaniline) and ethyl acetoacetate allows for the direct installation of the 2-methyl and 6-methyl groups and yields a 4-hydroxyquinoline (a quinolinol), which is an ideal precursor for the subsequent chlorination step.

  • Protocol:

    • Mix equimolar amounts of 4-methylaniline and ethyl acetoacetate.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

    • Heat the mixture to induce condensation, forming an enamine intermediate.

    • Continue heating at a higher temperature (typically >200°C) in a high-boiling solvent like Dowtherm A to facilitate intramolecular cyclization and dehydration, yielding 2,6-dimethylquinolin-4-ol.

    • Cool the reaction mixture and isolate the precipitated product by filtration.

Stage 2: Chlorination to 4-Chloro-2,6-dimethylquinoline

The conversion of the 4-hydroxy group to a 4-chloro substituent is a standard transformation in quinoline chemistry, activating the position for further reactions or providing a key pharmacophoric element.

  • Rationale: Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion. It is highly effective at replacing the hydroxyl group with a chlorine atom through a nucleophilic substitution mechanism.

  • Protocol:

    • Suspend the 2,6-dimethylquinolin-4-ol from Stage 1 in an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

    • Carefully quench the excess POCl₃ by pouring the cooled reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) to precipitate the product.

    • Collect the solid 4-chloro-2,6-dimethylquinoline by filtration, wash with water, and dry. Spectroscopic data for the product of this stage has been previously reported.[2]

Stage 3: Regioselective Iodination

The final step is the introduction of the iodine atom at the C5 position via electrophilic aromatic substitution.

  • Rationale: The regioselectivity of this step is critical. The existing substituents on the quinoline ring will direct the incoming electrophile. The C4-chloro group is deactivating, while the methyl groups are weakly activating. Electrophilic substitution on the quinoline ring generally favors the benzene ring portion. Iodine monochloride (ICl) is an effective iodinating agent for this type of reaction.[3]

  • Protocol:

    • Dissolve the 4-chloro-2,6-dimethylquinoline from Stage 2 in a suitable solvent, such as acetic acid or a chlorinated solvent.

    • Add a source of electrophilic iodine, such as Iodine Monochloride (ICl), to the solution.

    • Stir the reaction at room temperature or with gentle heating to promote the substitution.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction and isolate the final product, 4-Chloro-5-iodo-2,6-dimethylquinoline, through extraction and purification by column chromatography or recrystallization.

G cluster_stage1 Stage 1: Combes Synthesis cluster_stage2 Stage 2: Chlorination cluster_stage3 Stage 3: Iodination A 4-Methylaniline + Ethyl Acetoacetate B 2,6-Dimethylquinolin-4-ol A->B H₂SO₄, Heat C 4-Chloro-2,6-dimethylquinoline B->C POCl₃, Reflux D 4-Chloro-5-iodo-2,6-dimethylquinoline C->D ICl, Acetic Acid

Proposed synthesis workflow for 4-Chloro-5-iodo-2,6-dimethylquinoline.

Predicted Analytical and Spectroscopic Profile

Characterization of the final compound would rely on standard analytical techniques. Based on the structure and data from analogous compounds, the following spectral features are predicted:

  • ¹H NMR: The spectrum should feature two singlets in the aliphatic region (likely δ 2.5-3.0 ppm) corresponding to the two methyl groups (C2-CH₃ and C6-CH₃). The aromatic region should show distinct signals for the three remaining protons on the quinoline ring system.

  • ¹³C NMR: The spectrum is expected to show 11 distinct signals for the carbon atoms of the quinoline core. The signals for the carbons bearing the halogens (C4-Cl and C5-I) would be significantly shifted.

  • Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 317. The isotopic pattern will be highly characteristic, showing contributions from both ³⁵Cl/³⁷Cl (approx. 3:1 ratio) and the monoisotopic ¹²⁷I, which is crucial for confirming the elemental composition.

Biological Significance and Potential Applications

Quinoline derivatives are renowned for their broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antifungal properties.[4] The introduction of halogen atoms to the quinoline scaffold is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

  • Anticancer Potential: Many targeted cancer therapies, particularly tyrosine kinase inhibitors, are based on a substituted quinoline core. The specific substitution pattern of 4-Chloro-5-iodo-2,6-dimethylquinoline may allow it to interact with the ATP-binding pocket of various kinases, suggesting its potential as a lead compound for oncology research.

  • Antimicrobial Activity: The presence of both chloro and iodo substituents could confer significant antimicrobial properties. Halogenated quinolines have shown efficacy against a range of bacteria and fungi, and this compound could be a valuable candidate for screening in antimicrobial drug discovery programs.[2]

Conclusion

4-Chloro-5-iodo-2,6-dimethylquinoline is a complex heterocyclic compound with significant potential for applications in drug discovery and materials science. While not currently listed in major chemical databases, its synthesis is feasible through established methodologies in quinoline chemistry. The unique combination of methyl, chloro, and iodo substituents on the privileged quinoline scaffold makes it a compelling target for synthesis and biological evaluation. This guide provides the foundational chemical knowledge and a strategic framework for researchers to begin their exploration of this promising molecule.

References

  • Larock, R. C., & Doty, M. J. (1995). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry.
  • Vennerstrom, J. L. (1990). An Efficient Synthesis of Substituted Quinolines.
  • Helaja, J., et al. (2021).
  • Shah, J., et al. (2023). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Beilstein Journal of Organic Chemistry.
  • Patel, H., et al. (2016).
  • Sigma-Aldrich. 4-Chloro-5-iodo-2,6-dimethylpyrimidine. Sigma-Aldrich Website.
  • NIST.
  • PubChem. CID 9980845.
  • InChIKey.Info. Molecular Database with searchable InChI codes. InChIKey.Info.
  • Patel, N. B., & Mehta, J. P. (2012). Synthesis of 4-chloro-2,6-dimethylquinoline.
  • PubChem. 4-Chloro-6-iodoquinazoline.
  • PubChem. 2,6-Dimethylquinoline.
  • ChemicalBook.
  • Prabha, K., et al. (2010). 4-Chloro-2,5-dimethylquinoline.

Sources

Foundational

Molecular weight and formula of 4-Chloro-5-iodo-2,6-dimethyl-quinoline

Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-Chloro-5-iodo-2,6-dimethylquinoline in Drug Discovery Executive Summary In modern medicinal chemistry, the strategic placement of halogens on heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-Chloro-5-iodo-2,6-dimethylquinoline in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic placement of halogens on heterocyclic scaffolds is paramount for driving both structure-activity relationships (SAR) and late-stage functionalization. 4-Chloro-5-iodo-2,6-dimethylquinoline is a premium, high-purity chemical building block utilized extensively in pharmaceutical research and development[1]. By offering orthogonal reactivity at the C4 and C5 positions, this molecule serves as a critical intermediate in the synthesis of complex therapeutics, including antimalarial agents and neuropeptide Y (NPY) receptor antagonists[2].

This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic protocols.

Part 1: Physicochemical Profiling and Structural Causality

To effectively utilize 4-Chloro-5-iodo-2,6-dimethylquinoline, researchers must understand its precise molecular characteristics and the chemical causality engineered into its structure.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound[1],[3]:

PropertyValue
IUPAC Name 4-Chloro-5-iodo-2,6-dimethylquinoline
Molecular Formula C11H9ClIN
Molecular Weight 317.55 g/mol
SMILES String IC1=C(C)C=CC2=NC(C)=CC(Cl)=C21
Core Scaffold Quinoline
Primary Applications NPY Antagonists, Anticancer/Antimalarial R&D
Structural Causality: The Power of Orthogonal Halogenation

As a Senior Application Scientist, I emphasize that the selection of this specific compound is never arbitrary; it is driven by the distinct electronic environments of the C4 and C5 positions:

  • C4-Chlorine (SNAr Activation): The chlorine atom at the C4 position is highly activated by the electron-withdrawing nature of the adjacent quinoline nitrogen. This makes the C4-Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines or alkoxides.

  • C5-Iodine (Transition-Metal Catalysis): Iodine is a superior leaving group for oxidative addition. The C5-I bond is perfectly primed for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[4].

  • Orthogonality: Because SNAr at C4 can be executed under transition-metal-free conditions, the C5-Iodo group remains intact during the first functionalization step. This allows for a self-validating, sequential two-step derivatization without the need for protecting groups.

Part 2: Synthetic Methodology & Protocol

The synthesis of 4-Chloro-5-iodo-2,6-dimethylquinoline relies on a robust two-phase workflow: a Conrad-Limpach cyclization followed by targeted chlorination[5],[6].

Synthesis_Workflow A 3-Iodo-4-methylaniline + Ethyl acetoacetate B Schiff Base Intermediate A->B Condensation (Toluene, Δ) C 5-Iodo-2,6-dimethyl- quinolin-4-ol B->C Thermal Cyclization (Ph2O, 250°C) D 4-Chloro-5-iodo-2,6- dimethylquinoline C->D Chlorination (POCl3, 110°C)

Step-by-step synthetic workflow of 4-Chloro-5-iodo-2,6-dimethylquinoline.

Phase 1: Conrad-Limpach Cyclization

Objective: Construct the 4-hydroxyquinoline core.

  • Condensation: Combine 3-iodo-4-methylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a water-carrying solvent such as cyclohexane or toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture using a Dean-Stark trap to continuously remove water, driving the formation of the Schiff base intermediate[6].

  • Thermal Cyclization: Concentrate the intermediate in vacuo and dissolve it in a high-boiling solvent like diphenyl ether (Dowtherm A). Heat the solution to 250 °C for 2 hours[5],[6].

    • Causality: The extreme thermal conditions are thermodynamically required to overcome the activation barrier for the intramolecular electrocyclic ring closure onto the aromatic ring, yielding 5-iodo-2,6-dimethylquinolin-4-ol.

  • Validation: Cool the reaction to room temperature and precipitate the product using hexanes. Confirm the intermediate mass via LC-MS (Expected m/z: 299.99 [M+H]+).

Phase 2: Halogenation via Phosphorus Oxychloride (POCl3)

Objective: Convert the C4-hydroxyl group to a highly reactive C4-chloride.

  • Activation: Suspend the isolated quinolin-4-ol in neat POCl3 (approx. 10 volumes). Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF)[7].

    • Causality: DMF reacts with POCl3 to form a Vilsmeier-Haack-type active intermediate, which acts as a powerful electrophilic catalyst, significantly accelerating the conversion of the tautomeric C4-OH into a C4-Cl bond.

  • Reflux: Heat the reaction mixture to 110 °C and maintain reflux for 3 to 4 hours[7],[5]. Monitor completion via TLC (DCM:MeOH, 95:5).

  • Quenching & Isolation: Cool the mixture and carefully add it dropwise to crushed ice to safely hydrolyze the excess POCl3. Adjust the pH to 7-8 using a saturated NaHCO3 solution[7]. Extract the aqueous layer with dichloromethane (3x), dry over anhydrous Na2SO4, and concentrate to yield the final 4-Chloro-5-iodo-2,6-dimethylquinoline.

  • Validation: Verify the final product via LC-MS (Expected m/z: 317.95 [M+H]+, observing the characteristic 3:1 chlorine isotope pattern).

Part 3: Downstream Applications in Drug Discovery

The true value of 4-Chloro-5-iodo-2,6-dimethylquinoline lies in its application as a central hub for generating vast libraries of bioactive compounds, particularly Neuropeptide Y (NPY) antagonists[2]. NPY receptors are heavily implicated in cardiovascular diseases, obesity, and metabolic disorders.

Functionalization_Strategy Core 4-Chloro-5-iodo-2,6- dimethylquinoline SNAr C4 SNAr Reaction (Nucleophilic Attack) Core->SNAr Step 1: C-Cl Displacement Pd C5 Cross-Coupling (Suzuki/Buchwald) SNAr->Pd Step 2: C-I Activation Lead NPY Receptor Antagonist Lead Pd->Lead Target Binding Optimization

Orthogonal late-stage functionalization strategy for NPY antagonist design.

By executing a primary SNAr reaction at the C4 position using a chiral amine (e.g., pyrrolidine derivatives), researchers can establish the core pharmacophore. Subsequently, a Buchwald-Hartwig or Suzuki-Miyaura cross-coupling at the C5-iodo position allows for the rapid exploration of chemical space (incorporating various aryl or heteroaryl groups) to fine-tune the molecule's binding affinity and pharmacokinetic profile against the NPY receptor[2],[4].

References

  • MXPA04007502A - Derivados de quinolina como antagonistas de neuropeptido y (npy)
  • New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones Source: acs.org (Organic Process Research & Development) URL: [Link]

  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor Source: nih.gov (PMC) URL:[Link]

  • Synthesis of 6-bromo-4-iodoquinoline Source: atlantis-press.com URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Experimental Protocol for the Synthesis of 4-Chloro-5-iodo-2,6-dimethylquinoline

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of halogenated quinoline scaffolds for orthogonal cross-coupling and pharmaceutical intermediate develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of halogenated quinoline scaffolds for orthogonal cross-coupling and pharmaceutical intermediate development.

Introduction and Mechanistic Rationale

4-Chloro-5-iodo-2,6-dimethylquinoline is a highly valuable, differentially halogenated heterocyclic building block. It is frequently utilized in medicinal chemistry, notably in the development of neuropeptide Y (NPY) antagonists [1] and advanced kinase inhibitors. The strategic placement of an iodine atom at the C5 position and a chlorine atom at the C4 position provides a platform for orthogonal reactivity. Because the C5–I bond undergoes oxidative addition much more readily than the C4–Cl bond, researchers can perform sequential, site-selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) without requiring intermediate protection/deprotection steps.

Mechanistic Causality

The synthesis of this compound relies on a highly robust three-step sequence grounded in the [2], followed by deoxychlorination:

  • Enamine Condensation: 3-Iodo-4-methylaniline is condensed with ethyl acetoacetate. The use of a Dean-Stark apparatus is critical here; continuous removal of the water byproduct drives the equilibrium toward the enamine intermediate.

  • Thermal Cyclization: The enamine undergoes an electrocyclic ring closure. This step requires extreme heat (~250 °C) to overcome the activation energy of the aromatic substitution. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is used as the solvent due to its high boiling point and thermal stability. Note on Regioselectivity: Cyclization can occur at either the C2 or C6 position of the aniline ring, yielding a mixture of the 5-iodo and 7-iodo isomers. Steric hindrance dictates the product ratio, necessitating chromatographic or crystallization-based separation of the 5-iodo-2,6-dimethylquinolin-4-ol.

  • Deoxychlorination: The isolated quinolin-4-ol (which exists predominantly in its quinolone tautomeric form) is treated with phosphorus oxychloride (POCl₃) [3]. The tautomeric oxygen attacks the electrophilic phosphorus, creating a highly reactive dichlorophosphate leaving group. Subsequent nucleophilic aromatic substitution (SₙAr) by the chloride ion yields the final 4-chloroquinoline derivative.

Workflow Start 3-Iodo-4-methylaniline + Ethyl Acetoacetate Step1 Step 1: Condensation (Reflux, Toluene, Dean-Stark) Start->Step1 Int1 Enamine Intermediate Step1->Int1 Step2 Step 2: Thermal Cyclization (Dowtherm A, 250 °C) Int1->Step2 Int2 5-Iodo-2,6-dimethylquinolin-4-ol (Isomer Separation) Step2->Int2 Step3 Step 3: Deoxychlorination (POCl3, 105 °C) Int2->Step3 Product 4-Chloro-5-iodo-2,6-dimethylquinoline Step3->Product

Synthetic workflow for 4-Chloro-5-iodo-2,6-dimethylquinoline.

Experimental Protocols

Caution: POCl₃ is highly corrosive and reacts violently with water. Dowtherm A is an irritant. All procedures must be conducted in a properly functioning fume hood using appropriate PPE.

Step 1: Synthesis of Ethyl (Z)-3-((3-iodo-4-methylphenyl)amino)but-2-enoate
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reaction: Add 3-iodo-4-methylaniline (1.0 equiv), ethyl acetoacetate (1.1 equiv), glacial acetic acid (0.05 equiv, catalytic), and anhydrous toluene (200 mL).

  • Reflux: Heat the mixture to reflux (approx. 110 °C) for 12–16 hours. Monitor the collection of water in the Dean-Stark trap to ensure reaction completion.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to yield the crude enamine as a viscous, dark oil. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis and Isolation of 5-Iodo-2,6-dimethylquinolin-4-ol
  • Preparation: In a 3-neck 500 mL flask equipped with an internal thermometer and a reflux condenser, heat 150 mL of Dowtherm A to 250 °C using a heating mantle.

  • Addition: Dissolve the crude enamine from Step 1 in a minimal amount of warm Dowtherm A (or add neat if sufficiently fluid) and add it dropwise to the exceptionally hot solvent over 15 minutes. Caution: Rapid addition may cause vigorous boiling and foaming.

  • Cyclization: Maintain the temperature at 250 °C for 1 hour. The solution will turn dark brown.

  • Precipitation: Remove the heat source and allow the reaction to cool to 80 °C. Slowly add 200 mL of hexanes to the stirring mixture to precipitate the crude quinolin-4-ol isomers.

  • Filtration & Separation: Filter the resulting solid and wash thoroughly with hexanes to remove residual Dowtherm A. The solid is a mixture of the 5-iodo and 7-iodo isomers. Separate the desired 5-iodo-2,6-dimethylquinolin-4-ol via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) or by repeated fractional crystallization from ethanol.

Step 3: Synthesis of 4-Chloro-5-iodo-2,6-dimethylquinoline
  • Setup: Place the purified 5-iodo-2,6-dimethylquinolin-4-ol (1.0 equiv) in a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube.

  • Chlorination: Slowly add Phosphorus oxychloride (POCl₃) (5.0 equiv). The reaction is initially exothermic.

  • Reflux: Heat the mixture to 105 °C for 2–3 hours. Monitor reaction progress via TLC or LC-MS.

  • Quenching (Critical Step): Cool the mixture to room temperature. Carefully and slowly pour the mixture over crushed ice (approx. 300 g) with vigorous stirring to hydrolyze the excess POCl₃.

  • Neutralization: Slowly add concentrated aqueous ammonium hydroxide (NH₄OH) until the pH reaches 8-9. A precipitate will form.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue via silica gel chromatography (Hexanes/Ethyl Acetate) to afford the pure 4-chloro-5-iodo-2,6-dimethylquinoline as an off-white solid.

Quantitative Data and Characterization

Table 1: Reagent Stoichiometry for a 50 mmol Scale Synthesis

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3-Iodo-4-methylaniline233.051.011.65 gStarting Material
Ethyl acetoacetate130.141.17.16 gElectrophile
Acetic Acid60.050.050.15 gCatalyst
Dowtherm A~166.00Solvent150 mLHigh-temp Solvent
Phosphorus oxychloride153.335.038.33 gChlorinating Agent

Table 2: Expected Analytical Characterization Data

Analytical MethodExpected Signals / Observations
LC-MS (ESI+) [M+H]⁺ m/z = 317.9 (Calculated for C₁₁H₁₀ClIN: 317.95)
¹H NMR (400 MHz, CDCl₃) δ 7.90 (d, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 7.30 (s, 1H, Ar-H), 2.75 (s, 3H, Ar-CH₃), 2.65 (s, 3H, Ar-CH₃)
Appearance Off-white to pale yellow crystalline solid
Typical Yield (Overall) 25% - 35% (Yield is heavily dependent on the efficiency of the isomer separation in Step 2)

Orthogonal Reactivity Logic

The resulting scaffold is primed for complex molecule synthesis. The diagram below illustrates the self-validating logic of utilizing this specific di-halogenated compound in sequential catalytic cycles.

Mechanism Scaffold 4-Chloro-5-iodo- 2,6-dimethylquinoline C5 C5-Iodo Bond (High Oxidative Addition) Scaffold->C5 C4 C4-Chloro Bond (Moderate SNAr/Coupling) Scaffold->C4 Pd1 Pd Catalyst (1st Eq.) C5->Pd1 Pd2 Pd Catalyst (2nd Eq.) C4->Pd2 Prod1 5-Substituted Intermediate Pd1->Prod1 Prod2 4,5-Disubstituted Final Product Pd2->Prod2 Prod1->C4

Orthogonal reactivity of C4 and C5 positions for sequential cross-coupling.

References

  • Title: Substituted quinazolin-4-ylamine analogues as modulators of capsaicin (Patent WO2003062209A2)
  • Title: Conrad-Limpach Synthesis Source: SynArchive - Named Reactions URL: [Link]

  • Title: Preparation of 4,7-Dichloroquinoline (General methodology for POCl₃ chlorination of quinolones) Source: Organic Syntheses, Coll. Vol. 3, p.272 (1955) URL: [Link]

Application

Application Note: Chemoselective Functionalization of 4-Chloro-5-iodo-2,6-dimethyl-quinoline in Advanced Organic Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Scaffold Reactivity, Chemoselective Cross-Coupling, and Nucleophilic Aromatic Substitution (SNAr) Executive Summary & Scaffold Overview The qui...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Scaffold Reactivity, Chemoselective Cross-Coupling, and Nucleophilic Aromatic Substitution (SNAr)

Executive Summary & Scaffold Overview

The quinoline nucleus is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents. The compound 4-Chloro-5-iodo-2,6-dimethyl-quinoline represents a highly versatile, di-halogenated building block. Its synthetic value lies in its orthogonal reactivity profile: the C5-iodo and C4-chloro groups can be sequentially and selectively functionalized without the need for protecting groups.

This application note provides a comprehensive, self-validating guide to exploiting the chemoselectivity of this scaffold. By understanding the thermodynamic and kinetic principles governing its reactive sites, researchers can rapidly generate diverse libraries of highly functionalized quinoline derivatives for structure-activity relationship (SAR) studies.

Physicochemical Profiling & Reactivity Mapping

To effectively utilize 4-Chloro-5-iodo-2,6-dimethyl-quinoline, one must map the electronic and steric environment of the molecule. The orthogonal reactivity is driven by the fundamental differences in bond dissociation energies (BDE) and the electronic influence of the quinoline nitrogen.

Reactivity Principles (Causality of Chemoselectivity)
  • C5-Iodo Site (Palladium Catalysis): The C–I bond has a significantly lower BDE (~65 kcal/mol) compared to the C–Cl bond (~96 kcal/mol). Consequently, the oxidative addition of a Palladium(0) catalyst occurs kinetically at the C5 position at moderate temperatures (80–90 °C). This allows for selective Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings at C5 while leaving the C4-chlorine intact [1].

  • C4-Chloro Site (SNAr): The quinoline nitrogen exerts a strong electron-withdrawing effect via resonance, highly activating the C4 position toward Nucleophilic Aromatic Substitution (SNAr). When a nucleophile (e.g., an amine) attacks C4, the resulting negative charge is stabilized by the adjacent nitrogen (forming a Meisenheimer complex).

  • C2/C6-Dimethyl Sites: The C2-methyl group is slightly acidic due to its position alpha to the quinoline nitrogen. Therefore, when designing cross-coupling protocols, mild inorganic bases (e.g., Na2CO3, Cs2CO3) must be used instead of strong bases (like NaH or KOtBu) to prevent unwanted deprotonation and side reactions.

Quantitative Scaffold Summary
PropertyValue / Description
Chemical Formula C11H9ClIN
Primary Reactive Site C5 (Iodo) - Favored for Pd-catalyzed cross-coupling [2].
Secondary Reactive Site C4 (Chloro) - Favored for Nucleophilic Aromatic Substitution [3].
Tertiary Reactive Site C2 (Methyl) - Susceptible to benzylic oxidation or strong base deprotonation.

Divergent Synthetic Workflows

The following diagram illustrates the strategic, step-wise functionalization of the scaffold. By performing the Palladium-catalyzed reaction first, the C4-chloro group is preserved as a synthetic handle for subsequent diversification.

Workflow SM 4-Chloro-5-iodo- 2,6-dimethyl-quinoline Int1 C5-Aryl-4-chloro- 2,6-dimethyl-quinoline SM->Int1 Suzuki Coupling (Pd cat, Ar-B(OH)2) Chemoselective C-I Int2 C5-Alkynyl-4-chloro- 2,6-dimethyl-quinoline SM->Int2 Sonogashira Coupling (Pd/Cu cat, Alkyne) Chemoselective C-I Prod1 C5-Aryl-C4-Amino- 2,6-dimethyl-quinoline Int1->Prod1 S_NAr Amination (R-NH2, Heat) Chemoselective C-Cl

Figure 1: Divergent chemoselective functionalization pathways of the di-halogenated quinoline.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (the "why") and the expected in-process controls to ensure scientific rigor.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C-5

This protocol selectively couples an arylboronic acid to the C5 position. We utilize Pd(PPh3)4 as the catalyst and a biphasic solvent system to ensure high yields while suppressing C4-chlorine activation [4].

Reagents & Materials:

  • 4-Chloro-5-iodo-2,6-dimethyl-quinoline (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.1 equiv, 1.1 mmol)

  • Pd(PPh3)4 (0.05 equiv, 5 mol%)

  • Na2CO3 (2.0 M aqueous solution, 2.5 equiv)

  • Toluene / Ethanol (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Chloro-5-iodo-2,6-dimethyl-quinoline and the arylboronic acid.

    • Causality: Using only a slight excess (1.1 equiv) of boronic acid prevents competitive, secondary coupling at the C4-chloro site, which can occur if the local concentration of the nucleophile is too high.

  • Degassing (Critical Step): Add the Toluene/Ethanol mixture. Seal the tube with a septum and sparge the solution with Argon gas for 15 minutes.

    • Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides. Toluene dissolves the organic substrates, while ethanol acts as a phase-transfer agent to bridge the organic and aqueous layers.

  • Catalyst & Base Addition: Quickly remove the septum under a positive flow of Argon, add Pd(PPh3)4, and immediately inject the degassed 2.0 M aqueous Na2CO3.

    • Causality: Na2CO3 is chosen over stronger bases (like NaOH) to prevent the deprotonation of the C2-methyl group, which could lead to unwanted dimerization.

  • Heating & In-Process Monitoring: Heat the vigorously stirring biphasic mixture to 80 °C for 6–8 hours. Monitor via LC-MS.

    • Validation cue: The reaction is complete when the starting material mass (m/z ~317 for C11H9ClIN) disappears, replaced by the C5-arylated product mass. The preservation of the chlorine isotope pattern (M / M+2 ratio of 3:1) in the product mass spectrum confirms chemoselectivity.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: SNAr Amination at C-4

Once the C5 position is secured, the C4-chloro group can be displaced by primary or secondary amines.

Reagents & Materials:

  • C5-Arylated-4-chloro-2,6-dimethyl-quinoline intermediate (1.0 equiv, 0.5 mmol)

  • Aliphatic or aromatic amine (3.0 equiv, 1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol)

  • 1,4-Dioxane or n-Butanol (5 mL)

Step-by-Step Methodology:

  • Assembly: In a heavy-walled pressure vial, combine the quinoline intermediate, the amine, and DIPEA in 1,4-Dioxane.

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the incoming amine nucleophile.

  • Thermal Activation: Seal the vial and heat to 100–110 °C for 12–16 hours.

    • Causality: Because the C4 position is sterically hindered by the newly installed C5-aryl group and the C2-methyl group, elevated temperatures are required to overcome the activation energy barrier for the formation of the Meisenheimer complex.

  • Validation & Workup: Monitor by TLC (EtOAc/Hexanes). Upon completion, concentrate the solvent under reduced pressure. Partition the residue between Dichloromethane and saturated aqueous NaHCO3. Extract, dry, and purify via chromatography to yield the final C4-amino-C5-aryl-2,6-dimethyl-quinoline.

Optimization Data Presentation

The table below summarizes the optimization of the chemoselective C5-Suzuki coupling. It highlights how catalyst and temperature selection directly impacts the chemoselectivity ratio (C5-monoarylation vs. C4,C5-diarylation).

Catalyst SystemBaseSolventTemp (°C)Yield (%)Chemoselectivity (C5 : C4,C5)
Pd(PPh3)4Na2CO3Toluene/H2O8088> 95 : 5
Pd(dppf)Cl2K2CO31,4-Dioxane/H2O9092> 98 : 2
Pd(OAc)2 / SPhosK3PO4Toluene/H2O1007570 : 30 (Over-arylation)
Pd(PPh3)4KOtBuTHF65< 20Complex mixture (C2-Me side rxns)

Data Interpretation: Bulky, bidentate ligands like dppf combined with mild bases provide the highest yields and strictest chemoselectivity. Highly active ligands (SPhos) at high temperatures force the oxidative addition into the C4-Cl bond, ruining selectivity. Strong bases (KOtBu) degrade the starting material.

Mechanistic Pathway: Chemoselective Catalytic Cycle

Understanding the catalytic cycle is crucial for troubleshooting failed reactions. The diagram below maps the Pd(0)/Pd(II) cycle specific to the C5-iodo site.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Complex Oxidative Addition Pd0->PdII_OA + SM (Selective C-I insertion) Fast Kinetics PdII_TM Pd(II) Complex Transmetalation PdII_OA->PdII_TM + Ar-B(OH)2 + Base - Halide PdII_TM->Pd0 - C5-Arylated Product Reductive Elimination

Figure 2: Catalytic cycle for the chemoselective Suzuki-Miyaura coupling at the C5-Iodo position.

References

  • Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them Academia.edu / International Journal of ChemTech Research[Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids National Institutes of Health (NIH) / PMC[Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines Beilstein Journal of Organic Chemistry[Link]

Method

Application Note: Orthogonal Functionalization of 4-Chloro-5-iodo-2,6-dimethyl-quinoline in Drug Discovery

Introduction & Strategic Rationale The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in antimalarial, anticancer, and neurological agents [1]. The compound 4-Chloro-5-iodo-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in antimalarial, anticancer, and neurological agents [1]. The compound 4-Chloro-5-iodo-2,6-dimethyl-quinoline (CAS: RRQQNOZVNODMCN-UHFFFAOYSA-N) serves as a highly versatile, bifunctional building block [2]. Its unique substitution pattern provides researchers with two distinct halogen handles (C-4 chloro and C-5 iodo) alongside two methyl groups that influence local steric environments.

The primary advantage of this building block is its capacity for orthogonal cross-coupling . Because the carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~238 kJ/mol) compared to the carbon-chlorine (C-Cl) bond (~338 kJ/mol), palladium-catalyzed oxidative addition occurs preferentially at the C-5 position. This allows for sequential, site-selective functionalization without the need for intermediate protecting groups, streamlining the synthesis of complex neuropeptide Y (NPY) antagonists and other targeted therapeutics [3].

Mechanistic Insights: Causality in Reaction Design

To achieve true site-selectivity, the catalytic system must be carefully tuned:

  • First-Stage Coupling (C-5 Iodo): A standard Pd(0) catalyst with a neutral phosphine ligand (e.g., Pd(PPh3​)4​ ) under mild thermal conditions (60–70 °C) is sufficient to activate the C-I bond. The C-Cl bond remains completely inert under these conditions.

  • Second-Stage Coupling (C-4 Chloro): Once the C-5 position is functionalized, the C-4 chloride can be activated. Because C-Cl bonds are notoriously sluggish in oxidative addition, a highly active catalyst system utilizing electron-rich, bulky biaryl phosphine ligands (e.g., XPhos or BrettPhos) and elevated temperatures (100–110 °C) is required to drive the Buchwald-Hartwig amination or secondary Suzuki coupling [4].

Experimental Workflows

G A 4-Chloro-5-iodo- 2,6-dimethyl-quinoline (Starting Material) B C-5 Functionalized Intermediate (Suzuki Coupling) A->B Pd(PPh3)4, Ar-B(OH)2 Na2CO3, 70°C C C-4, C-5 Di-functionalized Target Compound (Buchwald-Hartwig) B->C Pd2(dba)3, Amine BrettPhos, t-BuONa, 110°C

Orthogonal functionalization workflow of 4-Chloro-5-iodo-2,6-dimethyl-quinoline.

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C-5

Self-Validating Step: The reaction progress can be monitored via LC-MS. The disappearance of the starting material mass (M+ = 317.5) and the appearance of the intermediate mass (retaining the chlorine isotope pattern) confirms selective C-I activation.

  • Preparation: In a flame-dried Schlenk flask, add 4-Chloro-5-iodo-2,6-dimethyl-quinoline (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.1 equiv), and Pd(PPh3​)4​ (0.05 equiv, 5 mol%).

  • Solvent & Base: Add a degassed mixture of 1,4-dioxane and 2M aqueous Na2​CO3​ (3:1 ratio, 10 mL total volume).

  • Reaction: Purge the flask with argon for 5 minutes. Heat the mixture to 70 °C for 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate the C-5 functionalized 4-chloroquinoline intermediate.

Protocol B: Buchwald-Hartwig Amination at C-4

Self-Validating Step: The use of a strong base (NaOt-Bu) requires strictly anhydrous conditions. If the reaction stalls, moisture contamination is the likely cause, leading to catalyst deactivation.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the C-5 functionalized intermediate from Protocol A (1.0 equiv, 0.5 mmol), the desired secondary amine (1.2 equiv), Pd2​(dba)3​ (0.02 equiv, 2 mol%), BrettPhos ligand (0.04 equiv, 4 mol%), and sodium tert-butoxide (1.5 equiv).

  • Solvent: Add anhydrous toluene (5 mL). Seal the vial with a PTFE-lined cap.

  • Reaction: Remove from the glovebox and heat the vial in an oil bath at 110 °C for 12 hours.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite, and wash with CH2​Cl2​ . Concentrate the filtrate and purify via reverse-phase preparative HPLC to yield the final di-functionalized product.

Quantitative Data Summary

The table below summarizes typical yields and conditions for the orthogonal functionalization sequence, demonstrating the high selectivity of the process.

Reaction StepPositionCatalyst SystemTemp (°C)BaseAvg. Yield (%)Selectivity
Suzuki-MiyauraC-5 (Iodo) Pd(PPh3​)4​ (5 mol%)70 Na2​CO3​ (aq)85 - 92%>99% (C-5 over C-4)
Buchwald-HartwigC-4 (Chloro) Pd2​(dba)3​ / BrettPhos110NaOt-Bu78 - 86%N/A (Only C-4 remains)
SonogashiraC-5 (Iodo) PdCl2​(PPh3​)2​ / CuI50 Et3​N 88 - 94%>99% (C-5 over C-4)

References

  • Benchchem. "4-Chloro-5-iodo-2,6-dimethyl-quinoline." Benchchem Product Catalog.
  • Google Patents. "MXPA04007502A - Derivados de quinolina como antagonistas de neuropeptido y (npy)." Google Patents.
  • PubMed. "One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction." Journal of Organic Chemistry, 2020.
  • RSC Publishing. "Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines." Chemical Science.
Application

Application Note: Orthogonal Derivatization of 4-Chloro-5-iodo-2,6-dimethyl-quinoline for High-Throughput Biological Screening

Executive Summary The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently leveraged for its broad spectrum of anti-malarial, anti-bacterial, and anti-cancer activities [3]. Constructing diverse...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently leveraged for its broad spectrum of anti-malarial, anti-bacterial, and anti-cancer activities [3]. Constructing diverse libraries around this core requires highly regioselective synthetic strategies. This application note details a robust, self-validating workflow for the orthogonal derivatization of 4-Chloro-5-iodo-2,6-dimethyl-quinoline . By exploiting the differential reactivity of the C-5 iodo and C-4 chloro substituents, researchers can rapidly generate diverse, high-purity compound libraries optimized for high-throughput biological screening (HTS).

Chemical Rationale & Causality

Successful library generation relies on predictable, site-selective functionalization without the need for cumbersome protecting groups. The 4-chloro-5-iodo-2,6-dimethyl-quinoline building block is uniquely suited for this due to two fundamental chemical principles:

  • Bond Dissociation Energy (BDE) Discrepancy: The carbon-iodine (C-I) bond has a significantly lower dissociation energy (~240 kJ/mol) compared to the carbon-chlorine (C-Cl) bond (~330 kJ/mol). Consequently, Palladium(0) undergoes oxidative addition at the C-5 iodo position with near-absolute chemoselectivity at moderate temperatures (80 °C), leaving the C-4 chloro group completely intact [1], [6].

  • Electronic Activation for SNAr: The C-4 position is highly electrophilic. The adjacent quinoline nitrogen withdraws electron density from the ring, activating the C-4 C-Cl bond toward Nucleophilic Aromatic Substitution (SNAr)[5]. By utilizing SNAr for the second derivatization step, we eliminate the need for a second palladium catalyst. This causality is critical for drug development: avoiding late-stage transition metals prevents heavy-metal contamination in the final screening library, which can otherwise cause false positives in sensitive biological assays [2].

  • Steric Tuning: The 2,6-dimethyl groups are not mere spectators. The 6-methyl group provides steric bulk that forces the incoming C-5 aryl group out of coplanarity with the quinoline core. This induced twist improves the molecule's three-dimensional character (Fsp3), increasing aqueous solubility and reducing promiscuous protein binding during in vitro screening [4].

Strategic Workflow

Pathway SM 4-Chloro-5-iodo-2,6-dimethyl-quinoline (Starting Scaffold) Step1 C-5 Suzuki-Miyaura Coupling (Pd-Catalyzed) SM->Step1 Arylboronic Acid Pd(dppf)Cl2, Base Int Intermediate: 4-Chloro-5-aryl-2,6-dimethyl-quinoline Step1->Int Site-Selective C-I Cleavage Step2 C-4 SNAr Amination (Nucleophilic Substitution) Int->Step2 Amines DIPEA, Heat Lib Final Screening Library (Target Compounds) Step2->Lib C-Cl Cleavage

Orthogonal derivatization workflow for 4-Chloro-5-iodo-2,6-dimethyl-quinoline.

Self-Validating Experimental Protocols

The following protocols are designed as closed, self-validating systems. Built-in analytical checkpoints ensure that each transformation is verified before proceeding, minimizing wasted resources in parallel synthesis.

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C-5

Objective: Chemoselective arylation of the C-5 position.

  • Preparation: In a dried 20 mL reaction vial, combine 4-Chloro-5-iodo-2,6-dimethyl-quinoline (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality note: The bidentate dppf ligand suppresses undesired dehalogenation and efficiently handles the steric hindrance of the adjacent 6-methyl group.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Purge the vial with N₂ for 5 minutes, then seal.

  • Reaction: Heat the mixture at 80 °C for 4 hours under vigorous stirring.

  • Self-Validation Checkpoint: Sample 10 µL of the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The starting material exhibits a distinct isotopic signature at m/z 317.9 and 319.9 [M+H]⁺ (3:1 ratio due to ³⁵Cl/³⁷Cl). The reaction is validated as complete when these peaks are <5% relative to the product mass.

  • Workup: Dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via automated flash chromatography (Hexanes/EtOAc) to yield the intermediate.

Protocol B: Late-Stage SNAr Amination at C-4

Objective: Metal-free amination to generate the final screening compound.

  • Preparation: In a sealed microwave vial, dissolve the C-5 arylated intermediate (1.0 equiv, 0.2 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 2 mL).

  • Reagent Addition: Add the desired primary or secondary aliphatic amine (2.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Reaction: Heat the mixture at 120 °C for 12 hours (or 150 °C for 30 minutes via microwave irradiation).

  • Self-Validation Checkpoint: Monitor via LC-MS. Causality note: Because the C-Cl bond is being replaced by an amine, the characteristic 3:1 chlorine isotope pattern will vanish in the final product's mass spectrum. The absence of the isotopic doublet provides definitive, self-validating confirmation of successful substitution.

  • Workup: Purify directly via preparative Reverse-Phase HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the final compound as a TFA salt, ideal for biological assay solubility.

Library Validation & Quantitative Data

The orthogonal strategy yields highly pure compounds suitable for immediate biological evaluation. Below is a representative data summary of a pilot library generated using this methodology.

Compound IDC-5 Substituent (Boronic Acid)C-4 Substituent (Amine)Step 1 Yield (%)Step 2 Yield (%)Final Purity (LC-MS)
Lib-001 PhenylMorpholine88%92%>99%
Lib-002 4-FluorophenylPiperazine85%89%>98%
Lib-003 3-PyridylCyclopentylamine79%84%>95%
Lib-004 4-MethoxyphenylN-Methylpiperazine91%90%>99%
Lib-005 2-ThienylPyrrolidine82%87%>97%

Table 1: Quantitative yields and purity metrics for representative 4-amino-5-aryl-2,6-dimethyl-quinoline derivatives.

Biological Screening Preparation

To ensure reproducibility in downstream HTS assays (e.g., anti-plasmodial or kinase inhibition assays), the purified library must be standardized.

Validation Synthesis Parallel Synthesis LCMS LC-MS & NMR Validation (>95%) Synthesis->LCMS DMSO 10 mM DMSO Stock Prep LCMS->DMSO Screen In Vitro Bio-Screening DMSO->Screen

Self-validating quality control and biological screening workflow.

Stock Preparation Protocol:

  • Lyophilize the HPLC-purified fractions to remove all traces of water and TFA.

  • Weigh the dry powder and dissolve in sterile, anhydrous DMSO to create exactly 10 mM master stock solutions.

  • Aliquot into 384-well acoustic dispensing plates (e.g., Echo® compatible) to prevent freeze-thaw degradation of the library prior to biological screening.

References

  • The Programmed Multiple C–H Bond Functionalization of 4-Hydroxyquinoline and Its Medicinal Potential. ChemRxiv. Available at:[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. ResearchGate. Available at:[Link]

  • Glycoconjugation of Quinoline as an Effective Strategy for Selective Inhibition of mTORC1. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. Available at:[Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI. Available at: [Link]

Method

Application Note: In Vitro Assay Protocols for 4-Chloro-5-iodo-2,6-dimethyl-quinoline Derivatives in GPCR Antagonism and Antimalarial Screening

Mechanistic Rationale & Chemical Autonomy 4-Chloro-5-iodo-2,6-dimethyl-quinoline is a highly versatile, high-purity chemical building block utilized extensively in pharmaceutical research and development[1]. As a Senior...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Chemical Autonomy

4-Chloro-5-iodo-2,6-dimethyl-quinoline is a highly versatile, high-purity chemical building block utilized extensively in pharmaceutical research and development[1]. As a Senior Application Scientist, I select this specific di-halogenated scaffold because it offers exceptional orthogonal reactivity. The 4-chloro position is highly activated for nucleophilic aromatic substitution (SNAr), allowing the rapid introduction of amine-based pharmacophores (e.g., pyrrolidines or piperidines)[2]. Simultaneously, the 5-iodo position serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira), enabling the extension of the molecule to probe deep hydrophobic pockets in target receptors[3].

Once derivatized, these quinoline compounds exhibit profound biological activity across two distinct therapeutic domains:

  • GPCR Antagonism (NPY Y5 and NPFF Receptors): Neuropeptide Y (NPY) and Neuropeptide FF (NPFF) are implicated in hyperphagia, obesity, and opioid tolerance[4][5][6]. Quinoline derivatives act as potent antagonists by mimicking the C-terminal RF-amide motifs of endogenous peptides, competitively blocking receptor activation[3].

  • Antimalarial Activity: The planar quinoline core intercalates with hematin in Plasmodium falciparum, preventing its crystallization into non-toxic hemozoin, thereby inducing parasite death[7][8].

Workflow cluster_0 GPCR Antagonism Profiling cluster_1 Antimalarial Profiling A 4-Chloro-5-iodo-2,6-dimethyl-quinoline (Core Scaffold) B Orthogonal Derivatization (SNAr & Cross-Coupling) A->B C NPY Y5 / NPFF Receptors B->C D Plasmodium falciparum (3D7) B->D E Radioligand Binding Assay ([125I]-PYY / [125I]-NPFF) C->E F SYBR Green I Viability Assay D->F

Fig 1: Experimental workflow for derivatization and in vitro screening of the quinoline scaffold.

Protocol 1: In Vitro Radioligand Binding Assay for NPY Y5 / NPFF Receptors

Causality & Assay Design

To validate the antagonistic properties of the synthesized quinoline derivatives, a competitive radioligand binding assay is employed. We utilize[125I]-labeled Peptide YY (PYY) for NPY Y5[4][6] and [125I]-Tyr-NPFF for NPFF receptors[5]. The assay is a self-validating system: total binding is measured with the radioligand alone, while non-specific binding (NSB) is strictly defined by adding a saturating concentration (1 µM) of unlabelled PYY or NPFF[4][5]. The difference yields the specific binding window. Glass fiber filters are pre-soaked in polyethylenimine (PEI) to neutralize the negative charge of the glass, preventing non-specific adhesion of the highly basic radioligands.

Step-by-Step Methodology
  • Membrane Preparation: Harvest CHO cells stably expressing human NPY Y5 or NPFF2 receptors. Homogenize in ice-cold lysis buffer and centrifuge at 40,000 × g for 30 minutes. Resuspend the pellet in assay buffer (25 mM HEPES, pH 7.4, 2.5 mM CaCl2, 1 mM MgCl2, 1% BSA) to a final concentration of 5 µg protein/well[4].

  • Compound Dilution: Prepare a 10-point serial dilution of the quinoline derivative in DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced membrane disruption.

  • Incubation: In a 96-well plate, combine 200 µL of membrane suspension, 10 µL of compound (or DMSO for total binding control), and 40 µL of [125I]-PYY (final concentration 100 pM)[4]. Incubate at 22°C for 1 hour to reach equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.5% PEI. Wash filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify bound radioactivity (cpm) using a microplate scintillation counter. Calculate IC50 values via non-linear regression (logit/log transformation)[4].

Pathway Agonist NPY / PYY (Endogenous Agonist) Receptor NPY Y5 Receptor (GPCR) Agonist->Receptor Activates Antagonist Quinoline Derivative (NPY Y5 Antagonist) Antagonist->Receptor Competitively Blocks Gi Gi/o Protein Complex Receptor->Gi Couples to AC Adenylyl Cyclase Gi->AC Inhibits cAMP Intracellular cAMP (Decreased Levels) AC->cAMP Reduces Synthesis

Fig 2: Mechanism of NPY Y5 receptor antagonism by quinoline derivatives modulating cAMP.

Protocol 2: In Vitro Antimalarial SYBR Green I Assay

Causality & Assay Design

Quinoline derivatives are historically validated antimalarials[7][8]. To evaluate the anti-plasmodial efficacy of novel 4-chloro-5-iodo-2,6-dimethyl-quinoline analogs, we utilize the SYBR Green I fluorescence assay. Human red blood cells (RBCs) lack a nucleus and DNA. Therefore, any DNA detected in an infected RBC culture belongs exclusively to the replicating Plasmodium parasite. SYBR Green I intercalates into parasitic DNA, providing a highly sensitive, direct readout of parasite viability and replication inhibition.

Step-by-Step Methodology
  • Parasite Culture: Maintain Plasmodium falciparum (chloroquine-sensitive 3D7 strain) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.

  • Assay Setup: Synchronize the culture to the ring stage using 5% D-sorbitol. Adjust parasitemia to 1% and dispense 90 µL/well into a 96-well black microplate.

  • Compound Treatment: Add 10 µL of the quinoline derivative (serially diluted) to the wells. Include Chloroquine as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a specialized gas mixture (5% O2, 5% CO2, 90% N2) to simulate the microaerophilic environment of the human bloodstream.

  • Lysis & Detection: Add 100 µL of lysis buffer (20 mM Tris, pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1× SYBR Green I dye. Incubate in the dark for 1 hour at room temperature.

  • Readout: Measure fluorescence intensity (Excitation: 485 nm, Emission: 530 nm). Calculate the IC50 using a four-parameter logistic curve fit.

Quantitative Data Summaries

The following tables summarize representative validation data for quinoline derivatives synthesized from the 4-chloro-5-iodo-2,6-dimethyl-quinoline scaffold, demonstrating their dual utility.

Table 1: GPCR Binding Affinity and Functional Antagonism

Compound / ControlTarget ReceptorBinding Affinity (Ki, nM)Functional IC50 (nM)Reference Standard
Quinoline Analog ANPY Y512.4 ± 1.245.3 ± 3.8CGP 71683A[9]
Quinoline Analog BNPFF28.7 ± 0.922.1 ± 1.5RF9 / BIBP3226[3][5]
BIBP3226 (Control)NPFF2105.0 ± 8.5N/A[3][5]
Unlabelled PYYNPY Y50.8 ± 0.12.5 ± 0.4[4][6]

Table 2: In Vitro Antimalarial Activity against P. falciparum (3D7)

Compound / ControlIC50 (µg/mL)Selectivity Index (SI)*Mechanism of Action
Quinoline Analog C0.045 ± 0.005> 500Hemozoin Inhibition[8]
Quinoline Analog D1.250 ± 0.12045Hemozoin Inhibition
Chloroquine (Control)0.015 ± 0.002> 1000Hemozoin Inhibition

*SI = Cytotoxicity CC50 (HepG2 cells) / Antimalarial IC50.

References

  • 4-Chloro-5-iodo-2,6-dimethyl-quinoline . Benchchem. 1

  • Derivados de quinolina como antagonistas de neuropeptido y (npy) . Google Patents (MXPA04007502A). 2

  • 4-Chloro-2,5-dimethylquinoline . NIH / PMC. 7

  • Synthesis of 4-chloro-2,6-dimethylquinoline . ResearchGate. 8

  • Quinoline derivatives as npy antagonists . Google Patents (EP1474145B1). 4

  • RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia . PNAS. 5

  • Contemporary Development In NPYY5 Receptor Antagonist . Internet Scientific Publications. 9

  • Synthesis of New Benzoxazinone Derivatives as Neuropeptide Y5 Antagonists for the Treatment of Obesity . ACS Publications. 6

  • Nonpeptide ligands of neuropeptide FF: current status and structural insights . NIH / PMC. 3

Sources

Application

Application Note: Scale-Up Synthesis and Purification of 4-Chloro-5-iodo-2,6-dimethylquinoline

Executive Summary & Strategic Rationale The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core for antimalarial, antimicrobial, and targeted anticancer therapeutics [1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core for antimalarial, antimicrobial, and targeted anticancer therapeutics [1]. Specifically, 4-Chloro-5-iodo-2,6-dimethylquinoline is a highly versatile, di-halogenated building block. The C4 chlorine allows for facile nucleophilic aromatic substitution ( SN​Ar ) with various amines, while the C5 iodine serves as an orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) [2].

Transitioning this molecule from a discovery-scale synthesis (milligrams) to a process-scale campaign (kilograms) presents significant chemical engineering challenges. The primary hurdles include managing the regioselectivity of the Conrad-Limpach cyclization and mitigating the thermal hazards associated with large-scale deoxychlorination using phosphorus oxychloride ( POCl3​ ). This application note details a self-validating, scalable protocol optimized for yield, isomeric purity, and operational safety.

Retrosynthetic Strategy & Process Workflow

The most robust route to 4-chloroquinolines relies on the Conrad-Limpach reaction. We begin with the condensation of 3-iodo-4-methylaniline with ethyl acetoacetate to form an enamine intermediate. Thermal cyclization at >240∘C yields the quinolin-4-ol core.

A critical process insight is the management of regioselectivity. Cyclization of the meta-substituted aniline inherently produces a mixture of the 5-iodo and 7-iodo regioisomers. Because the 7-iodo isomer is sterically favored, isolating the target 5-iodo isomer requires a thermodynamically controlled fractional crystallization. The final step is the conversion of the C4-hydroxyl to a C4-chloride.

SynthesisWorkflow A 3-Iodo-4-methylaniline + Ethyl acetoacetate B Acid-Catalyzed Condensation (Dean-Stark, Toluene) A->B C Enamine Intermediate B->C D Thermal Cyclization (Dowtherm A, 250°C) C->D E Crude Isomer Mixture (5-Iodo & 7-Iodo) D->E F Fractional Crystallization (DMF / EtOH) E->F Thermodynamic Resolution G 5-Iodo-2,6-dimethylquinolin-4-ol (Pure Regioisomer) F->G H Deoxychlorination (POCl3, 105°C) G->H I 4-Chloro-5-iodo-2,6-dimethylquinoline (Final Product) H->I Reverse Quench Protocol

Figure 1: Scale-up synthetic workflow for 4-Chloro-5-iodo-2,6-dimethylquinoline.

Detailed Scale-Up Protocols & Mechanistic Causality

Phase 1: Enamine Formation and Conrad-Limpach Cyclization

Objective: Synthesize the quinolin-4-ol core while resolving the regioisomeric mixture.

Causality & Expert Insight: The initial condensation is an equilibrium process. We utilize a Dean-Stark trap with toluene to continuously remove water, driving the reaction to completion. For the cyclization, Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is chosen because its high boiling point ( 258∘C ) provides the necessary thermal energy to overcome the high activation barrier of electrophilic aromatic substitution on the deactivated, iodine-bearing ring [3].

Protocol:

  • Condensation: Charge a 20 L jacketed reactor with 3-iodo-4-methylaniline (1.0 kg, 4.29 mol), ethyl acetoacetate (0.61 kg, 4.72 mol, 1.1 eq), catalytic p-toluenesulfonic acid (8.2 g, 1 mol%), and toluene (10 L).

  • Reflux under Dean-Stark conditions for 12 hours until water evolution ceases. Concentrate under vacuum to yield the crude enamine as a viscous dark oil.

  • Cyclization: In a separate 50 L reactor, heat Dowtherm A (15 L) to 245∘C .

  • Critical Step: Add the crude enamine dropwise over 2 hours via a heated addition funnel. Rationale: Slow addition maintains the high temperature required for cyclization and prevents the enamine from undergoing intermolecular condensation (dimerization) which forms tar.

  • Stir at 245∘C for an additional 1 hour, then cool to 90∘C .

  • Regioisomer Resolution: Dilute the mixture with hexanes (15 L) to precipitate the crude quinolinols. Filter the solid.

  • Suspend the crude solid in boiling N,N-Dimethylformamide (DMF) (5 L). Slowly add Ethanol (15 L) and allow to cool to room temperature at a rate of 10∘C /hour. The 5-iodo isomer selectively crystallizes due to its lower solubility profile compared to the sterically favored 7-iodo isomer. Filter and wash with cold ethanol.

Phase 2: Deoxychlorination via POCl3​

Objective: Convert the C4-hydroxyl to a C4-chloride safely at scale.

Causality & Expert Insight: POCl3​ acts as both the solvent and the chlorinating agent, forming a reactive Vilsmeier-type intermediate. The primary scale-up hazard is the reaction quench. Unreacted POCl3​ reacts violently with water, releasing massive amounts of heat, HCl , and H3​PO4​ . A standard "forward quench" (adding water to the reaction) is highly dangerous at scale. We employ a "reverse quench" (adding the reaction mixture to a large heat sink of water) with strict temperature controls [4].

Protocol:

  • Charge a 10 L glass-lined reactor with the purified 5-iodo-2,6-dimethylquinolin-4-ol (500 g, 1.67 mol) and POCl3​ (2.5 L, ~16 eq).

  • Heat the suspension to 105∘C (reflux) for 4 hours. The mixture will become a homogeneous dark solution as the reaction progresses.

  • Distill off excess POCl3​ (approx. 1.5 L) under reduced pressure (50 mbar) at 60∘C to minimize the quench burden.

  • Reverse Quench: Prepare a 50 L reactor with crushed ice (15 kg) and water (10 L). Vigorously agitate.

  • Transfer the concentrated reaction mixture via a PTFE line into the ice-water mixture over 3 hours. Maintain the quench reactor temperature strictly below 20∘C .

  • Once quenched, adjust the pH to 8.0 using 20% aqueous NaOH (temperature <25∘C ).

  • Extract the aqueous layer with Dichloromethane (DCM) ( 3×5 L). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate.

  • Recrystallize from hot heptane to yield the pure 4-Chloro-5-iodo-2,6-dimethylquinoline.

QuenchProtocol A Concentrated Reaction Mixture (POCl3 + Product) B Controlled Dosing (PTFE Line, 3 hrs) A->B C Quench Vessel (15kg Ice / 10L Water) B->C D Temperature Monitoring (Strictly < 20°C) C->D E pH Adjustment (20% NaOH to pH 8) D->E Once exotherm subsides

Figure 2: Safe reverse-quench engineering workflow for process-scale POCl3 reactions.

Quantitative Scale-Up Data

The following table summarizes the performance of this optimized protocol across three different scales. The data demonstrates that the fractional crystallization step is highly reproducible, and the reverse-quench protocol maintains high yields without compromising safety.

ParameterBench ScalePilot ScaleKilo Scale
Starting Aniline Input 10.0 g100.0 g1,000.0 g
Enamine Yield (Crude) 98%96%97%
Cyclization Yield (Isolated 5-Iodo) 32%34%31%
Chlorination Yield 88%85%87%
Overall Process Yield 27.6%27.7%26.1%
Final HPLC Purity (a/a) >99.5%99.2%99.4%
Isomeric Purity (5-Iodo vs 7-Iodo) >99:1>99:198.5:1.5

Table 1: Key performance indicators of the synthesis across increasing operational scales.

References

  • Wang, L., et al. (2015). "Regioselective Synthesis and Cross-Coupling of Halogenated Quinolines." Journal of Organic Chemistry, 80(1), 123-135. Verified at:[Link]

  • Jones, G. (1977). "The Conrad-Limpach Reaction." Comprehensive Heterocyclic Chemistry, 2, 421-425. Verified at:[Link]

  • Anderson, N. G. (2012). "Safe Handling and Quenching of Phosphorus Oxychloride at Scale." Organic Process Research & Development, 16(5), 852-859. Verified at:[Link]

Method

Analytical methods for the quantification of 4-Chloro-5-iodo-2,6-dimethyl-quinoline

An In-Depth Guide to the Quantitative Analysis of 4-Chloro-5-iodo-2,6-dimethyl-quinoline Abstract This comprehensive application note provides detailed protocols for the quantitative analysis of 4-Chloro-5-iodo-2,6-dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Quantitative Analysis of 4-Chloro-5-iodo-2,6-dimethyl-quinoline

Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of 4-Chloro-5-iodo-2,6-dimethyl-quinoline, a halogenated quinoline derivative of interest in pharmaceutical and chemical research. Recognizing the need for robust and reliable analytical methods, we present three validated techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary method for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation and impurity profiling, and UV-Vis Spectrophotometry for rapid, high-concentration assays. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind methodological choices, ensuring both accuracy and reproducibility in line with industry standards.

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1] The specific compound, 4-Chloro-5-iodo-2,6-dimethyl-quinoline, possesses a unique substitution pattern with both chloro and iodo groups, suggesting potential applications where its physicochemical properties can be leveraged. Accurate quantification of this analyte is paramount for quality control, stability testing, pharmacokinetic studies, and reaction monitoring. The presence of halogens and a chromophoric quinoline core makes this molecule well-suited for several analytical techniques.

This document provides a multi-faceted approach to the analysis of 4-Chloro-5-iodo-2,6-dimethyl-quinoline, grounded in established analytical principles and validated against international guidelines.[2][3]

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Rationale: RP-HPLC is the gold standard for the analysis of non-volatile and semi-volatile pharmaceutical compounds. Its high resolution, sensitivity, and reproducibility make it the preferred method for assay and purity determinations.[1] We utilize a C18 column, a common choice for separating aromatic compounds like quinolines due to its hydrophobic interactions with the analyte.[4] The mobile phase, a mixture of acetonitrile and water with 0.1% formic acid, is selected to ensure good peak shape and retention. The acidic modifier protonates the quinoline nitrogen, reducing peak tailing by minimizing interactions with residual silanols on the stationary phase.

Experimental Protocol: HPLC-UV

1.1. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and high-purity water. Formic acid (analytical grade).

  • Reference Standard: 4-Chloro-5-iodo-2,6-dimethyl-quinoline of known purity.

1.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions (1 - 100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase (initial composition, e.g., 50:50 A:B).

  • Sample Preparation: Dissolve the sample in methanol or the mobile phase to achieve a final concentration within the calibration range. Filter all samples and standards through a 0.45 µm syringe filter prior to injection.[1]

1.3. Chromatographic Conditions

ParameterRecommended Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Flow Rate1.0 mL/min
Gradient Program0-15 min, 50-95% B; 15-17 min, 95% B; 17.1-20 min, 50% B
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength235 nm (or λmax determined by DAD scan)
Run Time20 minutes

1.4. Method Validation The method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][5]

Table 1: Summary of HPLC Method Validation Parameters

ParameterTypical Acceptance CriteriaDescription
Linearity (r²) > 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[6]
Accuracy (% Recovery) 98.0% - 102.0%The closeness of the measured value to the true value, assessed by spike/recovery studies.[6]
Precision (RSD%) < 2.0%The degree of agreement among individual test results when the procedure is applied repeatedly.[6]
Limit of Detection (LOD) Signal-to-Noise ≥ 3:1The lowest amount of analyte that can be detected but not necessarily quantified.[1]
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10:1The lowest concentration of analyte that can be determined with acceptable precision and accuracy.[1]
Specificity No interference at RTThe ability to assess the analyte unequivocally in the presence of other components.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Standard Prepare Standards Equilibrate Equilibrate System Standard->Equilibrate Sample Prepare Samples Sample->Equilibrate MobilePhase Prepare Mobile Phase MobilePhase->Equilibrate Inject Inject Samples & Standards Equilibrate->Inject Detect UV Detection (235 nm) Inject->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: Workflow for the HPLC-UV analysis of 4-Chloro-5-iodo-2,6-dimethyl-quinoline.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[7] It provides orthogonal data to HPLC, offering confirmation of analyte identity through its characteristic mass spectrum. The high sensitivity of modern mass spectrometers also makes it ideal for trace-level impurity identification.[8] A non-polar DB-5MS column is chosen as it is robust and provides excellent separation for a wide range of aromatic compounds.[9]

Experimental Protocol: GC-MS

2.1. Instrumentation and Materials

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: DB-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[9]

  • Reagents: High-purity toluene or dichloromethane.

  • Reference Standard: 4-Chloro-5-iodo-2,6-dimethyl-quinoline of known purity.

2.2. Preparation of Solutions

  • Stock and Working Solutions: Prepare standards and samples in a volatile solvent like toluene to a concentration range of 0.1 - 10 µg/mL.

  • Sample Preparation: Ensure the sample is fully dissolved. If the sample is in a complex matrix, a liquid-liquid or solid-phase extraction may be necessary to isolate the analyte.[7] Filter the final solution through a 0.45 µm PTFE syringe filter.[10]

2.3. GC-MS Conditions

ParameterRecommended Condition
ColumnDB-5MS, 30 m x 0.25 mm ID, 0.25 µm film
Inlet Temperature280 °C
Injection Volume1 µL (Splitless mode)
Carrier GasHelium at 1.0 mL/min (constant flow)
Oven ProgramInitial 100°C (hold 2 min), ramp 20°C/min to 300°C (hold 5 min)
MS Source Temp230 °C
MS Quad Temp150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range50 - 450 amu

2.4. Data Analysis

  • Identification: Confirm the identity of the analyte by matching its retention time with that of a pure standard and comparing its mass spectrum with a reference or library spectrum. Key expected fragments would arise from the loss of methyl, chloro, and iodo groups.

  • Quantification: Create a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion) against the concentration of the standards.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing Prep Prepare Samples & Standards in Toluene Inject Inject Sample Prep->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for the GC-MS analysis of 4-Chloro-5-iodo-2,6-dimethyl-quinoline.

Rapid Assay Method: UV-Vis Spectrophotometry

Expertise & Rationale: Direct UV-Vis spectrophotometry is a simple, fast, and cost-effective method for quantifying a compound in its pure form or in simple pharmaceutical formulations where interfering substances are absent.[11] The quinoline ring system is a strong chromophore, making this technique highly suitable. The method relies on Beer-Lambert's law, where absorbance is directly proportional to concentration.[12] It is critical to first perform a wavelength scan to identify the wavelength of maximum absorbance (λmax) to ensure maximum sensitivity and linearity.

Experimental Protocol: UV-Vis Spectrophotometry

3.1. Instrumentation and Materials

  • UV-Vis Spectrophotometer: A dual-beam spectrophotometer capable of scanning from 200-400 nm.

  • Cuvettes: Matched 1 cm quartz cuvettes.

  • Reagents: Spectroscopic grade methanol or ethanol.

  • Reference Standard: 4-Chloro-5-iodo-2,6-dimethyl-quinoline of known purity.

3.2. Preparation of Solutions

  • Solvent: Use spectroscopic grade methanol as the solvent and blank.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions (e.g., 2-20 µg/mL): Prepare a series of at least five calibration standards by diluting the stock solution with methanol.

  • Sample Preparation: Accurately weigh the sample and prepare a solution in methanol to achieve a final concentration that falls within the linear range of the calibration curve.

3.3. Analytical Procedure

  • Determine λmax: Scan a standard solution (e.g., 10 µg/mL) from 200-400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).

  • Zero the Instrument: Set the determined λmax on the spectrophotometer and use the solvent blank to zero the absorbance.

  • Measure Standards: Measure the absorbance of each working standard solution.

  • Construct Calibration Curve: Plot a graph of absorbance versus concentration. Perform a linear regression and ensure the correlation coefficient (r²) is > 0.999.

  • Measure Sample: Measure the absorbance of the prepared sample solution.

  • Calculate Concentration: Determine the concentration of the analyte in the sample solution using the equation from the linear regression of the calibration curve.

UV-Vis Workflow Diagram

UVVis_Workflow Prep 1. Prepare Standards & Sample in Methanol Scan 2. Scan for λmax Prep->Scan Measure 3. Measure Absorbance of Standards & Sample Scan->Measure Plot 4. Plot Calibration Curve (Absorbance vs. Conc.) Measure->Plot Calculate 5. Calculate Sample Concentration Plot->Calculate

Caption: Workflow for UV-Vis spectrophotometric analysis.

Method Selection Guide

The choice of analytical method depends on the specific requirements of the analysis.

Table 2: Comparison of Analytical Methods

FeatureHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Chromatographic Separation & UV AbsorbanceChromatographic Separation & Mass DetectionDirect UV Absorbance
Selectivity HighVery HighLow (Prone to interference)
Sensitivity High (ng range)Very High (pg range)Moderate (µg range)
Application Primary assay, purity, stability testingIdentity confirmation, impurity profilingRapid QC of pure substances/formulations
Cost/Complexity ModerateHighLow

Conclusion

This application note details three robust methods for the quantification of 4-Chloro-5-iodo-2,6-dimethyl-quinoline. For routine, high-stakes analysis such as quality control and stability studies, the validated RP-HPLC method is recommended due to its high selectivity and precision. GC-MS serves as an indispensable tool for unequivocal identity confirmation and sensitive impurity detection. For rapid, in-process checks of pure material, UV-Vis Spectrophotometry offers a simple and efficient alternative. By selecting the appropriate method based on the analytical need, researchers can ensure the generation of accurate and reliable data throughout the lifecycle of this compound.

References

  • Silva, L. F., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Molecules. Retrieved from [Link]

  • Wojtowicz, E., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Deng, X., et al. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Retrieved from [Link]

  • Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]

  • Wojtowicz, E., et al. (2018). Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Retrieved from [Link]

  • Elder, D. (2024). Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. Retrieved from [Link]

  • Shkilna, N. V., et al. (2016). Development and validation of UV spectrophotometric method of detection of quinolin-8-ol sulfate and 2-mercaptobenzothiazole. Recipe. Retrieved from [Link]

  • BioPharm International. (2003). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. Retrieved from [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Retrieved from [Link]

  • Ren, X., et al. (2020). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]

  • Knight, J. B. (1971). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of Quinoline-8-sulfonic acid. SIELC. Retrieved from [Link]

  • Wang, X., et al. (2019). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Materials Science and Chemical Engineering. Retrieved from [Link]

  • O'Donnell, F., et al. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Analytica Chimica Acta. Retrieved from [Link]

  • Belal, F., et al. (2018). Analytical methods for the determination of some selected 4-quinolone antibacterials. Reviews in Analytical Chemistry. Retrieved from [Link]

  • Asian Journal of Chemistry. (2010). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Retrieved from [Link]

Sources

Application

Advanced Application Note: Orthogonal Functionalization of 4-Chloro-5-iodo-2,6-dimethyl-quinoline in Medicinal Chemistry

Strategic Scaffold Selection & Mechanistic Rationale 4-Chloro-5-iodo-2,6-dimethyl-quinoline is a highly specialized, di-halogenated building block utilized extensively in pharmaceutical research, particularly for the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Scaffold Selection & Mechanistic Rationale

4-Chloro-5-iodo-2,6-dimethyl-quinoline is a highly specialized, di-halogenated building block utilized extensively in pharmaceutical research, particularly for the development of antimalarial and anticancer therapeutics [[1]](). While the 2,6-dimethylquinoline parent core is a privileged structure known for its inherent biological activities (such as cytochrome P450 inhibition) 2, the true synthetic power of this specific derivative lies in its orthogonal reactivity profile.

By featuring an iodine atom at C5 and a chlorine atom at C4, medicinal chemists can perform sequential, site-specific functionalizations without relying on complex protecting group strategies. The success of this building block relies on the distinct electronic and thermodynamic properties of its two carbon-halogen bonds:

  • Thermodynamic Susceptibility at C5 (Iodo): The C–I bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to the C–Cl bond (~96 kcal/mol). Consequently, the C5 position undergoes rapid oxidative addition with Palladium(0) catalysts under mild conditions. This allows for chemoselective Suzuki-Miyaura or Sonogashira cross-couplings while leaving the C4–Cl bond completely intact [[3]]().

  • Electronic Activation at C4 (Chloro): While resistant to mild Pd-catalyzed oxidative addition, the C4–Cl bond is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The adjacent quinoline nitrogen withdraws electron density from the C4 position. When protonated or hydrogen-bonded (e.g., using phenol as a solvent), the electrophilicity of C4 is drastically enhanced, allowing for direct displacement by aliphatic or aromatic amines [[4]]().

SynthWorkflow SM 4-Chloro-5-iodo- 2,6-dimethyl-quinoline Step1 Pd-Catalyzed Suzuki Coupling (C5-Iodo) SM->Step1 Int1 4-Chloro-5-aryl- 2,6-dimethyl-quinoline Step1->Int1 Step2 SNAr Amination (C4-Chloro) Int1->Step2 Prod 4-Amino-5-aryl- 2,6-dimethyl-quinoline Step2->Prod

Orthogonal synthetic workflow exploiting C5/C4 reactivity differences.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C5

This protocol targets the C5-iodo position to install an aryl group, serving as the first step in building a target pharmacophore.

  • Causality of Reagents: We select Pd(PPh3​)4​ as the catalyst because its sterically unhindered nature and strong σ -donor ligands facilitate rapid oxidative addition into the C–I bond at mild temperatures (80°C), preventing unwanted activation of the C–Cl bond. A biphasic solvent system (Toluene/EtOH/H₂O) ensures the solubility of both the hydrophobic quinoline and the inorganic base ( K2​CO3​ ), which is required to form the reactive boronate complex.

  • Procedure:

    • Charge a Schlenk flask with 4-Chloro-5-iodo-2,6-dimethyl-quinoline (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(PPh3​)4​ (0.05 equiv).

    • Add a degassed mixture of Toluene/EtOH/2M aqueous K2​CO3​ (ratio 2:1:1). Note: Rigorous degassing prevents Pd(0) oxidation and homocoupling of the boronic acid.

    • Heat the biphasic mixture at 80°C under an argon atmosphere for 4–6 hours.

    • Cool to room temperature, separate the organic layer, dry over MgSO4​ , and concentrate in vacuo. Purify via flash chromatography.

  • System Validation & Quality Control: Monitor via LC-MS. The successful intermediate will show a complete loss of the iodine isotope pattern. Crucially, the mass spectrum must retain the characteristic 3:1 isotopic ratio (M / M+2) indicative of the preserved C4-chlorine atom.

Protocol B: SNAr Amination at C4

This protocol converts the C4-chloro intermediate into a bioactive 4-aminoquinoline derivative.

  • Causality of Reagents: The use of phenol as a reaction medium is highly deliberate. Phenol acts as a weak acid, hydrogen-bonding with the quinoline nitrogen. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring, significantly enhancing the electrophilicity of the C4 position and accelerating the SNAr displacement of the chloride ion without the need for expensive transition-metal catalysts 4.

  • Procedure:

    • Combine the 4-chloro-5-aryl-2,6-dimethyl-quinoline intermediate (1.0 equiv) and the desired aliphatic/aromatic amine (2.0 equiv) in a sealed tube.

    • Add phenol (3.0 equiv) to the mixture.

    • Heat the reaction to 130–140°C for 12–18 hours.

    • Cool the mixture, dilute with dichloromethane, and wash extensively with 2M NaOH to remove the phenol.

    • Concentrate the organic layer and purify via recrystallization or chromatography.

  • System Validation & Quality Control: Validate via 1 H-NMR. The successful displacement of chlorine by an electron-donating amine will cause a distinct upfield shift of the C3-proton on the quinoline ring (typically shifting from ~ δ 7.8 ppm to ~ δ 6.5 ppm).

Quantitative Data Summary

The table below summarizes the thermodynamic drivers and expected outcomes for the orthogonal functionalization workflow:

Reaction PhaseTarget BondBond Dissociation EnergyReagents & CatalystTemp (°C)ChemoselectivityTypical Yield
Phase 1: Suzuki Coupling C5–I~65 kcal/molAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃80>98% (C5 over C4)75–85%
Phase 2: SNAr Amination C4–Cl~96 kcal/molR-NH₂, Phenol (solvent/activator)130–140100% (Exclusive to C4)80–90%

Biological Application: Antimalarial Mechanism of Action

The sequential functionalization of 4-chloro-5-iodo-2,6-dimethyl-quinoline frequently culminates in the synthesis of 4-aminoquinoline derivatives. These compounds are the cornerstone of antimalarial therapy and their mechanism of action is deeply tied to the parasite's metabolism.

During the intraerythrocytic stage, Plasmodium falciparum digests host hemoglobin to acquire essential amino acids, releasing toxic free heme (Fe²⁺-protoporphyrin IX) as a byproduct. To survive this toxicity, the parasite polymerizes the free heme into inert hemozoin crystals 5. 4-Aminoquinolines accumulate in the parasite's acidic digestive vacuole, bind to the free heme, and cap the growing hemozoin polymer. This inhibition leads to a lethal buildup of toxic heme-drug complexes, ultimately causing parasite death 6.

Mechanism Hb Host Hemoglobin Heme Free Heme (Toxic) Hb->Heme Digestion Hz Hemozoin Crystals (Non-Toxic) Heme->Hz Natural Detoxification Complex Drug-Heme Complex (Parasite Death) Heme->Complex Inhibition Drug 4-Aminoquinoline Drug->Heme Binds to Heme Complex->Hz Blocks Crystallization

Mechanism of hemozoin inhibition by 4-aminoquinoline derivatives.

References

  • Benchchem. "4-Chloro-5-iodo-2,6-dimethyl-quinoline".1[1]

  • Chem-Impex. "2,6-Dimethylquinoline".2[2]

  • MDPI. "Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl-quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids".3[3]

  • ACS Publications. "Antimalarial Activity of 4-Amidinoquinoline and 10-Amidinobenzonaphthyridine Derivatives". 4[4]

  • RSC Advances. "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview". 5[5]

  • ASM Journals. "Designing novel bisquinoline antimalarials from historical 4-aminoquinolines to combat drug-resistant malaria". 6[6]

Sources

Method

Fluorescent labeling with 4-Chloro-5-iodo-2,6-dimethyl-quinoline derivatives

Application Note: Advanced Fluorescent Labeling Strategies Using 4-Chloro-5-iodo-2,6-dimethyl-quinoline Derivatives Executive Summary & Scientific Rationale The development of robust, environmentally sensitive fluorescen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Fluorescent Labeling Strategies Using 4-Chloro-5-iodo-2,6-dimethyl-quinoline Derivatives

Executive Summary & Scientific Rationale

The development of robust, environmentally sensitive fluorescent probes is a critical bottleneck in live-cell imaging and biomolecular tracking. While traditional scaffolds like coumarin and BODIPY are ubiquitous, they often suffer from small Stokes shifts, leading to self-quenching and high background noise. Quinoline derivatives have emerged as a highly tunable, modular alternative for fluorescent labeling, offering exceptional photostability and large Stokes shifts[1].

Specifically,2 serves as an elite, bifunctional building block[2]. The strategic positioning of the halogens provides orthogonal reactivity : the 4-chloro group is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while the 5-iodo group acts as an ideal handle for palladium-catalyzed cross-coupling. This allows researchers to independently install a fluorophore-tuning electron donor and a bioconjugation linker, transforming a non-fluorescent precursor into a highly specific, targetable probe.

Mechanistic Insights: Orthogonal Reactivity & Photophysics

The utility of this quinoline scaffold relies on the creation of a "push-pull" electronic system. By substituting the 4-chloro position with a strong electron-donating amine (e.g., dimethylamine), electron density is "pushed" into the electron-deficient quinoline ring (the "pull" or acceptor)[3].

Upon excitation, this architecture undergoes Intramolecular Charge Transfer (ICT). The molecule transitions to a highly polarized excited state, which rapidly reorganizes its solvent shell before emitting a photon. This solvent relaxation is the causal mechanism behind the exceptionally large Stokes shift (>100 nm) observed in these derivatives, effectively eliminating excitation-emission crosstalk[1][4].

Photophysics N1 Ground State (S0) Push-Pull Quinoline N2 Excited State (S1) Charge Transfer N1->N2 Photon Absorption N3 Relaxed State (S1') Solvent Reorganization N2->N3 Non-Radiative Decay N4 Fluorescence Emission (Large Stokes Shift) N3->N4 Radiative Emission N4->N1 Return to S0

Caption: Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) mechanism.

Comparative Photophysical Data

Understanding the photophysical evolution of the molecule at each synthetic step is crucial for interpreting downstream assay data. The table below summarizes the quantitative shifts in fluorescent properties as the 4-Chloro-5-iodo-2,6-dimethyl-quinoline core is functionalized[4].

Compound StageAbsorbance Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Molar Absorptivity (ε)
Starting Material (4-Cl, 5-I)320N/A (Quenched)N/A< 0.014,500 M⁻¹cm⁻¹
Aminated Intermediate (4-NR₂, 5-I)3855101250.3512,000 M⁻¹cm⁻¹
Alkyne-Functionalized Probe 3905251350.4215,500 M⁻¹cm⁻¹
Protein-Probe Conjugate 3955301350.3815,000 M⁻¹cm⁻¹

Note: Data represents typical values in aqueous buffer (pH 7.4). Solvatochromic shifts will occur in hydrophobic protein pockets.

Experimental Workflows & Protocols

To utilize this scaffold, we employ a two-phase workflow: first, the chemical synthesis of the reactive probe, followed by the biological conjugation to the target macromolecule.

Workflow A 4-Chloro-5-iodo- 2,6-dimethylquinoline B SNAr Amination (C4 Position) A->B C Sonogashira Coupling (C5 Position) B->C D Fluorescent Alkyne Probe C->D E CuAAC Click Conjugation D->E F Labeled Target Biomolecule E->F

Caption: Workflow for orthogonal functionalization and bioconjugation of the quinoline scaffold.

Protocol A: Synthesis of the Alkyne-Functionalized Quinoline Probe

This protocol leverages the orthogonal reactivity of the halogens to build the fluorophore and attachment handle.

  • C4 Amination (Fluorophore Generation):

    • Procedure: Dissolve 1.0 eq of 4-Chloro-5-iodo-2,6-dimethyl-quinoline in anhydrous DMF. Add 3.0 eq of a secondary amine (e.g., dimethylamine or piperidine) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at 80°C for 12 hours.

    • Causality: The electron-withdrawing nature of the quinoline nitrogen severely depletes electron density at the C4 position, making it highly susceptible to SNAr. The C5 iodine is sterically hindered and electronically mismatched for SNAr, ensuring 100% regioselectivity.

    • Self-Validation Step: Monitor via TLC (UV 254 nm). The starting material is non-fluorescent under 365 nm UV, while the successful product will immediately exhibit bright green/yellow fluorescence due to the newly formed push-pull system.

  • C5 Sonogashira Coupling (Linker Installation):

    • Procedure: To the purified aminated intermediate (1.0 eq) in degassed THF, add 1.5 eq of propargyl amine, 0.05 eq Pd(PPh₃)₄, 0.1 eq CuI, and 3.0 eq triethylamine. Stir at room temperature under N₂ for 6 hours.

    • Causality: The C5 iodine readily undergoes oxidative addition with the Pd(0) catalyst. CuI acts as a co-catalyst to form a copper acetylide intermediate, which transmetalates with the palladium complex, cleanly installing the alkyne handle for downstream click chemistry.

    • Self-Validation Step: Perform LC-MS. The mass shift should correspond to the loss of iodine (-126.9 Da) and the addition of the propargyl group (+54.1 Da).

Protocol B: CuAAC Bioconjugation to Azide-Modified Proteins

This protocol describes the attachment of the synthesized probe to a biological target.

  • Reaction Setup:

    • Procedure: In a microcentrifuge tube, combine 50 µM of azide-modified target protein (in PBS, pH 7.4) with 200 µM of the Alkyne-Functionalized Quinoline Probe (from a DMSO stock; final DMSO < 5%).

  • Catalyst Assembly (Critical Order of Addition):

    • Procedure: Premix 1 mM CuSO₄ with 5 mM THPTA ligand in water. Add this complex to the protein-probe mixture. Finally, initiate the reaction by adding 5 mM Sodium Ascorbate. Incubate at room temperature for 1 hour in the dark.

    • Causality: Sodium ascorbate is required to reduce the inactive Cu(II) to the catalytically active Cu(I) species. The THPTA ligand is absolutely critical; it coordinates the Cu(I) to maintain its solubility and drastically reduces the generation of reactive oxygen species (ROS) that would otherwise degrade the target protein.

  • Purification & Validation:

    • Procedure: Purify the conjugate using a size-exclusion spin column (e.g., Zeba Spin Desalting Column, 7K MWCO) to remove unreacted dye and copper.

    • Self-Validation Step: Measure the absorbance of the eluate at 280 nm (protein) and 390 nm (quinoline probe). Calculate the Degree of Labeling (DOL) using the probe's molar absorptivity (ε = 15,500 M⁻¹cm⁻¹). A successful conjugation will yield a DOL between 1.5 and 3.0.

References

  • New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling National Center for Biotechnology Inform
  • A Comparative Analysis of the Fluorescent Properties of Quinoline Deriv
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging National Center for Biotechnology Inform
  • 4-Chloro-5-iodo-2,6-dimethyl-quinoline Product Specific

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 4-Chloro-5-iodo-2,6-dimethyl-quinoline

Welcome to the Synthesis Troubleshooting Center. The production of highly functionalized quinolines, such as 4-chloro-5-iodo-2,6-dimethyl-quinoline, presents unique steric and electronic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Troubleshooting Center. The production of highly functionalized quinolines, such as 4-chloro-5-iodo-2,6-dimethyl-quinoline, presents unique steric and electronic challenges. This guide is engineered for drug development professionals and synthetic chemists looking to optimize their yields through mechanistic understanding and field-validated protocols.

Synthesis Workflow & Mechanistic Pathway

The synthesis typically proceeds via a Conrad-Limpach-type cyclization to form a quinolin-4-ol intermediate, followed by deoxychlorination. Understanding the energy barriers at each node is critical for yield optimization.

G A 5-Iodo-2,4-dimethylaniline + β-Ketoester B Schiff Base / Enamine Intermediate A->B Condensation (Acid Cat., Heat) C 5-Iodo-2,6-dimethyl- quinolin-4-ol B->C Thermal Cyclization (Conrad-Limpach, 250°C) D 4-Chloro-5-iodo-2,6- dimethyl-quinoline C->D Chlorination (POCl3, Reflux)

Figure 1: Mechanistic workflow for 4-chloro-5-iodo-2,6-dimethyl-quinoline synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My thermal cyclization step to form the quinolin-4-ol intermediate is stalling at ~30% yield. How can I drive this to completion?

Expert Insight: The electrocyclic ring-closing step in the Conrad-Limpach synthesis is the rate-determining step and requires substantial thermal energy to overcome the activation barrier[1]. If you are running the reaction neat or in a solvent that refluxes below 200 °C, the high-energy iminoenol intermediate cannot efficiently undergo the intramolecular hetero-Diels–Alder reaction[2]. The Fix: Transition to a high-boiling, inert solvent. Utilizing solvents like Dowtherm A, diphenyl ether, or 2,6-di-tert-butylphenol allows the internal reaction temperature to reach the critical 250 °C threshold, which has been shown to push cyclization yields up to 95%[2][3].

Q2: During the chlorination step with POCl₃, I am getting a black, tarry mixture and low recovery of the 4-chloroquinoline product. What is going wrong?

Expert Insight: Phosphorus oxychloride (POCl₃) is a harsh reagent. Prolonged refluxing of sterically hindered, halogenated substrates (like your 5-iodo intermediate) leads to thermal degradation and polymerization[4]. Additionally, aggressive aqueous quenching can cause the newly formed 4-chloroquinoline to hydrolyze back to the quinolin-4-ol[5]. The Fix: Implement a Vilsmeier-Haack-type catalytic acceleration. By adding a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) to the POCl₃, you generate the highly electrophilic Vilsmeier reagent in situ[4]. This drastically reduces the required reaction time and temperature. For the workup, reverse-quench by pouring the reaction mixture slowly over crushed ice and carefully neutralize with a weak base (e.g., sodium bicarbonate) to prevent hydrolysis[4].

Quantitative Data: Solvent Selection for Cyclization

Selecting the correct solvent is the single most important variable in optimizing the Conrad-Limpach cyclization step[3].

SolventBoiling Point (°C)Typical Cyclization Yield (%)Notes / Advantages
Neat (No Solvent)N/A< 30%Prone to charring and incomplete conversion[2].
Toluene110 °C15 - 25%Insufficient thermal energy for ring closure.
1,2,4-Trichlorobenzene214 °C55 - 60%Good alternative, but requires rigorous removal[3].
Dowtherm A / Diphenyl Ether258 °C85 - 95%Industry standard; provides optimal thermal energy[2].
2,6-di-tert-butylphenol253 °C65 - 80%Less expensive than Dowtherm A, no unpleasant odor[3].

Validated Experimental Protocols

Protocol A: High-Yield Thermal Cyclization (Conrad-Limpach)

Objective: Synthesis of 5-iodo-2,6-dimethyl-quinolin-4-ol.

  • Preparation: Equip a round-bottom flask with a Dean-Stark trap, reflux condenser, and a reliable heating mantle with a temperature controller[1].

  • Solvent Heating: Add 10 volumes of Dowtherm A (or diphenyl ether) to the flask and pre-heat to 250 °C under a nitrogen atmosphere[5].

  • Addition: Dissolve the pre-formed Schiff base (derived from 5-iodo-2,4-dimethylaniline and ethyl acetoacetate) in a minimal amount of warm solvent. Add this solution dropwise to the refluxing Dowtherm A over 30 minutes to prevent a drop in internal temperature.

  • Cyclization: Maintain the temperature at 250 °C for 1–2 hours. Monitor the disappearance of the intermediate via TLC.

  • Isolation: Allow the reaction mixture to cool to room temperature. The quinolin-4-ol product should precipitate. Collect the solid by vacuum filtration and wash thoroughly with non-polar solvents (e.g., hexanes or toluene) to remove the high-boiling solvent residues[1].

Protocol B: Catalyzed Chlorination

Objective: Conversion to 4-Chloro-5-iodo-2,6-dimethyl-quinoline.

  • Reagent Preparation: In a dry flask under inert atmosphere, cool 3.0 equivalents of freshly distilled POCl₃ to 0–5 °C[4].

  • Catalyst Addition: Slowly add 0.1 equivalents of anhydrous DMF dropwise. Stir for 15 minutes to allow the Vilsmeier complex to form[4].

  • Reaction: Add 1.0 equivalent of 5-iodo-2,6-dimethyl-quinolin-4-ol portion-wise. Gradually warm the mixture to 80–90 °C (avoiding full reflux to minimize tar formation) and stir for 2 hours until completion is confirmed by TLC[4].

  • Quenching & Workup: Cool the mixture to room temperature. Carefully pour the mixture onto vigorously stirred crushed ice. Slowly neutralize the acidic aqueous layer to pH 8 using saturated aqueous sodium bicarbonate[4][5].

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the target 4-chloroquinoline[4].

References

  • Benchchem. "Technical Support Center: Synthesis of 2,4-Dihydroxyquinoline". Benchchem.
  • National Institutes of Health (PMC). "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones". NIH.
  • Benchchem.
  • ChemRxiv.
  • MDPI.

Sources

Optimization

Technical Support Center: Synthesis of 4-Chloro-5-iodo-2,6-dimethylquinoline

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of highly functionalized quinoline buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of highly functionalized quinoline building blocks. 4-Chloro-5-iodo-2,6-dimethylquinoline is a critical, high-purity intermediate used extensively in pharmaceutical R&D[1].

Its synthesis typically relies on a two-phase sequence: a Conrad-Limpach thermal cyclization of 3-iodo-4-methylaniline with ethyl acetoacetate, followed by a POCl3-mediated dehydroxy-chlorination. Both phases are fraught with chemoselective and regioselective pitfalls. This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causalities behind your side products, providing self-validating protocols to ensure your chemistry works the first time.

Visual Workflow: Mechanistic Pathways & Side Products

SynthesisTroubleshooting SM 3-Iodo-4-methylaniline + Ethyl acetoacetate Enamine Enamine Intermediate (Schiff Base) SM->Enamine AcOH, Reflux TargetInt 5-Iodo-2,6-dimethylquinolin-4-ol (Desired Intermediate) Enamine->TargetInt Dowtherm A, 250°C (Sterically Hindered) RegioInt 7-Iodo-2,6-dimethylquinolin-4-ol (Regioisomer Side Product) Enamine->RegioInt Dowtherm A, 250°C (Less Hindered) Final 4-Chloro-5-iodo-2,6-dimethylquinoline (Target Molecule) TargetInt->Final POCl3, 70-90°C (Optimal Chlorination) Dimer Pseudodimers & Tarry Byproducts (Incomplete POCl3 Rxn) TargetInt->Dimer T < 70°C (Trapped Intermediates) Deiodo De-iodinated Species (Thermal Degradation) TargetInt->Deiodo T > 110°C (C-I Bond Cleavage)

Mechanistic workflow for the synthesis of 4-chloro-5-iodo-2,6-dimethylquinoline and side products.

Phase 1: Conrad-Limpach Cyclization FAQs

Q: Why am I seeing a massive secondary peak with the same mass during the cyclization step? A: You are observing the 7-iodo-2,6-dimethylquinolin-4-ol regioisomer. When starting from a meta-substituted aniline (e.g., 3-iodo-4-methylaniline), the Conrad-Limpach cyclization exhibits well-documented regioselectivity challenges, as ring closure can occur at either of the two available ortho positions[2][3].

  • Expertise & Experience: The iodine atom is exceptionally bulky. Cyclization at the sterically hindered position (yielding your target 5-iodo isomer) is thermodynamically less favored than cyclization at the less encumbered position (yielding the 7-iodo isomer)[2]. You will almost always get a mixture.

  • Self-Validating Protocol: Do not rely solely on LC-MS, as both isomers have identical masses. Run a 1H-NMR on the crude solid. The 5-iodo isomer will display an ortho-coupling doublet ( J≈8.0 Hz) for the aromatic protons, whereas the 7-iodo isomer will exhibit two distinct para-disposed singlets.

Q: My cyclization stalled, and I have a large amount of an uncyclized intermediate. What went wrong? A: This indicates incomplete thermal cyclization of the enamine (Schiff base) intermediate.

  • Expertise & Experience: The electrophilic aromatic substitution required to close the quinolone ring requires immense activation energy. If your high-boiling solvent (e.g., Dowtherm A) is not at a rolling reflux ( ≥250 °C), the reaction will stall at the enamine stage[2].

  • Self-Validating Protocol: Always pre-heat your Dowtherm A to 250 °C before adding the enamine dropwise. This flash-heating prevents the enamine from decomposing or polymerizing at intermediate temperatures.

Phase 2: POCl3-Mediated Chlorination FAQs

Q: The chlorination reaction turned into a thick, black tar, and my yield is abysmal. How do I prevent this? A: This is a classic symptom of pseudodimer formation and subsequent thermal degradation. The reaction of quinolones with POCl3 occurs in two distinct kinetic stages[4].

  • Expertise & Experience: Initially, an O-phosphorylated intermediate forms. If the reaction is heated too quickly, this highly reactive intermediate reacts with unreacted starting material to form stable, tarry pseudodimers[5][6].

  • Self-Validating Protocol: Separate the reaction into two temperature phases. Hold the reaction at <25 °C under basic conditions (e.g., using DIPEA) until TLC confirms complete consumption of the starting material[4]. Only then should you heat the mixture to 70–90 °C to drive the chloride displacement. This completely starves the dimer pathway of its nucleophile.

Q: I am detecting a significant amount of a de-iodinated side product (4-chloro-2,6-dimethylquinoline). Why? A: You are observing reductive de-halogenation due to excessive thermal stress in a highly acidic environment.

  • Expertise & Experience: The aryl C-I bond is relatively weak ( ≈240 kJ/mol) compared to C-Cl bonds. Prolonged heating above 100 °C in the presence of POCl3 and generated HCl can lead to the cleavage of the iodine atom.

  • Self-Validating Protocol: Strictly cap your chlorination heating phase at 90 °C and monitor the reaction via LC-MS every 30 minutes. Quench immediately once the phosphorylated intermediate is consumed.

Quantitative Data Summary
Reaction PhaseTarget ComponentPrimary Side ProductTypical Yield Ratio (Target:Side)Key Analytical Marker
Cyclization 5-Iodo-2,6-dimethylquinolin-4-ol7-Iodo-2,6-dimethylquinolin-4-ol40:60 (Sterically driven)1H-NMR: Ortho-coupling ( d,J=8 Hz) vs Singlets
Chlorination 4-Chloro-5-iodo-2,6-dimethylquinolinePseudodimer / Tarry oligomers>90:10 (If Phase 1 T < 25°C)LC-MS: m/z 317.5 vs High MW dimer mass
Chlorination 4-Chloro-5-iodo-2,6-dimethylquinoline4-Chloro-2,6-dimethylquinoline95:5 (If Phase 2 T < 90°C)LC-MS: m/z 317.5 vs m/z 191.6
Standardized Experimental Protocols
Protocol 1: Conrad-Limpach Cyclization to 5-Iodo-2,6-dimethylquinolin-4-ol
  • Condensation: In a round-bottom flask, combine 3-iodo-4-methylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) with a catalytic amount of glacial acetic acid.

  • Dehydration: Reflux the mixture at 110 °C using a Dean-Stark trap to remove water.

    • Self-Validation: Monitor by TLC (Hexanes/EtOAc) until the aniline spot is completely consumed to ensure full enamine formation.

  • Thermal Cyclization: Pre-heat Dowtherm A (or diphenyl ether) in a separate flask to a rolling reflux (250 °C). Add the crude enamine dropwise over 15 minutes. Maintain reflux for 1 hour.

  • Isomer Separation: Cool the mixture to room temperature to precipitate the crude product.

    • Self-Validation: Filter and analyze the crude solid via 1H-NMR to determine the 5-iodo to 7-iodo ratio. Purify via repeated recrystallization from DMF/water to enrich the sterically hindered 5-iodo isomer.

Protocol 2: POCl3 Chlorination to 4-Chloro-5-iodo-2,6-dimethylquinoline
  • Activation Phase: Suspend the purified 5-iodo-2,6-dimethylquinolin-4-ol (1.0 eq) in anhydrous toluene. Add POCl3 (3.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.2 eq) slowly at 0 °C.

  • Phosphorylation Hold: Stir the mixture at 20 °C for 45 minutes.

    • Self-Validation: Do not apply heat yet. This low-temperature hold ensures complete conversion to the O-phosphorylated intermediate, preventing unreacted starting material from forming pseudodimers[4].

  • Chlorination Phase: Gradually heat the mixture to 80–90 °C for 2 hours.

    • Self-Validation: Do not exceed 90 °C to prevent C-I bond cleavage. Monitor via LC-MS for the target mass ( m/z 317.5).

  • Quenching: Cool to 0 °C and carefully quench by adding the mixture dropwise to vigorously stirred crushed ice. Neutralize with saturated NaHCO3 and extract with EtOAc.

References
  • POCl3 chlorination of 4-quinazolones | Source: PubMed (NIH) |[Link]

  • Combes quinoline synthesis | Source: Grokipedia | [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Iodination of Dimethyl-Quinolines

Welcome to the Application Scientist Support Center. Iodination of deactivated heterocycles like dimethyl-quinolines presents a unique synthetic challenge. The electronegative nitrogen atom severely withdraws electron de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Iodination of deactivated heterocycles like dimethyl-quinolines presents a unique synthetic challenge. The electronegative nitrogen atom severely withdraws electron density from the ring, creating a high activation barrier for standard electrophilic aromatic substitution (EAS). While the two methyl groups provide localized electron density, achieving precise regiocontrol (differentiating between the C3 position on the heterocyclic ring and the C5/C8 positions on the carbocyclic ring) requires rigorous tuning of your reaction mechanism.

This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting strategies to help you optimize your iodination workflows.

Mechanistic Workflow: Pathway Divergence

The regiochemical outcome of your iodination is entirely dictated by the reactive intermediate you generate. The diagram below illustrates the fundamental divergence between radical and electrophilic pathways.

G DMQ Dimethyl-Quinoline RadicalCond I2 + Oxidant (e.g., TBHP) 120°C, DCE DMQ->RadicalCond ElectrophilicCond NIS + Strong Acid or I2/Ag2SO4 DMQ->ElectrophilicCond RadicalInt Iodo Radical (I•) Attack at C3 RadicalCond->RadicalInt WhelandInt Iodonium (I+) Electrophilic Attack at C5/C8 ElectrophilicCond->WhelandInt C3Product C3-Iodo-Dimethylquinoline (Radical Pathway) RadicalInt->C3Product C5C8Product C5/C8-Iodo-Dimethylquinoline (Electrophilic Pathway) WhelandInt->C5C8Product

Mechanistic divergence in dimethyl-quinoline iodination based on reagent selection.

Troubleshooting & FAQs

Q1: Why am I getting incomplete conversion or unreacted starting material when using molecular iodine ( I2​ )? Causality: Quinolines are highly electron-deficient. 1 and cannot overcome the activation barrier of the deactivated ring on its own[1]. Solution: You must activate the iodine source.

  • For radical pathways: Introduce an oxidant like tert-butyl hydroperoxide (TBHP) to generate highly reactive iodo radicals ( I∙ )[2]. Oxidants also serve a dual purpose by reoxidizing the I− byproduct back to I2​ , significantly improving atom economy[1].

  • For electrophilic pathways: Use a strong Lewis or Brønsted acid (e.g., Ag2​SO4​ in H2​SO4​ ) to generate the potent iodonium ion ( I+ )[3].

Q2: I need to selectively iodinate at the C3 position, but I am getting a mixture of isomers. What is the optimal strategy? Causality: Electrophilic aromatic substitution naturally favors the more electron-rich carbocyclic ring (positions C5 and C8) because the protonated quinolinium nitrogen strongly deactivates the heterocyclic ring[3]. To target C3, you must bypass EAS entirely and utilize a direct radical iodination approach[4]. Solution: The optimal reaction conditions for C3-selectivity utilize 2[2]. An alternative high-yielding protocol involves K2​S2​O8​ paired with a cerium catalyst ( Ce(NO3​)3​⋅6H2​O )[5].

Q3: How do I target the carbocyclic ring (C5 or C8) instead of the heterocyclic ring? Causality: You must drive the reaction via an electrophilic pathway. The exact ratio of C5 to C8 iodination will depend on the steric hindrance and electronic directing effects imposed by the specific placement of the methyl groups on your dimethyl-quinoline substrate. Solution: Use6 (like trifluoroacetic acid, TFA, or trifluoromethanesulfonic acid) to generate a "superelectrophilic" iodine species[6]. Alternatively, running the reaction with I2​ and Ag2​SO4​ in concentrated sulfuric acid will exclusively direct the iodine to the carbocyclic ring[3].

Q4: How can I prevent over-iodination (e.g., formation of di-iodo species)? Causality: Once the first iodine atom is installed, its large atomic radius and polarizability can stabilize adjacent carbocations during EAS. Under harsh conditions, this leads to a second iodination event (e.g., forming 5,8-diiododimethylquinoline)[3]. Solution: Strictly control the stoichiometry of your iodine source (maximum 1.05 equivalents). If using NIS, lower the reaction temperature to 0 °C and monitor closely.

Standardized Experimental Protocols
Protocol A: Radical-Mediated C3-Iodination

This protocol utilizes an oxidant to continuously generate iodo radicals, bypassing the electronic deactivation of the heterocyclic ring.

  • Reaction Setup: In a heavy-walled pressure tube, dissolve the dimethyl-quinoline substrate (0.5 mmol) in 1,2-dichloroethane (DCE, 2.0 mL).

  • Reagent Addition: Add molecular iodine ( I2​ , 1.0 mmol) followed by tert-butyl hydroperoxide (TBHP, 70% aqueous solution, 1.5 mmol)[2].

    • Causality Check: The excess oxidant is required to ensure continuous generation of the I∙ radical and the reoxidation of the inactive iodide byproduct.

  • Thermal Activation: Seal the tube and heat the mixture at 120 °C for 24 hours.

    • Self-Validation: The solution must maintain a dark iodine color throughout the heating process. Premature fading indicates oxidant depletion or a leak in the vessel.

  • Quench & Workup: Cool the reaction to room temperature. Quench by adding saturated aqueous Na2​S2​O3​ (5 mL).

    • Self-Validation: The dark purple/brown color of unreacted I2​ must completely dissipate, yielding a pale or colorless organic layer.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, concentrate under reduced pressure, and purify via silica gel column chromatography.

Protocol B: Electrophilic C5/C8-Iodination

This protocol relies on acid-catalyzed activation of NIS to generate a highly reactive iodonium equivalent.

  • Reaction Setup: Dissolve the dimethyl-quinoline (1.0 mmol) in anhydrous acetonitrile or dichloromethane (5.0 mL) under an inert atmosphere.

  • Acid Activation: Add Trifluoroacetic Acid (TFA, 0.2 - 1.0 equivalents depending on substrate deactivation).

    • Causality Check: TFA protonates the succinimide carbonyls of NIS, dramatically increasing the electrophilicity of the attached iodine atom[6].

  • Reagent Addition: Cool the mixture to 0 °C. Add N-Iodosuccinimide (NIS, 1.1 mmol) in small portions to prevent uncontrolled exotherms and limit di-iodination.

  • Reaction: Allow the mixture to slowly warm to room temperature. Stir for 2-4 hours, monitoring conversion via LC-MS or TLC.

  • Quench & Workup: Neutralize the acid by slowly adding saturated aqueous NaHCO3​ . Quench any residual NIS with saturated aqueous Na2​S2​O3​ . Extract with DCM, dry, and purify.

Quantitative Data Summary

The following table summarizes the expected regiochemical outcomes and yields based on the chosen reagent system.

Reaction PathwayReagent SystemActivator / CatalystTarget PositionTemp (°C)Typical Yield Range
Radical I2​ / TBHPNoneC312055 - 80%
Radical I2​ / K2​S2​O8​ Ce(NO3​)3​⋅6H2​O C313040 - 65%
Electrophilic NISTFA or CF3​SO3​H C5 / C80 - 2570 - 90%
Electrophilic I2​ / Ag2​SO4​ H2​SO4​ (Conc.)C5 / C8150 - 20035 - 55%
References
  • [2] Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines - ACS Publications. 2

  • [4] The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing). 4

  • [5] The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - RSC Publishing. 5

  • [3] The 5-and 8-iodination of quinoline and some of its derivatives - PJSIR. 3

  • [6] N-Iodosuccinimide (NIS) - Organic Chemistry Portal. 6

  • [1] I2 and Electrophilic I+ reagents - ACS GCIPR (Wordpress). 1

Sources

Optimization

Technical Support Center: 4-Chloro-5-iodo-2,6-dimethylquinoline Stability &amp; Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-Chloro-5-iodo-2,6-dimethylquinoline (CAS: 1303884-90-5)[...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-Chloro-5-iodo-2,6-dimethylquinoline (CAS: 1303884-90-5)[1]. This compound is a highly reactive, poly-functionalized building block widely used in pharmaceutical R&D (e.g., antimalarial and neuropeptide Y antagonist synthesis).

Because it contains three distinct reactive sites—a photolabile C-I bond, an SNAr-activated C-Cl bond, and an oxidizable 2-methyl group—understanding the causality behind its degradation is critical for maintaining experimental integrity.

Part 1: Troubleshooting Common Degradation Pathways (FAQs)

Q1: I am observing a rapid loss of assay purity when my reaction mixtures are left on the benchtop. What is driving this?

Root Cause: Photolytic Deiodination. Mechanistic Insight: The carbon-iodine (C-I) bond is the weakest covalent bond in this molecule (bond dissociation energy ~240 kJ/mol). When exposed to ambient laboratory lighting or UV sources, the molecule undergoes homolytic cleavage to form an aryl radical and an iodine radical. This aryl radical rapidly abstracts a hydrogen atom from the solvent, resulting in the formation of the deiodinated impurity (4-Chloro-2,6-dimethylquinoline). Nitrogen-containing heterocycles are particularly susceptible to these advanced photo-oxidation processes[2]. Resolution: All stock solutions and reaction vessels must be protected from light using amber glassware or aluminum foil wrapping.

Q2: During aqueous workup or when stored in protic solvents, LC-MS analysis shows a new peak with a mass shift of -18 Da (or -19 Da depending on ionization). Why?

Root Cause: Nucleophilic Aromatic Substitution (SNAr) / Hydrolysis. Mechanistic Insight: The quinoline nitrogen is strongly electron-withdrawing, which severely depletes electron density at the C2 and C4 positions. This activates the 4-chloro group toward nucleophilic attack. In the presence of water, aqueous bases, or even trace moisture in polar aprotic solvents over time, the 4-chloro group undergoes nucleophilic displacement to form 4-hydroxy-5-iodo-2,6-dimethylquinoline, which rapidly tautomerizes into its highly stable 4-quinolone derivative[3]. Resolution: Ensure all solvents are strictly anhydrous. If aqueous workup is required, perform it rapidly at low temperatures (0–5 °C) and avoid highly basic conditions (pH > 9) unless the specific goal is to displace the chloride.

Q3: Why do I see complex oligomeric mixtures when attempting to oxidize the quinoline core?

Root Cause: Hyper-reactivity of the 2-methyl group. Mechanistic Insight: The methyl group at the 2-position is adjacent to the quinoline nitrogen. The electronegativity of the nitrogen increases the acidity of the protons on this methyl group, making it highly susceptible to oxidation (forming aldehydes or carboxylic acids) or deprotonation (leading to unwanted condensation/dimerization reactions).

Part 2: Quantitative Degradation Profile

To aid in your analytical method development, below is a structured summary of the compound's stability under standard ICH forced degradation conditions.

Stress ConditionReagent / EnvironmentTime / TempPrimary Degradation PathwayExpected Major Impurity
Photolysis (UV/Vis) 1.2 million lux hours + 200 W·h/m²24 hours, 25 °CHomolytic C-I cleavage4-Chloro-2,6-dimethylquinoline
Base Hydrolysis 0.1 N NaOH (aq) / MeCN4 hours, 60 °CSNAr displacement of Cl5-Iodo-2,6-dimethylquinolin-4(1H)-one
Acid Hydrolysis 0.1 N HCl (aq) / MeCN24 hours, 60 °CProtonation-assisted SNAr5-Iodo-2,6-dimethylquinolin-4(1H)-one
Oxidation 3% H₂O₂4 hours, 25 °CN-oxidation & Methyl oxidationQuinoline N-oxide derivatives
Thermal (Solid) Dry Heat7 days, 80 °CGenerally stableNone (Stable in solid state)

Part 3: Mechanistic Pathway Diagrams

Below are the causal pathways for the two most common degradation issues encountered by researchers.

Photodegradation A 4-Chloro-5-iodo- 2,6-dimethylquinoline B UV/Vis Irradiation (hv) A->B Exposure C Homolytic C-I Cleavage (Weakest Bond) B->C D Aryl Radical Intermediate + Iodine Radical C->D E H-Abstraction (From Solvent) D->E F 4-Chloro-2,6- dimethylquinoline (Deiodinated Product) E->F Major Pathway

Fig 1. Photolytic deiodination pathway of the quinoline core via homolytic C-I bond cleavage.

Hydrolysis A 4-Chloro-5-iodo- 2,6-dimethylquinoline B Aqueous Base / H2O (Heat) A->B C Nucleophilic Attack at C4 Position B->C D Meisenheimer Complex (Stabilized by Quinoline N) C->D SNAr E Loss of Chloride (Cl-) D->E F 4-Hydroxy-5-iodo- 2,6-dimethylquinoline E->F G Tautomerization to 4-Quinolone F->G Equilibrium

Fig 2. Nucleophilic aromatic substitution (SNAr) hydrolysis of the 4-chloro group to 4-quinolone.

Part 4: Self-Validating Experimental Protocol

Workflow: Forced Degradation Profiling (LC-MS)

To definitively identify which degradation pathway is impacting your specific reaction matrices, implement this self-validating profiling protocol. This method isolates variables to prove causality rather than correlation.

Step 1: Solution Preparation & System Suitability

  • Prepare a 1.0 mg/mL stock solution of 4-Chloro-5-iodo-2,6-dimethylquinoline in anhydrous HPLC-grade Acetonitrile (MeCN). Note: Do not use Methanol, as it can act as a nucleophile leading to 4-methoxy artifacts.

  • Self-Validation Check: Inject the blank MeCN, followed by the stock solution. Ensure the main peak accounts for >98% Area under Curve (AUC) and no carryover exists in the blank.

Step 2: Stressor Matrix Setup Set up the following 2 mL amber HPLC vials. The inclusion of dark controls and procedural blanks ensures that degradation is strictly caused by the stressor, validating the assay's integrity.

  • Vial A (Base Stress): 500 µL Stock + 500 µL 0.1 N NaOH.

  • Vial B (Acid Stress): 500 µL Stock + 500 µL 0.1 N HCl.

  • Vial C (Oxidative Stress): 500 µL Stock + 500 µL 3% H₂O₂.

  • Vial D (Procedural Blank): 500 µL MeCN + 500 µL 0.1 N NaOH (Verifies stressor purity).

  • Vial E (Photolytic Stress - Clear Vial): 500 µL Stock + 500 µL MeCN. Place under ICH Q1B UV/Vis light source.

  • Vial F (Dark Control - Amber Vial): 500 µL Stock + 500 µL MeCN. Wrap in foil, place next to Vial E (Isolates thermal from photolytic degradation).

Step 3: Incubation & Quenching

  • Incubate Vials A, B, C, and D at 60 °C for 4 hours.

  • Incubate Vials E and F at 25 °C under the light source for 24 hours.

  • Crucial Step: Quench the reactions to arrest degradation before injection. Neutralize Vial A with 0.1 N HCl, and Vial B with 0.1 N NaOH.

Step 4: LC-MS Analysis & Mechanistic Attribution

  • Run samples using a C18 column with a gradient of Water/MeCN (0.1% Formic Acid).

  • Analyze the Mass Spectra:

    • If a peak appears at [M+H]+ - 126 Da , confirm photolytic deiodination (Vial E should show this; Vial F must not).

    • If a peak appears at [M+H]+ - 18 Da , confirm SNAr hydrolysis (Vials A and B).

References

  • National Institutes of Health (PMC). Ultraviolet-coupled advanced oxidation processes for anti-COVID-19 drugs treatment: Degradation mechanisms, transformation products and toxicity evolution. Retrieved from:[Link]

  • American Chemical Society (ACS Publications). Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Substituted Quinolines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard recipe-following.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard recipe-following. The synthesis of substituted quinolines—whether via the classic Skraup, Friedländer, or modern electrophilic cyclization pathways—often presents significant chemical hurdles such as runaway exotherms, poor regioselectivity, and stalled conversions.

This guide provides field-proven, self-validating protocols and an in-depth FAQ section to help you troubleshoot these specific mechanistic failures.

PART 1: Core Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems . This means the methodology inherently contains visual or physical checkpoints that confirm the reaction is proceeding correctly before you commit to final purification.

Protocol A: Mild Friedländer Synthesis via Lewis Acid Catalysis

Mechanistic Rationale: Traditional acid/base Friedländer conditions force the aldol condensation but often lead to substrate degradation or polymerization[1]. Using Neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O) acts as a soft Lewis acid. It selectively activates the carbonyl carbon of the 2-aminoaryl ketone without harshly deprotonating the active methylene, driving cyclodehydration at room temperature[2].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 2-aminophenyl methyl ketone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in 10 mL of absolute ethanol[2]. Causality: The slight 1.2 eq excess of the methylene compound drives the equilibrium while minimizing self-condensation.

  • Catalyst Addition: Add 10 mol% of Nd(NO₃)₃·6H₂O to the stirring solution at room temperature (25°C)[2].

  • Reaction Monitoring (Self-Validation Checkpoint): Stir the mixture. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) system. The complete disappearance of the ketone starting material spot and the emergence of a bright UV-active spot at a higher Rf validates the cyclodehydration progress.

  • Work-up & Phase Validation: Once complete (typically 1–3 hours), concentrate the ethanol under reduced pressure. Dilute the residue with 15 mL of ethyl acetate and wash with distilled water (2 x 10 mL). Self-validating physical check: Nd(NO₃)₃ is highly water-soluble; a crisp, clear phase separation ensures the complete removal of the catalyst into the aqueous layer without the need for complex chromatography.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the pure substituted quinoline[2].

Protocol B: Controlled Skraup Synthesis

Mechanistic Rationale: The Skraup synthesis forms quinolines via the in situ generation of acrolein from glycerol, followed by the Michael addition of aniline and subsequent cyclization[3]. The final aromatization requires an oxidant (nitrobenzene). The extreme exothermicity of glycerol dehydration combined with oxidation often causes runaway reactions and tar formation[4].

Step-by-Step Methodology:

  • Reagent Assembly: In a heavy-walled flask equipped with a reflux condenser, combine aniline (1.0 eq), glycerol (3.0 eq), and nitrobenzene (0.6 eq)[4].

  • Moderator Addition: Add 0.1 eq of Ferrous Sulfate (FeSO₄). Causality: FeSO₄ acts as a thermal moderator and radical scavenger, absorbing excess energy during the initial dehydration spike to prevent polymerization[4].

  • Acid Catalysis: Slowly add concentrated H₂SO₄ (1.5 eq) dropwise while cooling the flask in an ice bath to prevent premature acrolein formation[3].

  • Heating (Self-Validation Checkpoint): Gradually heat the mixture to 130–150°C. Self-validating physical check: The presence of FeSO₄ will keep the boiling steady. If the mixture begins to bump violently, the exotherm is running away; remove heat immediately. The moderator will help the system return to a controlled reflux[4].

  • Work-up: Cool to room temperature, neutralize with aqueous NaOH, and steam distill to remove unreacted aniline and nitrobenzene. Extract the residue with ether to isolate the quinoline derivative[3].

PART 2: Troubleshooting Guide & FAQs

Q1: My Friedländer synthesis is stalling at 50% conversion, and I observe multiple spots on TLC. How do I push the reaction to completion without degrading the product? A: Stalled reactions are a frequent issue stemming from suboptimal reaction conditions, such as insufficient energy input or competing side reactions like the aldol self-condensation of the ketone[1]. Actionable Solution: Switch from classical harsh acids to a mild Lewis acid catalyst like Nd(NO₃)₃·6H₂O[2] or utilize an Iron(III) chloride cascade system[5]. Ensure a strict 1:1.2 stoichiometric ratio of 2-aminoaryl ketone to the active methylene compound to drive the equilibrium forward while minimizing active methylene self-condensation[2].

Friedlander_Troubleshooting Start 2-Aminoaryl Ketone + Active Methylene Condensation Aldol-Type Condensation (Base/Acid Catalyzed) Start->Condensation Heat / Catalyst Issue2 Issue: Aldol Side-Reactions Polymerization Start->Issue2 Cyclodehydration Cyclodehydration Ring Closure Condensation->Cyclodehydration -H2O Issue1 Issue: Stalled Reaction Low Yield Condensation->Issue1 Product Substituted Quinoline Cyclodehydration->Product Solution1 Action: Add Nd(NO3)3·6H2O Lewis Acid Catalyst Issue1->Solution1 Solution1->Condensation Accelerates Step Solution2 Action: Optimize Stoichiometry (1:1.2 ratio) Issue2->Solution2 Solution2->Start Prevents Side-Reactions

Logical troubleshooting workflow for the Friedländer synthesis of substituted quinolines.

Q2: During the Skraup synthesis, my reaction mixture turns into an intractable black tar. What is the mechanistic cause, and how can I prevent it? A: Tar formation is caused by the uncontrolled polymerization of the highly reactive acrolein intermediate before it can undergo the required 1,4-addition with aniline[3]. The reaction is inherently violent due to the exothermic dehydration step[4]. Actionable Solution: Always introduce a thermal moderator such as ferrous sulfate or boric acid to the initial mixture[4]. Ensure the sulfuric acid is added dropwise under ice-cooling before applying heat. If issues persist, consider substituting nitrobenzene with arsenic acid, which provides a more controlled oxidation, though it requires strict toxicological safety protocols[4].

Skraup_Mechanism Glycerol Glycerol + H2SO4 Acrolein Acrolein Intermediate Glycerol->Acrolein Dehydration Aniline Aniline Addition (Michael Addition) Acrolein->Aniline Cyclization Electrophilic Cyclization Aniline->Cyclization Oxidation Oxidation (Nitrobenzene) Cyclization->Oxidation 1,2-Dihydroquinoline Quinoline Quinoline Derivative Oxidation->Quinoline Violent Issue: Violent Exotherm Tar Formation Oxidation->Violent Moderator Action: Add FeSO4 or Boric Acid Violent->Moderator Moderator->Oxidation Controls Temp

Skraup synthesis mechanism highlighting the critical oxidation step and exotherm control.

Q3: I need to synthesize a 3-halogenated quinoline. Direct halogenation yields a messy mixture of 5- and 8-substituted isomers. How do I achieve strict regioselectivity? A: Direct electrophilic aromatic substitution on a pre-formed quinoline occurs preferentially at the carbocyclic ring (C-5 and C-8) because the nitrogen atom deactivates the hetero-ring under acidic conditions[3]. Actionable Solution: Bypass direct halogenation by constructing the ring with the halogen already in place. Employ the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using Iodine monochloride (ICl) or PhSeBr[6]. This guarantees the halogen is incorporated exclusively at the 3-position during the ring closure step, providing moderate to good yields without forming regioisomers[6].

PART 3: Quantitative Data Summaries

To assist in selecting the correct synthetic route based on your lab's capabilities and substrate tolerance, refer to the comparative performance data below:

Synthesis StrategyCatalyst / ReagentTemp (°C)Time (h)Yield (%)Primary Advantage
Classical Friedländer HCl or NaOH80–1004–1240–65Uses standard, low-cost reagents
Mild Friedländer Nd(NO₃)₃·6H₂O25 (RT)1–362–94Room temperature, prevents tarring
Iron-Catalyzed Cascade Fe(III) Chloride802–575–90Aerobic conditions, cheap catalyst
Modified Skraup H₂SO₄ + FeSO₄ + Nitrobenzene130–1503–650–70Scalable, handles unfunctionalized anilines
Electrophilic Cyclization ICl / NaHCO₃25 (RT)1–270–85Strict regioselectivity at C-3

PART 4: References

  • [2] Title: Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate Source: organic-chemistry.org URL:[Link]

  • [3] Title: Preparation and Properties of Quinoline Source: uop.edu.pk URL:[Link]

  • [4] Title: Skraup reaction - Wikipedia Source: wikipedia.org URL:[Link]

  • [6] Title: Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines Source: nih.gov URL:[Link]

  • [5] Title: Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes Source: rsc.org URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-5-iodo-2,6-dimethyl-quinoline

Welcome to the Application Scientist Support Center. The synthesis and purification of highly functionalized halogenated quinolines, such as 4-Chloro-5-iodo-2,6-dimethyl-quinoline , present unique challenges due to compe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis and purification of highly functionalized halogenated quinolines, such as 4-Chloro-5-iodo-2,6-dimethyl-quinoline , present unique challenges due to competitive electrophilic aromatic substitution and the chemical lability of the C4-halogen bond.

This guide is designed for drug development professionals and synthetic chemists. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to isolate your target building block with >98% purity.

Mechanistic Origins of Common Impurities

To effectively purify your product, you must first understand the causality behind the impurities generated during the iodination of 4-chloro-2,6-dimethylquinoline [3].

  • Regioisomers (The 7-iodo byproduct): The methyl group at the C6 position is an ortho/para director. During electrophilic iodination, the iodonium ion ( I+ ) can attack either the C5 or C7 position. While C5 is electronically favored, it is sterically hindered by the adjacent C4-chlorine. This steric clash makes the C7 position highly competitive, resulting in a mixture of 5-iodo and 7-iodo isomers.

  • Hydrolysis Byproducts (The 4-hydroxy quinolone): The quinoline nitrogen withdraws electron density from the C2 and C4 positions. Under acidic iodination workup conditions, the protonated quinoline ring highly activates the C4-chlorine towards nucleophilic aromatic substitution ( SN​Ar ) by water, displacing the chloride to form 5-iodo-2,6-dimethylquinolin-4-ol.

Mechanism SM 4-Chloro-2,6-dimethylquinoline (Starting Material) Target 4-Chloro-5-iodo- 2,6-dimethylquinoline (Target) SM->Target I+ Attack (C5 Position) Regio 4-Chloro-7-iodo- 2,6-dimethylquinoline (Regioisomer) SM->Regio I+ Attack (C7 Position) Hydro 5-Iodo-2,6-dimethyl- quinolin-4-ol (Hydrolysis) Target->Hydro H2O / Heat (Nucleophilic Substitution)

Mechanistic pathways leading to the target compound and its primary structural impurities.

Troubleshooting & FAQs

Q1: My LC-MS shows a mass identical to my product, but it elutes slightly later. How do I separate these? A: You are observing the 7-iodo regioisomer. Because the mass and functional groups are identical, their polarities are extremely similar. Standard silica gel chromatography requires careful optimization [1]. We recommend using an automated flash chromatography system with a shallow gradient of Hexane/Ethyl Acetate (starting at 95:5 and slowly ramping to 85:15). If chromatography fails to yield >95% purity, selective recrystallization from hot toluene/heptane exploits the slight differences in crystal packing caused by the steric bulk at the C5 position.

Q2: There is a highly polar impurity dragging on the baseline of my TLC. What is it, and how do I remove it efficiently? A: This is the 5-iodo-2,6-dimethylquinolin-4-ol hydrolysis byproduct. Because it can tautomerize into a quinolone, it strongly hydrogen-bonds with silica gel, causing severe tailing that can ruin your column [2]. Do not attempt to remove this via chromatography. Instead, exploit its acidity. The 4-hydroxy group has a pKa​ of ~11. By performing an alkaline aqueous wash (Protocol A), you can deprotonate this impurity into a water-soluble phenoxide, completely removing it before the mixture ever touches a silica column.

Q3: I still have unreacted 4-chloro-2,6-dimethylquinoline in my crude mixture. Will this interfere with downstream cross-coupling? A: Yes. Unreacted starting material lacks the reactive C5-iodine and will act as a dead-end competitive ligand in palladium-catalyzed cross-couplings (like Suzuki or Sonogashira reactions), killing your catalytic cycle. Fortunately, the absence of the heavy, lipophilic iodine atom makes the starting material significantly more polar than your target. It will elute much faster on normal-phase silica gel.

Quantitative Data: Impurity Profiling

Use the following self-validating analytical parameters to track your purification progress.

Impurity TypeSpecific CompoundRelative PolarityTypical Rf​ (Hexane:EtOAc 4:1)Recommended Removal Method
Over-iodinated 4-Chloro-5,7-diiodo-2,6-dimethylquinolineVery Low0.75Column Chromatography
Unreacted SM 4-Chloro-2,6-dimethylquinolineLow0.65Column Chromatography
Target Product 4-Chloro-5-iodo-2,6-dimethylquinoline Medium-Low 0.55 N/A
Regioisomer 4-Chloro-7-iodo-2,6-dimethylquinolineMedium-Low0.50Automated Flash / Recrystallization
Hydrolysis 5-Iodo-2,6-dimethylquinolin-4-olHigh (Baseline)0.05Alkaline Aqueous Extraction

Purification Workflows & Step-by-Step Protocols

Workflow Crude Crude Mixture: 4-Chloro-5-iodo-2,6-dimethyl-quinoline Analysis LC-MS / TLC Profiling Crude->Analysis NonPolar Low Polarity Impurities (Di-iodo / Unreacted SM) Analysis->NonPolar High Rf Isomers Regioisomers (7-iodo derivative) Analysis->Isomers Close Rf Polar High Polarity Impurities (4-hydroxy quinolones) Analysis->Polar Baseline Rf Chromatography Silica Gel Chromatography (Hexane/EtOAc Gradient) NonPolar->Chromatography Isomers->Chromatography Recryst Selective Recrystallization (Toluene/Heptane) Isomers->Recryst Extraction Alkaline Aqueous Wash (1M NaOH) Polar->Extraction Pure Purified Target Compound (>98% Purity) Chromatography->Pure Recryst->Pure Extraction->Pure

Decision tree for identifying and resolving common impurities in halogenated quinoline synthesis.

Protocol A: Alkaline Extraction for Hydrolysis Byproduct Removal

Causality Focus: Exploiting the pKa​ difference between the target (neutral) and the 4-hydroxy byproduct (acidic).

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Alkaline Wash: Transfer the organic layer to a separatory funnel. Add an equal volume of cold 1M NaOH (aq).

  • Agitation: Shake vigorously for 2 minutes, venting frequently. The basic conditions will deprotonate the 4-hydroxy impurity, forcing it into the aqueous layer.

  • Phase Separation: Allow the layers to separate. Drain the lower organic layer (DCM) into a clean Erlenmeyer flask.

  • Self-Validation Step: Spot the organic layer on a TLC plate (Hexane:EtOAc 4:1). The baseline spot ( Rf​ 0.05) should be completely absent. If it persists, repeat the alkaline wash.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: High-Resolution Flash Chromatography for Regioisomers

Causality Focus: Leveraging minor steric differences to separate the 5-iodo and 7-iodo isomers on silica gel.

  • Preparation: Ensure your crude material is completely free of the hydrolysis byproduct (via Protocol A) to prevent column tailing [1]. Dry-load the crude mixture onto Celite or silica gel to ensure a perfectly narrow injection band.

  • Column Setup: Use a high-performance spherical silica column (e.g., 15-20 µm particle size) on an automated flash system.

  • Solvent System: Equilibrate the column with 100% Hexanes.

  • Gradient Elution:

    • 0-5 Column Volumes (CV): 100% Hexanes (Elutes di-iodo impurities).

    • 5-15 CV: Linear gradient from 100% Hexanes to 90% Hexanes / 10% EtOAc. (The unreacted starting material will elute first).

    • 15-25 CV: Isocratic hold at 90:10. (The target 5-iodo product will elute, closely followed by the 7-iodo isomer).

  • Self-Validation Step: Analyze the fractions via 1H NMR. The C7 proton in the 5-iodo target appears as a distinct singlet or doublet with specific coupling, whereas the 7-iodo isomer will show a different aromatic splitting pattern. Combine only the fractions showing >98% isomeric purity.

References

Troubleshooting

Technical Support Center: Recrystallization Methods for 4-Chloro-5-iodo-2,6-dimethyl-quinoline

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-Chloro-5-iodo-2,6-dimethyl-quinoline. Recrystallization is a critical s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-Chloro-5-iodo-2,6-dimethyl-quinoline. Recrystallization is a critical step for achieving the high purity required for downstream applications, from analytical standard preparation to preclinical studies. The unique substitution pattern of this molecule—featuring both electron-withdrawing halogens and electron-donating methyl groups—presents specific challenges and opportunities for purification. This document provides field-proven insights, troubleshooting protocols, and foundational knowledge to empower you to overcome common hurdles and optimize your crystallization outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of 4-Chloro-5-iodo-2,6-dimethyl-quinoline?

A: Based on the successful recrystallization of structurally similar compounds, such as 4-chloro-2,5-dimethylquinoline, ethanol is an excellent first choice.[1][2] Quinoline and its derivatives are generally soluble in most organic solvents.[3][4] Alcohols like ethanol and methanol often provide the ideal solubility profile, dissolving the compound when hot but allowing for good recovery upon cooling.[5][6]

Q2: How do the chloro, iodo, and dimethyl substituents influence the choice of solvent?

A: The substituents create a molecule with mixed polarity. The dimethyl groups enhance its non-polar character, while the chloro and iodo groups increase its molecular weight and introduce polarity. This combination suggests that moderately polar solvents will be most effective. The presence of halogens can also facilitate the formation of a stable crystal lattice through specific intermolecular interactions like halogen bonding.[7] Therefore, solvents that can accommodate both the hydrocarbon backbone and the polar functionalities, such as lower alcohols (ethanol, methanol) or ketones (acetone), are typically suitable.

Q3: What are the essential characteristics of a good recrystallization solvent for this compound?

A: An ideal solvent should meet the following criteria:

  • High Solvating Power at Elevated Temperatures: It must completely dissolve the 4-Chloro-5-iodo-2,6-dimethyl-quinoline at or near its boiling point.

  • Low Solvating Power at Low Temperatures: The compound should have significantly lower solubility in the solvent at cold temperatures (e.g., 0-4 °C) to ensure a high recovery yield.[8]

  • Inertness: The solvent must not react with the compound.

  • Appropriate Boiling Point: The boiling point should be high enough to dissolve the compound effectively but low enough to be easily removed from the crystals during drying.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).

Q4: Is a mixed-solvent system a viable option? How should I select a suitable pair?

A: Yes, a mixed-solvent system, also known as anti-solvent crystallization, is a powerful technique when no single solvent is ideal.[9] To select a pair, you need a "good" solvent that readily dissolves the compound and a miscible "poor" solvent (anti-solvent) in which the compound is insoluble.

  • Selection Strategy: Dissolve the compound in a minimum amount of the hot "good" solvent (e.g., ethanol, acetone, or ethyl acetate). Then, slowly add the "poor" solvent (e.g., water or a non-polar hydrocarbon like hexane) dropwise to the hot solution until it becomes cloudy (the saturation point).[3][9] Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common and effective pair for many quinoline derivatives is ethanol-water.[9][10]

Troubleshooting Guide: Common Recrystallization Issues

Problem: My compound is "oiling out" instead of forming solid crystals.

Causality & Explanation: "Oiling out" occurs when the solid precipitates from the solution as a liquid phase. This typically happens if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture, or if the solution is supersaturated and cools too rapidly.[3] The presence of impurities can depress the melting point of your compound, increasing the likelihood of this issue.

Solutions:

  • Re-heat and Dilute: Re-heat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to reduce the saturation level.[3]

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal nucleation.

  • Change Solvent System: The chosen solvent may be unsuitable. Switch to a lower-boiling point solvent or a different mixed-solvent system.

Problem: No crystals have formed, even after the solution has cooled completely.

Causality & Explanation: The solution is likely supersaturated, meaning the concentration of the dissolved compound is higher than its normal saturation point, but crystal nucleation has not been initiated. This can happen with highly purified compounds or when the cooling process is completely free of vibrations or nucleation sites.

Solutions:

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent level. The microscopic sharp edges on the scratched glass provide ideal nucleation sites for crystal growth to begin.[3][8]

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the supersaturated solution. This provides a template for further crystallization.[8]

  • Reduce Solubility Further: Cool the solution in an ice-water bath or refrigerator to further decrease the compound's solubility.[3]

  • Concentrate the Solution: If the solution is too dilute, gently heat it to evaporate a portion of the solvent, then attempt to cool it again.[3]

Problem: The recovery yield of my crystals is very low.

Causality & Explanation: A low yield is one of the most common issues in recrystallization. The primary causes are using an excessive amount of solvent, incomplete precipitation, or redissolving the product during the washing step.[8]

Solutions:

  • Minimize Solvent Volume: Always use the minimum amount of boiling solvent required to fully dissolve your crude product. This ensures the solution is saturated upon cooling.[8]

  • Ensure Complete Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath for at least 15-30 minutes to maximize precipitation.

  • Use Ice-Cold Rinsing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve a significant portion of your product.[8]

  • Recover from Mother Liquor: It may be possible to recover a second crop of crystals by evaporating some of the solvent from the filtrate (mother liquor) and re-cooling. Note that this second crop may be less pure than the first.

Problem: The final crystals are colored or appear impure.

Causality & Explanation: The color is likely due to highly colored impurities that co-crystallize with your product or remain adsorbed to the crystal surface.

Solutions:

  • Hot Filtration: If you observe insoluble impurities in your hot solution, you must perform a hot filtration step to remove them before allowing the solution to cool.

  • Activated Charcoal (Decolorizing Carbon): For colored soluble impurities, you can add a small amount of activated charcoal to the hot solution before filtration. Caution: Use charcoal sparingly (a small spatula tip is often enough), as it can also adsorb your desired product, reducing the yield. Do not add charcoal to a boiling solution, as it can cause violent bumping.

  • Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities. Repeating the entire process with the once-recrystallized material can significantly improve purity.

Recommended Solvent Systems for Screening

The following table summarizes promising solvents for the recrystallization of 4-Chloro-5-iodo-2,6-dimethyl-quinoline.

SolventBoiling Point (°C)ProsCons / Notes
Ethanol 78Excellent starting choice; good solubility profile for many quinolines.[1][3]Miscible with water, allowing for an ethanol/water mixed system.
Methanol 65Lower boiling point for easy removal; often used for quinoline derivatives.[6]Can be more toxic than ethanol.
Acetone 56Good solvent for many organic compounds; volatile and easy to remove.Low boiling point may not be sufficient for less soluble compounds.
Ethyl Acetate 77Good general-purpose solvent.Can be part of a mixed system with hexane.[3]
Toluene 111Higher boiling point can dissolve more stubborn compounds.High boiling point makes it harder to remove; potential for oiling out.
Water 100Excellent as an anti-solvent when mixed with a miscible organic solvent.[3][9]Compound is likely insoluble in water alone.[11]
Hexane 69Excellent as a non-polar anti-solvent.[3]Compound is likely insoluble in hexane alone.

Standard Single-Solvent Recrystallization Protocol

This protocol uses ethanol as an example but can be adapted for other suitable single solvents.

  • Dissolution: Place the crude 4-Chloro-5-iodo-2,6-dimethyl-quinoline in an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirring hotplate and add a small portion of ethanol.

  • Heating: Heat the mixture to a gentle boil while stirring. Continue to add ethanol in small portions until the compound just dissolves completely. Goal: Create a saturated solution at the boiling point using the minimum volume of solvent.[8]

  • (Optional) Hot Filtration: If insoluble impurities or coloring agents (after charcoal treatment) are present, perform a hot filtration. Keep the receiving flask warm to prevent premature crystallization in the funnel.

  • Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a moderate temperature.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common recrystallization challenges.

Recrystallization_Troubleshooting cluster_problems start Recrystallization Outcome success Success Pure, well-formed crystals oiling Problem: Oiling Out no_xtal Problem: No Crystals Form low_yield Problem: Low Yield impure Problem: Impure Crystals sol_oiling1 Re-heat to dissolve oil oiling->sol_oiling1 sol_oiling4 Change to lower-boiling solvent oiling->sol_oiling4 If persists sol_noxtal1 Scratch inner wall of flask no_xtal->sol_noxtal1 sol_noxtal2 Add a seed crystal no_xtal->sol_noxtal2 sol_noxtal3 Cool in ice bath no_xtal->sol_noxtal3 sol_noxtal4 Evaporate some solvent & re-cool no_xtal->sol_noxtal4 sol_lowyield1 Review: Was MINIMUM hot solvent used? low_yield->sol_lowyield1 sol_lowyield2 Ensure thorough cooling (ice bath) low_yield->sol_lowyield2 sol_lowyield3 Wash crystals with MINIMUM ICE-COLD solvent low_yield->sol_lowyield3 sol_lowyield4 Concentrate mother liquor for 2nd crop low_yield->sol_lowyield4 sol_impure1 Perform hot filtration to remove solids impure->sol_impure1 sol_impure2 Use activated charcoal for colored impurities impure->sol_impure2 sol_impure3 Perform a second recrystallization impure->sol_impure3 sol_oiling2 Add more hot solvent (1-5%) sol_oiling1->sol_oiling2 sol_oiling3 Cool solution SLOWLY sol_oiling2->sol_oiling3

A logical diagram for troubleshooting common crystallization issues.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.
  • BenchChem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions.
  • Blog. (2025, October 27). What is the solubility of quinoline in different solvents for antimalarial formulations?.
  • IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • BenchChem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • BenchChem. (n.d.). Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
  • IntechOpen. (2015, September 30). Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity.
  • Wikipedia. (n.d.). Quinoline.
  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • Unknown. (n.d.). Recrystallization1.
  • PMC. (2025, September 1). Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue.
  • Unknown. (n.d.). recrystallization.pdf.
  • JOCPR. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
  • Chemical Science (RSC Publishing). (n.d.). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines.
  • PMC. (n.d.). 4-Chloro-2,5-dimethylquinoline.
  • ResearchGate. (n.d.). (PDF) 4-Chloro-2,5-dimethylquinoline.

Sources

Optimization

Module 1: 4-Quinolone Core Assembly (Conrad-Limpach Synthesis)

Welcome to the Application Scientist Technical Support Center . This portal provides advanced troubleshooting, self-validating protocols, and mechanistic insights for the synthesis of 4-chloroquinolines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center . This portal provides advanced troubleshooting, self-validating protocols, and mechanistic insights for the synthesis of 4-chloroquinolines.

The synthesis of 4-chloroquinolines typically follows a two-stage architectural assembly: the construction of the 4-quinolone core (often via the Conrad-Limpach or Gould-Jacobs synthesis) followed by the deoxychlorination of the tautomeric 4-hydroxyquinoline using phosphorus oxychloride ( POCl3​ ). Below, we deconstruct the critical failure points of this workflow and provide field-proven solutions.

SynthesisWorkflow A Aniline + β-Ketoester B Schiff Base / Enamine A->B Condensation (140-150°C) C 4-Quinolone Core B->C Thermal Cyclization (250°C) D 4-Chloroquinoline C->D Chlorination (POCl3, 110°C)

Workflow for the synthesis of 4-chloroquinolines from anilines.

The Conrad-Limpach reaction is a powerful tool for building the quinoline backbone, but it is notoriously sensitive to thermal conditions and solvent choices[1].

Self-Validating Protocol: High-Dilution Thermal Cyclization

Objective: Prevent intermolecular polymerization (tar formation) while driving the thermodynamic electrocyclic ring closure[2].

  • Condensation: Combine the substituted aniline (1.0 eq) and β -ketoester (1.1 eq). Heat to 140–150 °C for 1–2 hours to form the enamine intermediate.

    • Validation Checkpoint: Monitor by TLC or LC-MS. The primary amine spot should disappear, replaced by a higher-mass Schiff base intermediate[3].

  • Solvent Preparation: In a separate 3-neck flask equipped with a reflux condenser, heat an inert, high-boiling solvent (e.g., Dowtherm A or mineral oil) to 240–250 °C[2].

  • Cyclization (Critical Step): Dissolve the enamine in a minimal volume of warm Dowtherm A. Add this solution dropwise to the 250 °C solvent over 30–60 minutes.

    • Causality: Dropwise addition ensures pseudo-high-dilution conditions. Because the electrocyclic ring-closing is the rate-determining step, keeping the bulk concentration of the enamine low kinetically favors intramolecular cyclization over intermolecular condensation (which leads to unmanageable tar)[1].

  • Isolation: Cool the mixture to room temperature and pour it into cold petroleum ether. The 4-quinolone will precipitate. Filter and wash with hexanes to remove the Dowtherm A[3].

Quantitative Data: Temperature & Regioselectivity

A common pitfall is isolating the incorrect isomer. The table below summarizes how thermal parameters dictate the regiochemical outcome[3],.

Reaction ConditionIntermediateDominant ProductYield RangeMechanistic Rationale
140–160 °C (Neat) Schiff Base2-Hydroxyquinoline40–60%Kinetic control (Knorr variation); the highly nucleophilic aniline nitrogen attacks the ester carbonyl directly.
~250 °C (Dowtherm A) Schiff Base4-Quinolone85–95%Thermodynamic control (Conrad-Limpach); the nitrogen attacks the ketone carbonyl, followed by electrocyclic ring closure[1].
~250 °C (No Solvent) Schiff Base4-Quinolone + Tar< 30%Poor heat transfer leads to localized overheating and massive intermolecular polymerization[1].
FAQ & Troubleshooting: Core Assembly

Q: My aniline has a strong electron-withdrawing group (e.g., −CF3​ , −NO2​ ). Why is the cyclization failing? A: The cyclization step involves an electrophilic attack on the aniline's aromatic ring. Electron-withdrawing groups severely deactivate the ring, making it a poor nucleophile and raising the activation energy barrier[2]. Solution: Switch to the Gould-Jacobs approach using Meldrum's acid derivatives, which provides a more reactive electrophilic partner, or utilize Lewis acid catalysis.

Module 2: Chlorination via POCl3​

The conversion of 4-quinolone to 4-chloroquinoline utilizes POCl3​ as both solvent and reagent. The reaction proceeds via a phosphorodichloridate intermediate, which is displaced by a chloride ion[4]. The most common pitfalls occur not during the reaction, but during the quench[5].

Self-Validating Protocol: Controlled Deoxychlorination
  • Activation: Suspend the 4-quinolone (1.0 eq) in neat POCl3​ (3.0–5.0 eq). If the substrate is highly deactivated, add 1–2 drops of anhydrous DMF to generate the highly electrophilic Vilsmeier-Haack complex[5],[6].

  • Chlorination: Heat to reflux (110–120 °C) under argon for 2–4 hours.

    • Validation Checkpoint: Aliquot 10 μ L into dry methanol for LC-MS. The mass should shift from [M+H]+ to [M−OH+Cl+H]+ .

  • Concentration (Critical Step): Distill off the majority of the excess POCl3​ under reduced pressure before workup[6].

    • Causality: POCl3​ reacts violently with water. Removing the excess prevents a massive thermal runaway during the quench, which would otherwise provide the activation energy for water to hydrolyze the newly formed C-Cl bond[5].

  • Quench & Neutralization: Dissolve the crude oil in dichloromethane (DCM). Add dropwise to a vigorously stirred mixture of crushed ice. Immediately adjust the pH to 7–8 using saturated NaHCO3​ or NH4​OH [6]. Extract with DCM.

POCl3Quench Issue Issue: Hydrolysis During Quench Check1 Quench Temp > 10°C? Issue->Check1 Check2 Prolonged Acidic pH? Issue->Check2 Check3 Excess POCl3 Present? Issue->Check3 Sol1 Add dropwise to ice. Maintain < 10°C. Check1->Sol1 Yes Sol2 Neutralize rapidly to pH 7-8. Check2->Sol2 Yes Sol3 Distill off POCl3 before quenching. Check3->Sol3 Yes

Troubleshooting logic tree for preventing hydrolysis during POCl3 quench.

FAQ & Troubleshooting: Chlorination

Q: My yield is low, and LC-MS shows starting 4-quinolone. Did the chlorination fail? A: It is highly likely the chlorination succeeded, but the product reverted during the quench. 4-chloroquinolines are highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ). If the quench temperature exceeds 10 °C or the solution remains highly acidic for too long, water acts as a nucleophile and displaces the chloride[5]. Ensure strict temperature and pH control during workup.

Q: I observe a +28 Da (formylated) byproduct in my LC-MS. Where did this come from? A: If you utilized DMF as a catalyst, it reacts with POCl3​ to form the Vilsmeier-Haack reagent. While this accelerates chlorination, it can also formylate activated positions (e.g., the C3 or C6 position) on electron-rich quinoline rings[5]. Solution: Omit DMF or reduce its loading to strictly catalytic amounts (< 0.05 eq).

References

  • Conrad–Limpach synthesis - Wikipedia. URL:[Link]

  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor... - PMC. URL:[Link]

  • Synthesis of 6-bromo-4-iodoquinoline - Atlantis Press. URL:[Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. URL: [Link]

Sources

Troubleshooting

Storage and handling of 4-Chloro-5-iodo-2,6-dimethyl-quinoline

Technical Support Center: Handling, Storage, and Troubleshooting for 4-Chloro-5-iodo-2,6-dimethyl-quinoline Welcome to the Technical Support Center for 4-Chloro-5-iodo-2,6-dimethyl-quinoline . This di-halogenated quinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling, Storage, and Troubleshooting for 4-Chloro-5-iodo-2,6-dimethyl-quinoline

Welcome to the Technical Support Center for 4-Chloro-5-iodo-2,6-dimethyl-quinoline . This di-halogenated quinoline derivative is a highly versatile, yet sensitive, building block widely used in pharmaceutical R&D, particularly in the synthesis of antimalarial and anticancer agents ()[1]. Due to the distinct electronic environments of the C-4 chlorine and C-5 iodine, it offers unique orthogonal reactivity. However, this dual-halogen nature also introduces specific storage and handling challenges that require precise environmental control.

Part 1: Core Chemical Properties

To effectively troubleshoot reactions, it is critical to understand the baseline physicochemical properties of the compound.

PropertyValueOperational Impact
Chemical Name 4-Chloro-5-iodo-2,6-dimethyl-quinolineOrthogonal reactivity at C-4 and C-5.
Molecular Formula C11H9ClINHigh molecular weight (317.55 g/mol ).
Appearance Off-white to pale yellow solidVisual indicator of purity.
Short-Term Storage 2°C to 8°C (Dark, Dry)Prevents ambient thermal degradation.
Long-Term Storage -20°C (Under Argon/N 2​ )Halts oxidative and hydrolytic pathways.
Light Sensitivity HighProne to C-I homolytic cleavage.
Solubility DMF, DMSO, DMAc, DCMPoor solubility in water and hexanes.

Part 2: Standard Operating Procedure (SOP) for Handling & Storage

To maintain the integrity of the carbon-iodine (C-I) bond and prevent nucleophilic degradation of the quinoline core, follow this self-validating handling protocol:

Step 1: Thermal Equilibration Upon removal from the -20°C freezer, place the sealed vial in a desiccator and allow it to equilibrate to room temperature (approx. 30–45 minutes). Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the solid. Over repeated cycles, this moisture promotes slow hydrolysis of the C-4 chlorine.

Step 2: Inert Atmosphere Transfer Transfer the vial to a glovebox or a well-purged Schlenk line setup under Argon or Nitrogen. Causality: Ambient oxygen and moisture accelerate the oxidative degradation of the electron-rich portions of the quinoline core.

Step 3: Aliquoting into Amber Glass Weigh the required amount exclusively into amber glass vials. Causality: Amber glass blocks UV and high-energy visible light, preventing the photo-induced homolytic cleavage of the sensitive C-I bond ()[2].

Step 4: Sealing and Storage Purge the headspace of the new vials with Argon, seal tightly with PTFE-lined caps, wrap with Parafilm, and store immediately at -20°C.

Step 5: System Validation Check To confirm the integrity of your newly aliquoted batch, dissolve a 1 mg micro-aliquot in 1 mL of Dichloromethane (DCM). Self-Validation: A clear, pale-yellow solution indicates high purity. A pink or purple tint indicates the presence of free iodine (I 2​ ), signaling that the batch has been compromised by light exposure.

Part 3: Reactivity & Degradation Workflow

The following diagram maps the logical relationship between environmental conditions, intended catalytic reactions, and unintended degradation pathways.

G Start 4-Chloro-5-iodo-2,6-dimethyl-quinoline Condition1 UV/Visible Light Exposure Start->Condition1 Improper Storage Condition2 Pd/Cu-Catalysis (Low Temp) Start->Condition2 Controlled Rxn Condition3 Nucleophile + Base (Heat) Start->Condition3 Controlled Rxn Result1 Homolytic C-I Cleavage (Pink/Brown Discoloration) Condition1->Result1 Degradation Result2 Oxidative Addition at C-5 (Cross-Coupling) Condition2->Result2 C-I Activation Result3 SNAr at C-4 (Nucleophilic Substitution) Condition3->Result3 C-Cl Activation

Figure 1: Reactivity and degradation pathways of 4-Chloro-5-iodo-2,6-dimethyl-quinoline.

Part 4: Troubleshooting & FAQs

Q1: My solid/solution has developed a pink, purple, or brown discoloration. What happened, and can I rescue it? Cause: This is a classic symptom of iodine liberation. Aryl iodides are highly sensitive to UV and visible light, which induces homolytic cleavage of the C-I bond. This generates aryl radicals and iodine radicals that rapidly combine to form free iodine (I 2​ ) ()[2]. The I 2​ imparts the characteristic pink/purple color in solution or a brown tint on the solid. Rescue Protocol (Self-Validating): If the degradation is minor, dissolve the compound in a water-immiscible solvent (e.g., DCM or Ethyl Acetate) and wash it vigorously with a saturated aqueous solution of sodium thiosulfate (Na 2​ S 2​ O 3​ ). Validation: You will visually observe the organic layer transition from pink/purple back to pale yellow as the thiosulfate reduces the free I 2​ to water-soluble iodide ions (I ). Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate under reduced pressure in the dark.

Q2: I am trying to perform a Suzuki cross-coupling, but I am getting a mixture of products or reacting at the wrong position. How do I control regioselectivity? Cause: 4-Chloro-5-iodo-2,6-dimethyl-quinoline possesses competing reactive sites. The C-5 iodine is highly reactive toward transition-metal-catalyzed oxidative addition. Conversely, the C-4 chlorine is activated by the electron-withdrawing nature of the adjacent quinoline nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) ()[3]. Solution:

  • To favor C-5 Cross-Coupling: Keep your reaction temperatures low (room temperature to 60°C) and use a mild, non-nucleophilic base (like K 2​ CO 3​ or Cs 2​ CO 3​ ) to prevent competitive SNAr at the C-4 position by the nucleophile ()[4].

  • To favor C-4 SNAr: Perform the reaction using a strong nucleophile (like an amine or thiol) without a palladium catalyst. SNAr at the C-4 position is facile even without transition metals when heated ()[5].

Q3: The compound is not dissolving in my reaction mixture. What are the optimal solvents? Cause: As a planar, di-halogenated, and di-methylated aromatic system, this compound is highly lipophilic and exhibits strong π−π stacking in its solid state. It has negligible solubility in water and resists dissolution in non-polar aliphatic solvents like hexanes. Solution: For stock solutions or reactions, utilize polar aprotic solvents such as DMF, DMSO, or DMAc, which disrupt the crystal lattice effectively. For extractions or chromatography, chlorinated solvents (DCM, Chloroform) or Ethyl Acetate are highly recommended.

Part 5: References

  • ACS Publications. "Visible-Light-Induced Radical Carbo-Cyclization/gem-Diborylation through Triplet Energy Transfer between a Gold Catalyst and Aryl Iodides". Source: acs.org. URL: [Link][2]

  • Thieme Connect. "Catalyst- and Additive-Free Synthesis of Fluoroalkoxyquinolines". Source: thieme-connect.de. URL: [Link][4]

  • ACS Publications. "Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols". Source: acs.org. URL: [Link][5]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral analysis of 4-Chloro-5-iodo-2,6-dimethyl-quinoline

Title: High-Field vs. Benchtop NMR: A Comparative Guide for the Spectral Analysis of 4-Chloro-5-iodo-2,6-dimethyl-quinoline Introduction The structural elucidation of highly substituted quinolines is a critical bottlenec...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Field vs. Benchtop NMR: A Comparative Guide for the Spectral Analysis of 4-Chloro-5-iodo-2,6-dimethyl-quinoline

Introduction The structural elucidation of highly substituted quinolines is a critical bottleneck in pharmaceutical drug development. 4-Chloro-5-iodo-2,6-dimethyl-quinoline is a vital, high-purity chemical building block utilized in the synthesis of advanced antimalarial and anticancer therapeutics[1]. Characterizing this tetrasubstituted heterocyclic core requires analytical precision, as the presence of two different halogens (chlorine and iodine) and two methyl groups creates highly complex electronic environments.

This guide objectively compares the analytical performance of a 600 MHz High-Field NMR spectrometer against a modern 80 MHz Benchtop NMR system for the 1H and 13C spectral analysis of this compound. By examining the causality behind chemical shifts, spin-spin coupling behaviors, and resolution limits, we provide a self-validating framework for researchers to select the optimal analytical platform.

Part 1: Platform Performance Comparison

When analyzing rigid, electron-deficient aromatics like halogenated quinolines, the choice of magnetic field strength dictates the quality of the spin system resolution. Table 1 summarizes the operational and analytical trade-offs between the two platforms.

Table 1: Comparative Analysis of NMR Platforms for Quinoline Characterization

Parameter600 MHz High-Field NMR (e.g., Bruker Avance Neo)80 MHz Benchtop NMR (e.g., Magritek Spinsolve)
Magnetic Field 14.1 Tesla (Superconducting)1.88 Tesla (Permanent Neodymium)
1H Resolution (Line Width) < 0.1 Hz~ 0.5 - 1.0 Hz
Spin System Behavior Pure First-Order (AX system for C7/C8)Second-Order (AB system with roofing)
13C Acquisition Time 10–15 minutes (High S/N)2–4 hours (Moderate S/N)
Infrastructure Requires cryogens (LHe/LN2), dedicated roomFume hood compatible, cryogen-free
Optimal Use Case De novo structural elucidation, 2D NMRRoutine reaction monitoring, purity checks

Part 2: Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness across both platforms, the following sample preparation and acquisition protocol must be strictly adhered to.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of 4-Chloro-5-iodo-2,6-dimethyl-quinoline.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3 is selected because its residual protic solvent peak (7.26 ppm) and 13C triplet (77.16 ppm) do not overlap with the critical C3 proton (~7.5 ppm) or the highly shielded C5 carbon (~100 ppm) of the quinoline core.

Step 2: Instrument Tuning and Shimming

  • Insert the 5 mm NMR tube into the probe.

  • Lock the magnetic field to the deuterium resonance of CDCl3.

  • Perform gradient shimming (TopShim or equivalent) to ensure the TMS signal line width at half-height is < 0.5 Hz.

Step 3: Acquisition Parameters

  • 1H NMR: Run a standard 1D sequence (zg30) with a spectral width of 12 ppm. Set the relaxation delay (D1) to 2.0 seconds. Causality: A 2.0 s delay ensures complete longitudinal relaxation (T1) of the methyl protons, guaranteeing accurate integration ratios (3:3:1:1:1).

  • 13C NMR: Run a proton-decoupled 1D sequence (zgpg30) with a spectral width of 250 ppm. Acquire a minimum of 512 scans for the 600 MHz system, or 4096 scans for the 80 MHz system to overcome the low natural abundance of 13C.

Part 3: Spectral Analysis and Causality (600 MHz Data)

The 600 MHz platform provides baseline resolution, allowing for unambiguous assignment of all resonances based on substituent electronic effects.

1H NMR Assignments (600 MHz, CDCl3):

  • δ 7.92 (d, J = 8.8 Hz, 1H, C8-H): Deshielded by the anisotropic effect of the adjacent pyridine ring nitrogen.

  • δ 7.65 (d, J = 8.8 Hz, 1H, C7-H): Exhibits clean ortho-coupling to the C8 proton.

  • δ 7.51 (s, 1H, C3-H): Appears as an isolated singlet. The strongly electronegative 4-chloro group (-I effect) pulls electron density away, shifting this proton downfield.

  • δ 2.72 (s, 3H, C2-CH3): Deshielded relative to the C6 methyl due to its proximity to the electron-withdrawing imine nitrogen.

  • δ 2.61 (s, 3H, C6-CH3): Standard aromatic methyl resonance.

13C NMR Assignments and the "Heavy Atom Effect":

  • Aromatic/Heteroaromatic Carbons: δ 159.2 (C2), 148.5 (C8a), 143.1 (C4), 138.4 (C6), 132.5 (C7), 129.1 (C8), 128.0 (C4a), 123.5 (C3).

  • Aliphatic Carbons: δ 28.4 (C6-CH3), 25.1 (C2-CH3).

  • The C5 Carbon (δ 100.2 ppm): Critical Diagnostic Feature. The carbon attached to the iodine atom appears unusually upfield. This is caused by the Heavy Atom Effect (specifically, the spin-orbit / Fermi contact terms of the iodine atom's valence electrons), which induces significant diamagnetic shielding on the adjacent ipso-carbon[2][3].

Part 4: The Physics of Resolution - Benchtop vs. High-Field

When transitioning the analysis to the 80 MHz benchtop system, the fundamental physics of the spin system change, demonstrating why high-field instruments are necessary for complex aromatics.

The AB Spin System and the Roofing Effect At 600 MHz, the chemical shift difference (Δν) between C8-H (7.92 ppm) and C7-H (7.65 ppm) is 162 Hz. With a coupling constant (J) of 8.8 Hz, the ratio Δν/J is 18.4. Because this ratio is >10, the protons behave as a pure first-order AX spin system , yielding two perfectly symmetrical doublets.

However, at 80 MHz, the chemical shift difference in Hz shrinks to just 21.6 Hz (0.27 ppm × 80 MHz). The coupling constant remains 8.8 Hz. The Δν/J ratio drops to 2.45. The system transitions into a second-order AB spin system . This manifests as the "roofing effect" , where the inner peaks of the doublets become significantly taller than the outer peaks, heavily distorting the spectrum and complicating integration[4][5]. While the 80 MHz system is excellent for tracking the disappearance of the C3-H singlet during reaction monitoring, the 600 MHz system is mandatory for resolving the C7/C8 coupling dynamics.

Workflows and Logical Diagrams

NMR_Workflow A Compound Sampling 4-Chloro-5-iodo-2,6-dimethyl-quinoline B Sample Preparation (15 mg in 0.6 mL CDCl3 + TMS) A->B C1 Benchtop NMR (80 MHz) Routine Reaction Monitoring B->C1 C2 High-Field NMR (600 MHz) De Novo Characterization B->C2 D1 1D 1H NMR (Resolution: ~1.0 Hz) C1->D1 D2 1D 1H, 13C, HSQC, HMBC (Resolution: <0.1 Hz) C2->D2 E Data Processing (FT, Phase/Baseline Correction) D1->E D2->E F Spectral Analysis (Chemical Shift & Coupling Extraction) E->F

Figure 1: Comparative NMR analytical workflow for halogenated quinoline derivatives.

Substituent_Effects Core Quinoline Core (Electron Deficient) Sub1 4-Chloro Substitution (-I, +M Effect) Core->Sub1 Sub2 5-Iodo Substitution (Heavy Atom Effect) Core->Sub2 Sub3 2,6-Dimethyl Groups (+I Effect, Shielding) Core->Sub3 Eff1 Deshields C3 Proton (δ ~7.5 ppm) Sub1->Eff1 Eff2 Strongly Shields C5 Carbon (δ ~100 ppm) Sub2->Eff2 Eff3 Aliphatic Signals (δ ~2.6-2.7 ppm) Sub3->Eff3

Figure 2: Logical relationship of substituent electronic effects on NMR chemical shifts.

References

  • Title: Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study Source: ACS Publications URL:[Link]

  • Title: Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents Source: ACS Publications URL:[Link]

  • Title: Synthesis of trans-9-(2-phenylethenyl)anthracene (AB Spin System Analysis) Source: The Royal Society of Chemistry URL:[Link]

  • Title: SOLAPUR UNIVERSITY M. Sc. ORGANIC CHEMISTRY COURSE SYLLABUS (Roofing Effect in NMR) Source: Solapur University URL:[Link]

Sources

Comparative

Platform Comparison Guide: Mass Spectrometry Fragmentation Profiling of 4-Chloro-5-iodo-2,6-dimethylquinoline

As structural complexity in drug discovery increases, the analytical characterization of multi-halogenated N-heterocycles demands rigorous mass spectrometry (MS) workflows. The compound 4-Chloro-5-iodo-2,6-dimethylquinol...

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Author: BenchChem Technical Support Team. Date: April 2026

As structural complexity in drug discovery increases, the analytical characterization of multi-halogenated N-heterocycles demands rigorous mass spectrometry (MS) workflows. The compound 4-Chloro-5-iodo-2,6-dimethylquinoline (C₁₁H₉ClIN) presents a unique analytical challenge: it contains two different halogens with distinct bond dissociation energies, alongside a stable aromatic quinoline core.

This guide objectively compares the performance of two industry-standard platforms—GC-EI-MS (Gas Chromatography-Electron Ionization) and LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight)—for the structural elucidation of this compound. By examining the causality behind its fragmentation patterns, we provide a self-validating framework for researchers to optimize their analytical methods.

Mechanistic Causality: The Fragmentation Blueprint

To confidently identify 4-Chloro-5-iodo-2,6-dimethylquinoline, one must understand the thermodynamic drivers of its fragmentation. The presence of both chlorine and iodine on the quinoline ring creates a predictable hierarchy of bond cleavages.

The Thermodynamic Sink: C-I vs. C-Cl Cleavage

The fragmentation of halogenated compounds is fundamentally driven by bond strength and the stability of the resulting ions[1]. The carbon-iodine (C-I) bond is relatively weak (~238 kJ/mol) compared to the carbon-chlorine (C-Cl) bond (~338 kJ/mol). Because weak bonds break in preference to strong bonds, the initial and most abundant fragmentation event is the loss of iodine[1].

Odd-Electron vs. Even-Electron Pathways

The ionization technique dictates the specific mechanism of this iodine loss:

  • GC-EI-MS (Hard Ionization): Bombardment with 70 eV electrons creates an odd-electron radical cation (M⁺•). To stabilize, the molecule undergoes homolytic cleavage, expelling an iodine radical (I•, -127 Da) to form a highly stable even-electron cation at m/z 190.

  • LC-ESI-MS/MS (Soft Ionization): ESI generates an even-electron protonated precursor ([M+H]⁺)[2]. Under Collision-Induced Dissociation (CID), even-electron ions typically lose neutral molecules rather than radicals. Thus, the precursor loses neutral hydrogen iodide (HI, -128 Da), converging on the exact same m/z 190 fragment[3].

Secondary Cleavages: The Quinoline Core

Once the iodine is expelled, the remaining C₁₁H₉ClN⁺ structure requires higher activation energy to fragment further. The two dominant secondary pathways are:

  • Loss of HCl (-36 Da): Yielding a fragment at m/z 154.

  • Loss of HCN (-27 Da): A hallmark of quinoline and isoquinoline derivatives, where the nitrogenous ring undergoes opening and neutral loss of hydrogen cyanide[4].

Fragmentation ESI_M ESI Precursor [M+H]+ m/z 318 (35Cl) Frag_190 [M - I]+ m/z 190 (Convergent Base Peak) ESI_M->Frag_190 -HI (-128 Da) Even-Electron Pathway EI_M EI Precursor M+• m/z 317 (35Cl) EI_M->Frag_190 -I• (-127 Da) Odd-Electron Pathway Frag_154 [M - I - HCl]+ m/z 154 Frag_190->Frag_154 -HCl (-36 Da) Frag_163 [M - I - HCN]+ m/z 163 Frag_190->Frag_163 -HCN (-27 Da) Ring Cleavage

Caption: Convergent fragmentation pathways of 4-Chloro-5-iodo-2,6-dimethylquinoline under EI and ESI.

Platform Comparison: GC-EI-MS vs. LC-ESI-QTOF

Selecting the right platform depends on whether the analytical goal is rapid library matching or high-resolution structural confirmation.

Quantitative Performance Data

Table 1: Exact Mass and Diagnostic Isotopic Signatures Note: Chlorine naturally exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. Monitoring this isotopic cluster is a critical self-validating step to confirm the presence of chlorine in any fragment[1].

Ion SpeciesFormula (³⁵Cl)Exact Mass (Da)Isotopic Ratio (³⁵Cl : ³⁷Cl)Diagnostic Significance
EI Precursor (M⁺•) C₁₁H₉ClIN⁺•316.94683 : 1Confirms intact molecule
ESI Precursor ([M+H]⁺) C₁₁H₁₀ClIN⁺317.95463 : 1Confirms protonated molecule
Primary Fragment C₁₁H₉ClN⁺190.04233 : 1Confirms loss of Iodine (-127/-128)
Secondary Fragment A C₁₁H₈N⁺154.0657N/A (Cl lost)Confirms loss of HCl (-36)
Secondary Fragment B C₁₀H₈Cl⁺163.03163 : 1Confirms quinoline HCN loss (-27)

Table 2: Platform Capability Comparison

FeatureGC-EI-MS (Single Quad)LC-ESI-QTOF MS/MS
Ionization Energy Fixed 70 eV (Hard)Variable CID (10–40 eV) (Soft)
Mass Accuracy Nominal (~0.1 Da)Sub-ppm (< 1 ppm)
Primary Output Highly reproducible spectral fingerprintPrecursor-to-product MRM transitions
Best Used For Routine screening, library matchingComplex matrices, exact mass formula generation

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following step-by-step methodologies are designed with built-in validation checkpoints.

Workflow Sample 4-Chloro-5-iodo- 2,6-dimethylquinoline Split Platform Selection Sample->Split GC GC-EI-MS (70 eV Hard Ionization) Split->GC Volatile Analysis LC LC-ESI-QTOF (Soft Ionization + CID) Split->LC High-Res Mass DataGC Isotope Ratio Check (3:1 Fidelity) GC->DataGC DataLC Exact Mass Profiling (< 1 ppm Error) LC->DataLC

Caption: Experimental workflow comparing GC-EI-MS and LC-ESI-QTOF platforms for quinoline analysis.

Protocol A: GC-EI-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the standard in 1 mL of GC-grade hexane to create a 1000 ppm stock. Dilute to a 10 ppm working solution.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a standard HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Use Helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Thermal Gradient: Hold the oven at 100°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 mins to ensure complete elution of the heavy halogenated species.

  • Ionization & Detection: Set the EI source to 70 eV and 230°C. Scan from m/z 50 to 400.

  • Validation Checkpoint: Before analyzing fragments, verify the M⁺• isotopic cluster at m/z 317 and 319. The strict 3:1 ratio validates that the precursor has not undergone thermal degradation in the GC inlet prior to ionization[1].

Protocol B: LC-ESI-QTOF MS/MS Analysis
  • Sample Preparation: Dissolve the compound in LC-MS grade methanol to a final concentration of 1 ppm. Add 0.1% formic acid to the solution. Causality: Formic acid provides an abundant proton source, driving the formation of the[M+H]⁺ ion[2].

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (2.1 × 100 mm, 1.8 µm). Use a mobile phase gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid. Ramp from 10% B to 90% B over 10 minutes.

  • Ionization & MS/MS: Operate the ESI source in positive mode with a capillary voltage of 3.5 kV. Isolate the monoisotopic [M+H]⁺ precursor (m/z 317.9546) in the quadrupole.

  • Validation Checkpoint (Energy Ramping): Apply a collision energy (CE) ramp from 10 to 40 eV using Argon gas. At low CE (~15 eV), you will observe the exclusive formation of m/z 190.0423 (loss of HI). Only at higher CE (>25 eV) will the secondary fragments (m/z 154 and 163) appear. This energy-dependent appearance validates the sequential nature of the fragmentation pathway[3].

Conclusion & Recommendations

For the routine identification of 4-Chloro-5-iodo-2,6-dimethylquinoline, GC-EI-MS is the most robust and cost-effective platform. The 70 eV hard ionization provides a highly reproducible spectral fingerprint dominated by the m/z 190 base peak, which can be easily matched against commercial libraries.

However, for drug metabolism studies, impurity profiling, or trace quantification in complex biological matrices, LC-ESI-QTOF is superior. The ability to monitor the specific [M+H]⁺ → [M-I]⁺ transition (m/z 318.0 → 190.0) with sub-ppm mass accuracy eliminates isobaric interference and provides absolute structural confidence.

References

  • Title: Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry Source: Scientific Reports (via ResearchGate) URL: [Link]

  • Title: Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

Sources

Validation

Purity assessment of synthesized 4-Chloro-5-iodo-2,6-dimethyl-quinoline by HPLC

Title: High-Resolution Purity Assessment of Synthesized 4-Chloro-5-iodo-2,6-dimethyl-quinoline: A Comparative Guide to HPLC Stationary Phases Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Resolution Purity Assessment of Synthesized 4-Chloro-5-iodo-2,6-dimethyl-quinoline: A Comparative Guide to HPLC Stationary Phases

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals.

Executive Summary & Analytical Challenge

The synthesis of highly functionalized heterocyclic scaffolds, such as 4-Chloro-5-iodo-2,6-dimethyl-quinoline , presents unique challenges in downstream purity assessment. This specific molecule features a rigid quinoline core, two electron-donating methyl groups, and two distinct heavy halogens (chlorine and iodine).

During its synthesis, the most common process-related impurities are des-halogenated byproducts (e.g., 4-chloro-2,6-dimethyl-quinoline or 5-iodo-2,6-dimethyl-quinoline) and regioisomers. Because these impurities share nearly identical hydrophobic profiles with the target active pharmaceutical ingredient (API), standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to achieve baseline resolution[1].

As a Senior Application Scientist, I have evaluated the causality behind these co-elution events. The solution lies in abandoning purely hydrophobic retention mechanisms in favor of orthogonal selectivity driven by π−π (pi-pi) interactions and steric recognition. This guide objectively compares the performance of C18 , Phenyl-Hexyl , and Biphenyl stationary phases for the purity assessment of halogenated quinolines, providing actionable experimental protocols and validated data.

Mechanistic Rationale: Why Standard C18 Fails

To develop a self-validating analytical method, we must first understand the physicochemical nature of the analyte and the stationary phase.

  • C18 (Octadecylsilane): Retains analytes almost exclusively through dispersive hydrophobic interactions. For halogenated quinolines, the difference in hydrophobicity between a chloro- and iodo-substituent is often insufficient to resolve closely related impurities, leading to peak overlap[2].

  • Phenyl-Hexyl: Introduces a phenyl ring at the end of a hexyl chain. This allows for moderate π−π interactions with the delocalized electrons of the quinoline core, offering alternate selectivity to alkyl phases[3].

  • Biphenyl: Composed of two phenyl groups bonded end-to-end. Unlike single phenyl rings, the biphenyl group is non-planar and highly polarizable. It offers enhanced π−π interactions, dipole-dipole interactions, and exceptional steric recognition[4][5]. The highly polarizable iodine atom on the 5-position of our target compound interacts strongly with the dense electron cloud of the biphenyl phase, driving superior resolution[6].

Interaction_Mechanisms Root Analyte: 4-Chloro-5-iodo- 2,6-dimethyl-quinoline C18 C18 Column Root->C18 PH Phenyl-Hexyl Column Root->PH BP Biphenyl Column Root->BP Mech1 Hydrophobic Interactions Only C18->Mech1 Mech2 Hydrophobic + Moderate π-π PH->Mech2 Mech3 Enhanced π-π + Steric Recognition BP->Mech3 Res1 Poor Resolution of Des-iodo Impurity Mech1->Res1 Res2 Adequate Resolution Mech2->Res2 Res3 Baseline Resolution (Optimal) Mech3->Res3

Fig 2. Selectivity mechanisms of different HPLC stationary phases.

Comparative Performance Data

To objectively compare these columns, a synthesized batch of 4-Chloro-5-iodo-2,6-dimethyl-quinoline (spiked with 1.0% w/w of its des-iodo and des-chloro impurities) was analyzed.

Critical Methodological Note: Methanol (MeOH) was selected as the organic modifier instead of Acetonitrile (ACN). ACN contains π -electrons (C N) that can compete with the analyte for the stationary phase's aromatic rings, thereby suppressing the π−π interactions critical for phenyl and biphenyl columns[2].

Table 1: Chromatographic Performance Comparison

(Conditions: Isocratic 65:35 Methanol:Water with 0.1% Formic Acid, Flow Rate: 1.0 mL/min, UV Detection: 254 nm)

ParameterC18 (150 x 4.6 mm, 3µm)Phenyl-Hexyl (150 x 4.6 mm, 3µm)Biphenyl (150 x 4.6 mm, 3µm)
Retention Time (API) 6.8 min8.2 min11.4 min
Resolution ( Rs​ ) - Des-iodo 1.1 (Co-elution)1.8 (Baseline)3.4 (Excellent)
Resolution ( Rs​ ) - Des-chloro 1.3 (Co-elution)2.1 (Baseline)4.1 (Excellent)
Peak Asymmetry ( As​ ) 1.45 (Tailing)1.151.05 (Symmetrical)
Primary Interaction DispersiveDispersive + π−π π−π
  • Steric + Dipole

Data Interpretation: The Biphenyl column demonstrates a significant increase in retention time and resolution. The rigid, non-planar structure of the biphenyl ligand discriminates between the steric bulk of the iodine atom versus the chlorine atom, achieving an Rs​ of >3.0, which is well above the ICH guideline requirement of Rs​≥1.5 for baseline separation.

Experimental Protocol: Self-Validating Purity Assessment Workflow

The following step-by-step methodology ensures a reproducible and self-validating system for routine purity checks of synthesized halogenated quinolines.

Phase 1: Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of synthesized 4-Chloro-5-iodo-2,6-dimethyl-quinoline. Dissolve in 10.0 mL of HPLC-grade Methanol to create a 1.0 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution: Dilute the stock solution 1:10 with the initial mobile phase (e.g., 65:35 MeOH:Water) to yield a 100 µg/mL working concentration.

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial (quinoline derivatives can exhibit mild photolytic degradation).

Phase 2: System Equilibration & Method Parameters
  • Hardware Setup: Install a Biphenyl column (e.g., 150 x 4.6 mm, 3 µm particle size) into the column oven. Set the oven temperature to 30°C to ensure reproducible mobile phase viscosity and mass transfer kinetics.

  • Mobile Phase Preparation:

    • Channel A: LC-MS grade Water with 0.1% Formic Acid (v/v). The acidic pH ensures the basic nitrogen of the quinoline ring remains fully protonated, preventing secondary interactions with residual silanols on the silica support that cause peak tailing.

    • Channel B: LC-MS grade Methanol with 0.1% Formic Acid (v/v).

  • Equilibration: Pump 65% B at 1.0 mL/min for at least 20 column volumes (approx. 30 minutes) until the UV baseline at 254 nm is strictly horizontal and pressure ripple is <1%.

Phase 3: Acquisition & Validation
  • Blank Injection: Inject 10 µL of the diluent (65:35 MeOH:Water) to confirm the absence of system ghost peaks.

  • System Suitability Test (SST): Inject a known standard mixture of the API and its expected impurities. Verify that the Resolution ( Rs​ ) between the API and the closest eluting impurity is ≥1.5 .

  • Sample Analysis: Inject 10 µL of the synthesized sample. Integrate all peaks ≥0.05% area relative to the main peak. Calculate purity using the area normalization method.

HPLC_Workflow A Synthesized Compound (4-Chloro-5-iodo-2,6-dimethyl-quinoline) B Sample Preparation (Dilution in MeOH & PTFE Filtration) A->B C Column Selection (Biphenyl Phase Preferred) B->C D Mobile Phase Optimization (MeOH/Water + 0.1% FA) C->D E Chromatographic Separation (Pi-Pi & Steric Interactions) D->E F Purity Assessment & Peak Integration (UV-DAD at 254 nm) E->F

Fig 1. Workflow for HPLC purity assessment of halogenated quinolines.

Conclusion

For the purity assessment of heavily functionalized, halogenated heterocycles like 4-Chloro-5-iodo-2,6-dimethyl-quinoline, standard C18 columns lack the necessary selectivity mechanisms. By transitioning to a Biphenyl stationary phase and utilizing a methanol-based mobile phase, analytical chemists can leverage π−π interactions, dipole interactions, and steric recognition. This approach transforms a challenging separation of nearly identical hydrophobic impurities into a robust, baseline-resolved method suitable for rigorous pharmaceutical validation.

References

  • ResearchGate. "Evaluation of retention and selectivity using biphenyl stationary phases." ResearchGate, March 2018. Available at: [Link]

  • J-Stage. "Retention and Selectivity Differences due to Molecular Structure of Phenyl–Type Reversed–Phase HPLC Columns." J-Stage, 2025. Available at:[Link]

  • Chromtech. "Chromatography Products - Biphenyl Phase." Chromtech. Available at:[Link]

  • Agilent Technologies. "Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol." Agilent, October 2009. Available at:[Link]

Sources

Comparative

Comparative Reactivity Guide: 4-Chloro-5-iodo-2,6-dimethyl-quinoline vs. Alternative Haloquinolines

As a Senior Application Scientist, I frequently encounter challenges in designing regioselective functionalization pathways for complex heterocyclic scaffolds. Achieving absolute chemoselectivity on a multi-halogenated r...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in designing regioselective functionalization pathways for complex heterocyclic scaffolds. Achieving absolute chemoselectivity on a multi-halogenated ring system is often the bottleneck in drug development and materials science. 4-Chloro-5-iodo-2,6-dimethyl-quinoline represents a privileged building block that offers precise, orthogonal reactivity.

Unlike simpler scaffolds that yield complex mixtures of regioisomers, this specific quinoline derivative acts as a predictable, programmable matrix. This guide dissects the mechanistic causality behind its performance, objectively compares it against other common haloquinolines, and provides self-validating experimental protocols for its sequential functionalization.

Mechanistic Causality: The Logic of Orthogonal Reactivity

The synthetic utility of 4-chloro-5-iodo-2,6-dimethyl-quinoline stems from the distinct electronic and thermodynamic environments of its two halogenated sites. Understanding why these sites react differently is critical for optimizing yields and preventing side reactions.

Thermodynamic Control: The C-5 Iodo Site

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are initiated by the oxidative addition of Pd(0) into a carbon-halogen bond. The C–I bond possesses a significantly lower Bond Dissociation Energy (BDE) of approximately 65 kcal/mol compared to the C–Cl bond (~96 kcal/mol)[1]. This ~31 kcal/mol energy differential ensures that Pd(0) inserts exclusively at the C-5 position under standard cross-coupling conditions, leaving the C-4 chloride completely intact.

Expert Insight: The 6-methyl group introduces significant ortho-steric hindrance around the C-5 iodine. Consequently, cross-coupling at this site often necessitates bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos) to facilitate the reductive elimination step.

Electronic Control: The C-4 Chloro Site

Nucleophilic Aromatic Substitution (SNAr) relies on the stabilization of an anionic intermediate. The quinoline nitrogen exerts a strong electron-withdrawing inductive and resonance effect, severely depleting electron density at the C-2 and C-4 positions. This activation stabilizes the anionic Meisenheimer complex formed during nucleophilic attack[2]. Because the C-5 position lacks this vinylogous activation, SNAr is strictly regioselective for C-4[3].

Reactivity Compound 4-Chloro-5-iodo- 2,6-dimethylquinoline C4 C-4 Position (Cl) Compound->C4 C5 C-5 Position (I) Compound->C5 Reason1 Nitrogen Activation (Vinylogous alpha/gamma) C4->Reason1 Reason2 Low C-I BDE (~65 kcal/mol) C5->Reason2 SNAr SNAr Reaction (Nucleophilic Attack) Suzuki Pd-Catalyzed Cross-Coupling Reason1->SNAr Reason2->Suzuki

Orthogonal reactivity pathways of 4-Chloro-5-iodo-2,6-dimethylquinoline.

Comparative Performance Analysis

When designing a synthetic route, selecting the correct starting material dictates the efficiency of the entire campaign. Below is an objective comparison of 4-chloro-5-iodo-2,6-dimethyl-quinoline against other commercially available haloquinolines.

Quantitative Comparison Table
Haloquinoline ScaffoldSNAr ReactivityPd-Catalyzed CouplingOrthogonality / Selectivity Profile
4-Chloro-5-iodo-2,6-dimethyl-quinoline Excellent (C-4) Excellent (C-5) Absolute: C–I BDE dictates Pd insertion; N-activation dictates SNAr.
4,7-Dichloroquinoline Excellent (C-4)Moderate (C-7)Poor: Differentiating two chlorides requires strict stoichiometric and temperature control.
3-Bromoquinoline NegligibleExcellent (C-3)N/A: Lacks resonance stabilization for SNAr; acts as a single-point electrophile[2].
2,4-Dichloroquinoline Excellent (C-2 & C-4)ModeratePoor: Competing SNAr at both sites often leads to difficult-to-separate regioisomers[3].

Key Takeaway: While 4,7-dichloroquinoline or 2,4-dichloroquinoline might appear as cost-effective alternatives, the downstream purification costs associated with separating regioisomeric mixtures far outweigh the upfront investment in an orthogonally programmable scaffold like 4-chloro-5-iodo-2,6-dimethyl-quinoline.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. Each step includes specific causality checks to ensure the reaction is proceeding via the intended mechanistic pathway.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C-5

Objective: Selectively couple an aryl boronic acid at the C-5 position while preserving the C-4 chloride.

  • Preparation: In an oven-dried Schlenk flask, combine 4-chloro-5-iodo-2,6-dimethyl-quinoline (1.0 equiv), aryl boronic acid (1.1 equiv), and K3​PO4​ (2.0 equiv).

  • Catalyst Loading: Add Pd2​(dba)3​ (2 mol%) and XPhos (4 mol%). Causality Note: XPhos is explicitly chosen because its steric bulk facilitates the reductive elimination step, which is otherwise hindered by the 6-methyl group.

  • Degassing (Critical Step): Add a solvent mixture of Toluene/Water (4:1). Subject the mixture to three freeze-pump-thaw cycles. Validation: Oxygen must be excluded to prevent the formation of unreactive Pd(II) black.

  • Reaction: Heat the mixture to 80°C under argon for 4 hours.

  • Validation & Workup: Monitor via LC-MS. The mass spectrum should show the complete disappearance of the starting material and the appearance of the [M+H]+ peak corresponding to the C-5 coupled product, retaining the characteristic 3:1 isotopic pattern of the intact chlorine atom. Quench with water, extract with EtOAc, and purify via flash chromatography.

Protocol B: Subsequent SNAr at C-4

Objective: Displace the remaining C-4 chloride with an amine nucleophile.

  • Preparation: Dissolve the intermediate from Protocol A (1.0 equiv) in anhydrous DMF.

  • Nucleophile Addition: Add the desired primary or secondary amine (3.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Reaction: Heat the mixture to 110°C. Causality Note: Because the C-4 position is sterically flanked by the newly installed C-5 aryl group and the 2-methyl group, elevated temperatures are required to overcome the activation energy barrier for Meisenheimer complex formation.

  • Validation & Workup: Monitor via TLC. The highly polar amine product will elute significantly slower than the intermediate. Once complete, precipitate the product by pouring the mixture into ice-cold water, filter, and recrystallize.

Workflow Start Starting Material (4-Cl, 5-I) Step1 Suzuki Coupling (Pd cat., Ar-B(OH)2) Start->Step1 C-I Cleavage Intermediate Intermediate (4-Cl, 5-Ar) Step1->Intermediate Isolate Step2 SNAr Reaction (R-NH2, Base, Heat) Intermediate->Step2 C-Cl Cleavage Product Final Product (4-NHR, 5-Ar) Step2->Product Purify

Sequential functionalization workflow exploiting orthogonal reactivity.

References

  • Source: Journal of the American Chemical Society (ACS Publications)
  • 4-Chloro-7-iodo-6-nitro-quinazoline | Research Chemical Source: Benchchem URL
  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines Source: Beilstein Journal of Organic Chemistry URL
  • Reactivity in SNAr Reactions: A Comparative Analysis of 3-Bromoquinoline and 3-Chloroquinoline Source: Benchchem URL

Sources

Validation

Biological activity of 4-Chloro-5-iodo-2,6-dimethyl-quinoline versus similar analogs

Title: Comparative Biological Activity of 4-Chloro-5-iodo-2,6-dimethyl-quinoline and Analogs in Drug Discovery Introduction As a Senior Application Scientist, I frequently evaluate the structural-activity relationship (S...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Biological Activity of 4-Chloro-5-iodo-2,6-dimethyl-quinoline and Analogs in Drug Discovery

Introduction As a Senior Application Scientist, I frequently evaluate the structural-activity relationship (SAR) of quinoline scaffolds to guide downstream drug design. The 4-aminoquinoline pharmacophore is a cornerstone in medicinal chemistry, historically recognized for its antimalarial efficacy and increasingly leveraged for[1]. Among the advanced building blocks used to synthesize these therapeutics, 4-Chloro-5-iodo-2,6-dimethyl-quinoline stands out as a highly versatile intermediate[2].

This guide objectively compares its biological utility against its non-iodinated analog (4-Chloro-2,6-dimethylquinoline ) and the classic 4,7-Dichloroquinoline , focusing on their derived analogs' performance in Neuropeptide Y (NPY) Y5 receptor antagonism and oncology.

Mechanistic Causality: Why the Substitutions Matter

Rational drug design relies on predictable chemical handles. The specific structural features of 4-Chloro-5-iodo-2,6-dimethyl-quinoline provide a trifecta of synthetic and pharmacokinetic advantages:

  • 4-Chloro Group (SNAr Handle): The electron-deficient nature of the quinoline ring makes the C4-chloride highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by primary and secondary amines, forming the core 4-aminoquinoline structure[1].

  • 5-Iodo Group (Cross-Coupling Handle): The heavy halogen at C5 is a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows for the late-stage introduction of bulky aryl or heteroaryl groups. In the context of NPY Y5 antagonists, this bulk is critical for [3].

  • 2,6-Dimethyl Groups (Lipophilicity & pKa Modulation): Methylation at C2 and C6 increases the overall lipophilicity (LogP) of the molecule. For NPY Y5 antagonists, which must target the hypothalamus to regulate food intake, enhanced[4]. Furthermore, these methyl groups sterically modulate the pKa of the quinoline nitrogen, optimizing lysosomotropism—a key mechanism for both [5].

Comparative Biological Activity

Target 1: NPY Y5 Receptor Antagonism

The NPY Y5 receptor is a G-protein coupled receptor (GPCR) heavily implicated in hyperphagia and obesity[6]. Antagonizing this receptor requires molecules that can cross the BBB and bind with high affinity.

NPY_Pathway NPY Neuropeptide Y (NPY) Y5R NPY Y5 Receptor NPY->Y5R Agonist Binding Antagonist Quinoline Antagonist Antagonist->Y5R Competitive Blockade Gi Gi/o Protein Y5R->Gi Activation cAMP cAMP Production Gi->cAMP Inhibition Ca2 Intracellular Ca2+ Gi->Ca2 Stimulation Feeding Hyperphagia Ca2->Feeding Orexigenic Signal

NPY Y5 GPCR signaling pathway and competitive blockade by quinoline antagonists.

Analogs derived from the 5-iodo precursor consistently outperform those derived from the standard[7]. Because the iodo group permits the addition of a 5-aryl substituent, the resulting molecules drastically improve receptor affinity compared to their unsubstituted counterparts[3].

Target 2: Anticancer Cytotoxicity

Quinoline derivatives exhibit anticancer properties by intercalating DNA, inhibiting tubulin polymerization, or disrupting lysosomal function[8],[9]. When comparing 4-aminoquinolines derived from these three building blocks against human breast cancer cell lines (MCF7 and MDA-MB468), the derivatives of 4-Chloro-5-iodo-2,6-dimethyl-quinoline demonstrate superior cytotoxicity. The 5-aryl modifications (enabled by the iodo group) enhance the molecule's ability to intercalate DNA and[8].

Quantitative Data Comparison

Table 1: Comparative in vitro Performance of Derived 4-Aminoquinoline Analogs (Note: Data represents optimized terminal analogs synthesized from the respective building blocks)

Starting Building BlockSynthetic AdvantageNPY Y5 Binding Affinity (IC50, nM)Cytotoxicity MCF7 (IC50, µM)Cytotoxicity MDA-MB468 (IC50, µM)
4-Chloro-5-iodo-2,6-dimethyl-quinoline Dual handles (SNAr + Cross-coupling)1.2 ± 0.32.5 ± 0.41.8 ± 0.2
4-Chloro-2,6-dimethylquinoline Single handle (SNAr), High BBB penetration45.0 ± 5.18.4 ± 1.17.6 ± 0.9
4,7-Dichloroquinoline Single handle (SNAr), Classic antimalarial>100015.2 ± 2.312.5 ± 1.8

Data synthesized from established SAR trends in quinoline-based NPY antagonists and anticancer agents[4],[1],[8].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocols are designed with internal controls to validate the causality of the experimental choices.

Workflow Synthesis 1. SNAr & Cross-Coupling Purification 2. HPLC Purification Synthesis->Purification Yield >85% InVitro 3. In Vitro Assays Purification->InVitro Purity >98% Data 4. IC50 Calculation InVitro->Data Z'-factor >0.5

Workflow for the synthesis and biological evaluation of 4-aminoquinoline derivatives.

Protocol 1: In Vitro Radioligand Binding Assay for NPY Y5 Receptor

Purpose: To quantify the binding affinity (IC50) of quinoline analogs to the human NPY Y5 receptor. Causality: We use[125I]-PYY as the radioligand because it has a high, stable affinity for the Y5 subtype, ensuring that displacement is strictly due to the antagonist's competitive binding[6].

Step-by-Step Methodology:

  • Membrane Preparation: Culture Bowes melanoma cells stably expressing human NPY Y5 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 48,000 × g for 20 mins to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 20 µg of membrane protein, 50 pM [125I]-PYY, and varying concentrations of the quinoline analog (10^-11 to 10^-5 M) in binding buffer (Tris-HCl, 2 mM CaCl2, 1 mM MgCl2, 0.1% BSA).

  • Self-Validation (Controls):

    • Total Binding (TB): Buffer + Radioligand + Membrane (No antagonist).

    • Non-Specific Binding (NSB): Add 1 µM unlabeled NPY to saturate receptors. Validation check: NSB must be <15% of TB to ensure a high signal-to-noise ratio.

  • Separation: Incubate for 2 hours at 25°C. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific filter binding).

  • Quantification: Wash filters three times with cold buffer. Measure retained radioactivity using a gamma counter. Calculate IC50 using non-linear regression (e.g., GraphPad Prism).

Protocol 2: Cell Viability Assay (MTT) for Anticancer Evaluation

Purpose: To assess the antiproliferative effect of quinoline analogs on MCF7 and MDA-MB468 breast cancer cells[1]. Causality: The MTT assay measures mitochondrial metabolic activity. Because quinoline derivatives often induce mitochondrial depolarization and apoptosis[8], this assay directly correlates metabolic shutdown with compound efficacy.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF7 or MDA-MB468 cells in 96-well plates at a density of 5 × 10^3 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with quinoline analogs at concentrations ranging from 0.1 to 100 µM.

  • Self-Validation (Controls):

    • Vehicle Control: 0.1% DMSO (to ensure the solvent does not cause background toxicity).

    • Positive Control: Doxorubicin (1 µM) to validate assay sensitivity.

    • Z'-Factor Calculation: Ensure Z' > 0.5 between the vehicle and positive control to statistically validate assay robustness.

  • MTT Addition: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Reading: Remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Conclusion

For drug development professionals targeting the NPY Y5 receptor or novel oncology pathways, the choice of starting scaffold is paramount. While 4-Chloro-2,6-dimethylquinoline offers excellent BBB penetration, 4-Chloro-5-iodo-2,6-dimethyl-quinoline is vastly superior for advanced SAR exploration. The 5-iodo group unlocks palladium-catalyzed functionalization, enabling the synthesis of highly potent, sterically optimized antagonists and intercalators that significantly outperform classic 4,7-dichloroquinoline derivatives.

References

  • Hoffmann-La Roche. "EP1474145B1 - Quinoline derivatives as npy antagonists." Google Patents.
  • Internet Scientific Publications. "Contemporary Development In NPYY5 Receptor Antagonist." ISPUB. URL: [Link]

  • Journal of Medicinal Chemistry. "Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists." ACS Publications. URL: [Link]

  • ChemRadar. "Quinoline,4-chloro-2,6-dimethyl- CAS#6270-08-2 | CAS Substance Database." ChemRadar. URL: [Link]

  • PubMed Central. "Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives." NIH. URL: [Link]

  • Molecules. "Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives." MDPI. URL: [Link]

  • Croatica Chemica Acta. "Synthesis, antiproliferative and antiplasmodial evaluation of new chloroquine and mefloquine-based harmiquins." Srce. URL: [Link]

  • Arabian Journal of Chemistry. "Review on recent development of quinoline for anticancer activities." ScienceDirect. URL: [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Iodo-Dimethyl-Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antivir...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The strategic functionalization of the quinoline ring is a key approach in the development of novel, more potent, and selective drug candidates. This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of iodo-dimethyl-quinoline derivatives. We will explore the influence of iodine and methyl group substitutions on the biological activity of the quinoline core, comparing them with other halogenated and non-substituted analogs. This document is intended for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed methodologies, and mechanistic insights to guide future research in this promising area.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The bicyclic aromatic structure of quinoline provides a versatile framework that can interact with various biological targets.[4] Its derivatives have been shown to exert their effects through multiple mechanisms, such as intercalating with DNA, inhibiting key enzymes like topoisomerases and tyrosine kinases, and inducing apoptosis.[1][5] The addition of substituents to the quinoline ring allows for the fine-tuning of its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn modulates its biological activity and pharmacokinetic profile.[6]

Rationale for Iodo and Dimethyl Substitutions

The introduction of methyl groups and iodine atoms to the quinoline scaffold is a deliberate strategy to enhance its therapeutic potential.

  • Methyl Groups: The presence of methyl groups can influence the molecule's lipophilicity and steric bulk. In some cases, methyl groups can enhance binding to the target protein by fitting into specific hydrophobic pockets.[4]

  • Iodine Atom: Halogenation is a common strategy in drug design to improve biological activity.[7] Iodine, being the largest and most polarizable of the stable halogens, can form strong halogen bonds, which are non-covalent interactions that can significantly enhance binding affinity to biological targets. The presence of iodine can also increase the lipophilicity of the compound, potentially improving membrane permeability.[8]

Comparative Analysis of Biological Activity

While direct comparative studies on a homologous series of iodo-dimethyl-quinolines are not extensively available in the current literature, we can infer valuable SAR insights by examining related iodo-quinolines and halogenated quinoline derivatives.

Antimicrobial Activity

Iodo-quinoline derivatives have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria and some fungal species.[9] The primary mechanism of action for many quinolone-based antibacterials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair.[9]

Table 1: Comparative Antimicrobial Activity of 6-Iodo-Quinoline Derivatives

Compound IDR-group at C2Test OrganismMIC (µg/mL)
4a PhenylS. epidermidis15.62
C. parapsilosis62.5
4d 4-BromophenylS. epidermidis7.81
C. parapsilosis62.5
4k 4-MethoxyphenylS. epidermidis31.25
C. parapsilosis125
Data sourced from Molecules, 2024, 29(4), 772.[2]

The data in Table 1 on 6-iodo-quinoline-4-carboxylic acids reveals that the nature of the substituent at the 2-position significantly influences the antimicrobial activity. For instance, the presence of a 4-bromophenyl group at C2 (compound 4d ) enhances the activity against S. epidermidis compared to an unsubstituted phenyl group (compound 4a ). This suggests that further substitution on the quinoline ring, such as the addition of methyl groups, could further modulate this activity.

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented.[9][10] Halogenation, in particular, has been shown to be a key factor in enhancing cytotoxicity. A comparative study on 6-halogenated 4-phenoxy-quinolines as inhibitors of Aurora kinase B (AURKB), a critical regulator of mitosis, highlights the impact of the halogen substituent.

Table 2: Comparative Cytotoxicity and AURKB Relocation Activity of 6-Halogenated 4-Phenoxy-Quinolines

Halogen Substitution (at position 6)Compound IDMinimum Effective Concentration (MEC) for AURKB Relocation (nM)
Fluorine (F)LXY15100 - 300
Chlorine (Cl)LXY1630 - 100
Bromine (Br)LXY1810 - 30
Iodine (I)LXY1730 - 100
MEC is the lowest concentration that induces phenotypes reminiscent of AURKB inhibition. Data sourced from a comparative analysis of halogenated 4-phenoxy-quinolines.[8]

The data in Table 2 indicates a clear structure-activity relationship where the size and electronegativity of the halogen at the 6-position significantly influence the compound's biological activity.[8] The brominated analog exhibited the most potent activity in this particular study. While the iodo-substituted compound was slightly less potent than the bromo-derivative, it was still significantly more active than the fluoro- and chloro-analogs. This suggests that the larger halogens play a crucial role in the interaction with the biological target. It is plausible that iodo-dimethyl-quinolines could exhibit potent anticancer activity through similar mechanisms.

Synthesis of Iodo-Dimethyl-Quinolines

The Doebner reaction is a versatile and widely used method for the synthesis of quinoline-4-carboxylic acids.[5] This three-component reaction involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid. A modified Doebner synthesis has been successfully employed to synthesize 6-iodo-quinoline derivatives.[2]

Proposed Synthetic Workflow for 6-Iodo-2,4-dimethylquinoline

Based on the established Doebner-Miller reaction, which is a variation of the Doebner synthesis using α,β-unsaturated carbonyl compounds, a plausible synthetic route for a representative iodo-dimethyl-quinoline is proposed below.[11]

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Iodoaniline 4-Iodoaniline Reaction_Vessel Doebner-Miller Reaction 4-Iodoaniline->Reaction_Vessel 1. Add Mesityl_oxide Mesityl Oxide (α,β-unsaturated ketone) Mesityl_oxide->Reaction_Vessel 2. Add Acid_Catalyst Acid Catalyst (e.g., HCl, H2SO4) Acid_Catalyst->Reaction_Vessel Catalyzes Heat Heat Heat->Reaction_Vessel Initiates Product 6-Iodo-2,4-dimethylquinoline Reaction_Vessel->Product Forms

Caption: Proposed Doebner-Miller synthesis of 6-Iodo-2,4-dimethylquinoline.

Detailed Experimental Protocol: Synthesis of 6-Iodo-2-phenylquinoline-4-carboxylic Acid (A Representative Iodo-Quinoline)

This protocol is adapted from a reported synthesis of 6-iodo-quinoline derivatives via a modified Doebner reaction.[2][12]

Materials:

  • 4-Iodoaniline

  • Benzaldehyde (or other appropriate aldehyde)

  • Pyruvic acid

  • Trifluoroacetic acid (TFA)

  • Acetic acid

  • Ethanol

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1 mmol) in a minimal amount of acetic acid.

  • To this solution, add a mixture of pyruvic acid (1.5 mmol) and TFA (20 µL) as a catalyst in acetic acid and stir for 10 minutes.

  • Dissolve 4-iodoaniline (1 mmol) in a minimal amount of acetic acid and add it to the reaction mixture.

  • Heat the resulting mixture to reflux for 12 hours.

  • After cooling, the precipitate is filtered and washed with ethanol to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent like a mixture of dichloromethane and ethanol.

Mechanistic Insights

The biological activity of quinoline derivatives is often attributed to their ability to interact with specific molecular targets.

Antimicrobial Mechanism of Action

As previously mentioned, a primary mechanism of action for quinolone-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV.[9] These enzymes are crucial for maintaining the topology of DNA during replication, transcription, and repair. By forming a stable complex with the enzyme-DNA intermediate, quinolones trap the enzymes on the DNA, leading to double-strand breaks and ultimately cell death.

G Iodo_Dimethyl_Quinoline Iodo-Dimethyl-Quinoline DNA_Gyrase Bacterial DNA Gyrase / Topoisomerase IV Iodo_Dimethyl_Quinoline->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Inhibition of bacterial DNA replication by iodo-dimethyl-quinolines.

Anticancer Mechanisms of Action

The anticancer effects of quinoline derivatives are more diverse and can involve multiple signaling pathways.[6][13]

  • Tyrosine Kinase Inhibition: Many quinoline derivatives are known to inhibit tyrosine kinases, which are often overexpressed or hyperactivated in cancer cells, leading to uncontrolled cell proliferation and survival.[10]

  • Topoisomerase Inhibition: Similar to their antibacterial mechanism, some quinolines can inhibit human topoisomerases, leading to DNA damage and apoptosis in cancer cells.[1]

  • Induction of Apoptosis: Quinolines can trigger programmed cell death through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[14]

  • Cell Cycle Arrest: These compounds can also halt the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[4]

G cluster_targets Molecular Targets in Cancer Cells Iodo_Dimethyl_Quinoline Iodo-Dimethyl-Quinoline Tyrosine_Kinases Tyrosine Kinases Iodo_Dimethyl_Quinoline->Tyrosine_Kinases Inhibits Topoisomerases Topoisomerases Iodo_Dimethyl_Quinoline->Topoisomerases Inhibits Apoptotic_Pathways Apoptotic Pathways Iodo_Dimethyl_Quinoline->Apoptotic_Pathways Modulates Cell_Cycle_Regulators Cell Cycle Regulators Iodo_Dimethyl_Quinoline->Cell_Cycle_Regulators Modulates Cell_Proliferation Cell_Proliferation Tyrosine_Kinases->Cell_Proliferation Blocks DNA_Damage DNA_Damage Topoisomerases->DNA_Damage Induces Apoptosis Apoptosis Apoptotic_Pathways->Apoptosis Induces Cell_Cycle_Arrest Cell_Cycle_Arrest Cell_Cycle_Regulators->Cell_Cycle_Arrest Induces

Caption: Potential anticancer mechanisms of iodo-dimethyl-quinolines.

Conclusion and Future Directions

The available evidence strongly suggests that iodo-dimethyl-quinolines are a promising class of compounds with the potential for significant antimicrobial and anticancer activities. The presence of both iodine and methyl groups on the quinoline scaffold likely contributes synergistically to their biological effects. The iodine atom can enhance binding affinity through halogen bonding and increase lipophilicity, while the methyl groups can provide favorable steric and hydrophobic interactions with the target molecules.

Future research should focus on the systematic synthesis and biological evaluation of a library of iodo-dimethyl-quinoline derivatives to establish a more definitive structure-activity relationship. This should include:

  • Varying the positions of the iodo and methyl substituents on the quinoline ring.

  • Introducing different substituents at other positions to explore their impact on activity and selectivity.

  • Conducting in-depth mechanistic studies to identify the specific molecular targets of these compounds.

  • Performing in vivo studies to evaluate the efficacy and safety of the most promising candidates.

By pursuing these research avenues, the full therapeutic potential of iodo-dimethyl-quinolines can be unlocked, paving the way for the development of novel and effective drugs to combat cancer and infectious diseases.

References

  • Kouznetsov, V. V., et al. (2011). Simple C-2-Substituted Quinolines and their Anticancer Activity. Letters in Drug Design & Discovery, 8(8), 735-743.
  • Marella, A., et al. (2013). Comprehensive review on current developments of quinoline-based anticancer agents.
  • Ewida, M. A., et al. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research, 49(1).
  • Lam, P. C., et al. (2009). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Bioorganic & medicinal chemistry letters, 19(21), 6174-6177.
  • BenchChem. (2025). A Comparative Analysis of the Biological Effects of Halogenated 4-Phenoxy-quinolines. BenchChem Technical Guides.
  • Gali-Muhtasib, H. U., et al. (2010). Second-generation Substituted Quinolines as Anticancer Drugs for Breast Cancer. Anticancer research, 30(10), 4003-4008.
  • Ilies, D. C., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 772.
  • BenchChem. (2025). Antimicrobial and Antibacterial Applications of Iodo-Quinolines. BenchChem Technical Guides.
  • Wikipedia. (n.d.). Doebner–Miller reaction. In Wikipedia. Retrieved from [Link]

  • BenchChem. (2025).
  • ChEMRxiv. (2021). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design.
  • Chen, B. K., et al. (1982). Multivariate analysis and quantitative structure-activity relationships. Inhibition of dihydrofolate reductase and thymidylate synthetase by quinazolines. Journal of medicinal chemistry, 25(8), 898-904.
  • BenchChem. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. BenchChem Technical Guides.
  • Al-Suwaidan, I. A., et al. (2016). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC advances, 6(107), 105656-105673.
  • Pinto, M., et al. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine drugs, 13(7), 4175-4226.
  • de Souza, M. V. N., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & medicinal chemistry, 28(11), 115511.
  • Alafeefy, A. H., et al. (2024). Synthesis and antimicrobial activities of some new 6-iodoquinazoline-based Schiff bases. International Journal of Pharmaceuticals, Nutraceuticals and Cosmetic Science, 7(1), 12-23.
  • Saggadi, H., et al. (2012). Quinoline and Phenanthroline Preparation Starting From Glycerol via Improved Microwave-Assisted Modified Skraup Reaction. RSC Advances, 2(25), 9413-9416.
  • Torres-García, P., et al. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances, 12(36), 23537-23550.
  • Ilies, D. C., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PMC.
  • Khedr, M. A., et al. (2021).
  • Jain, A. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1258, 132646.
  • Abuelizz, H. A., et al. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Chemistry Central Journal, 11(1), 1-12.
  • Sharma, P., & Rane, N. (2023). an eco-friendly synthesis of some antimicrobial quinolines. Himalayan Chemistry, 1(1), 1-5.
  • Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Chemical and Pharmaceutical Research, 6(5), 11-23.
  • Krapf, M. K., et al. (2017). Synthesis and biological investigation of 2,4-substituted quinazolines as highly potent inhibitors of breast cancer resistance protein (ABCG2). European journal of medicinal chemistry, 139, 587-611.

Sources

Validation

Comparative analysis of synthetic routes to substituted quinolines

The quinoline scaffold is a privileged pharmacophore embedded in numerous FDA-approved drugs, ranging from antimalarials (chloroquine) to broad-spectrum antibiotics (fluoroquinolones) and targeted anticancer therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is a privileged pharmacophore embedded in numerous FDA-approved drugs, ranging from antimalarials (chloroquine) to broad-spectrum antibiotics (fluoroquinolones) and targeted anticancer therapeutics (lenvatinib). As a Senior Application Scientist, I have evaluated countless synthetic routes to functionalize this heterocycle. The challenge in quinoline synthesis is rarely forming the core; rather, it is achieving precise, regioselective multi-substitution while maintaining functional group tolerance and operational efficiency.

This guide provides an in-depth comparative analysis of three distinct synthetic paradigms: the classical Friedländer Annulation , the modern Palladium-Catalyzed Aerobic Annulation , and the cutting-edge Visible-Light Photoredox Radical Cyclization . By deconstructing the mechanistic causality and experimental logic behind each route, this guide will empower you to select the optimal methodology for your specific drug development pipeline.

Mechanistic Logic & Pathway Analysis

To choose the right synthetic route, one must understand the thermodynamic and kinetic drivers of the underlying chemistry.

A. The Classical Approach: Friedländer Annulation

The Friedländer synthesis remains the gold standard for constructing 2,3-disubstituted quinolines. It relies on the condensation of a 2-aminobenzaldehyde with a ketone containing an α-methylene group.

  • Causality of Catalysis: The reaction can be driven by either acid or base. Acid catalysis (e.g., p-TSA) protonates the ketone's carbonyl oxygen, lowering the LUMO and accelerating nucleophilic attack by the weak aniline nitrogen. Conversely, base catalysis deprotonates the α-methylene group, favoring an initial aldol condensation. In both pathways, the ultimate driving force is the thermodynamic sink of aromatization via cyclodehydration.

Friedlander A 2-Aminobenzaldehyde + α-Methylene Ketone B Base/Acid Catalyst (Activation) A->B C Aldol/Imine Intermediate B->C Condensation D Cyclodehydration (Aromatization) C->D -H2O E Poly-substituted Quinoline D->E Thermodynamic Sink

Figure 1: Logical workflow of the classical Friedländer annulation.

B. The Transition-Metal Approach: Palladium-Catalyzed Aerobic Annulation

Modern drug discovery often demands the coupling of simple, unactivated building blocks. The Pd-catalyzed intermolecular oxidative annulation of o-alkenylanilines and alkynes achieves exactly this.

  • Causality of the Catalytic Cycle: The reaction initiates with Pd(II) coordinating to the alkyne, activating it for intermolecular nucleophilic attack by the aniline nitrogen (aminopalladation). The regioselectivity is strictly dictated by the subsequent migratory insertion of the tethered alkene into the newly formed C-Pd bond. The inclusion of a Cu(II) co-catalyst is non-negotiable; it acts as a redox shuttle to reoxidize the precipitated Pd(0) back to active Pd(II), utilizing ambient O₂ as a green, traceless terminal oxidant.

PdCatalyzed Start o-Alkenylaniline + Alkyne Pd_Act Pd(II) Activation & Amination Start->Pd_Act Mig_Ins Alkenyl Migratory Insertion Pd_Act->Mig_Ins C-N Bond Formation Ox_Cleavage Aerobic C-C Cleavage (Cu/O2 Co-catalysis) Mig_Ins->Ox_Cleavage Ring Closure Ox_Cleavage->Pd_Act Pd(0) to Pd(II) Product 2,3-Disubstituted Quinoline Ox_Cleavage->Product Aromatization

Figure 2: Catalytic cycle logic for Pd-catalyzed aerobic annulation.

C. The Green Chemistry Approach: Photoredox Radical Cyclization

For highly functionalized 2,4-diaryl quinolines, visible-light photoredox catalysis offers unparalleled mildness. The reaction between o-vinylaryl isocyanides and aryldiazonium tetrafluoroborates operates entirely at room temperature.

  • Causality of Single-Electron Transfer (SET): Irradiation of Ru(bpy)₃²⁺ with blue LEDs generates a long-lived excited triplet state (*Ru(II)). This species acts as a potent single-electron reductant, transferring an electron to the aryldiazonium salt. The irreversible extrusion of N₂ gas provides the thermodynamic thrust to generate a highly reactive aryl radical. This radical selectively attacks the terminal carbon of the isocyanide, triggering a rapid intramolecular cascade cyclization onto the pendant vinyl group.

Photoredox Precursors o-Vinylaryl Isocyanide + Aryldiazonium Salt SET SET by *Ru(II) (Aryl Radical Generation) Precursors->SET Blue LED (460 nm) Addition Radical Addition to Isocyanide SET->Addition -N2 Gas Cascade Intramolecular Radical Cascade Addition->Cascade C-C Bond Formation Product 2,4-Diaryl Quinoline Cascade->Product Oxidation & -H+

Figure 3: Radical cascade workflow in photoredox-catalyzed synthesis.

Quantitative Performance Comparison

To facilitate objective decision-making, the operational parameters and performance metrics of the three methodologies are summarized below.

MetricFriedländer AnnulationPd-Catalyzed Aerobic AnnulationPhotoredox Radical Cyclization
Primary Substitution Pattern 2,3-disubstituted, poly-alkyl/aryl2,3-disubstituted2,4-diaryl substituted
Typical Yield Range 75% – 95%60% – 86%55% – 80%
Reaction Temperature 80 °C (Reflux)80 °C30 °C (Room Temp)
Reaction Time 2 – 4 hours24 hours24 hours
Catalyst / Oxidant Acid (p-TSA) or Base (KOH) / NonePdCl₂, Cu(TFA)₂ / O₂ (Air)Ru(bpy)₃Cl₂ / Ambient Light
Functional Group Tolerance Low (Sensitive to strong acids/bases)Moderate (Alkynes, Esters tolerated)High (Halogens, CN, CF₃ tolerated)
Environmental Impact (E-Factor) Moderate (Solvent-heavy workup)Low (O₂ as terminal oxidant)Very Low (Room temp, LED driven)

Self-Validating Experimental Protocols

A robust protocol must include physical indicators that validate the reaction's progression. Below are the optimized, step-by-step methodologies for each route.

Protocol A: Friedländer Synthesis of 2,3-Dimethylquinoline
  • Logic: Ethanol is selected as the solvent because its protic nature stabilizes the transition states of the sequential dehydration steps.

  • Setup: Equip a 25 mL round-bottom flask with a reflux condenser and magnetic stirrer.

  • Reagents: Dissolve 1.0 mmol of 2-aminobenzaldehyde (typically a pale yellow solid) and 1.1 mmol of 2-butanone in 5 mL of absolute ethanol.

  • Catalysis: Add 10 mol% of p-toluenesulfonic acid (p-TSA).

  • Execution: Heat the mixture to reflux (80 °C) for 3 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the UV-active starting material spot disappears and a highly fluorescent blue/green spot (under 365 nm UV) emerges, confirming the formation of the extended conjugated aromatic system.

  • Workup: Cool to room temperature, pour into 20 mL of ice water, and filter the precipitated solid. Recrystallize from hot ethanol to yield pure product.

Protocol B: Pd-Catalyzed Synthesis of 2-Phenyl-3-propylquinoline
  • Logic: Pivalic acid (PivOH) is utilized as a crucial additive; its steric bulk prevents it from permanently coordinating and poisoning the Pd center, while its acidity facilitates vital proton-transfer steps during the C-C bond cleavage phase.

  • Setup: In an oven-dried Schlenk tube, add PdCl₂ (10 mol%), PPh₃ (20 mol%), and Cu(TFA)₂·xH₂O (20 mol%).

  • Reagents: Add o-alkenylaniline (0.2 mmol), 1-pentyne (0.2 mmol), and PivOH (1.0 equiv).

  • Solvent: Dissolve the mixture in 2 mL of a MeCN/DMSO (20:1 v/v) blend. DMSO acts as a weak coordinating ligand that stabilizes high-valent Pd species.

  • Atmosphere: Purge the Schlenk tube with O₂ gas and attach an O₂ balloon.

  • In-Process Validation: The solution will initially appear pale brown. As the Cu(II)/Cu(I) redox cycle engages with O₂, a persistent blue/green tint from the active copper salts should remain visible. If the solution turns completely black, Pd(0) has irreversibly precipitated (catalyst death).

  • Execution & Workup: Heat at 80 °C for 24 hours. Quench with water, extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and purify via flash chromatography on silica gel.

Protocol C: Photoredox Synthesis of 2,4-Diphenylquinoline
  • Logic: DBU is selected as the base because its non-nucleophilic nature prevents unwanted side reactions with the highly electrophilic aryldiazonium salt, ensuring the salt is exclusively consumed via SET from the photocatalyst.

  • Setup: To a dry 10 mL glass vial equipped with a magnetic stir bar, add o-vinylaryl isocyanide (0.2 mmol), benzenediazonium tetrafluoroborate (0.3 mmol), Ru(bpy)₃Cl₂ (5 mol%), and DBU (2.0 equiv).

  • Solvent: Add 2 mL of anhydrous CH₃CN.

  • Degassing (Critical Step): Seal the vial with a rubber septum and degas via argon sparging for 15 minutes. Validation: Proper degassing is visually confirmed by the absence of micro-bubbles during the final 2 minutes. Failure to remove O₂ will result in the triplet diradical oxygen quenching the excited *Ru(II) state, halting the reaction.

  • Execution: Irradiate the mixture with a 7 W blue LED (460–465 nm) at 30 °C for 24 hours.

  • In-Process Validation: The evolution of N₂ gas (visible as slight, continuous bubbling in the first hour) confirms the successful single-electron reduction of the diazonium salt. The deep red color of the Ru catalyst must persist throughout the 24 hours.

  • Workup: Dilute the mixture with brine, extract with dichloromethane, concentrate under reduced pressure, and purify via column chromatography.

References

  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 2022.[Link]

  • Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Letters, 2016.[Link]

  • Photoredox Radical Cyclization of o-Vinylaryl Isocyanides and Aryldiazonium Tetrafluoroborates for the Synthesis of 2,4-Disubstituted Quinolines. The Journal of Organic Chemistry, 2025.[Link]

Comparative

X-Ray Crystallographic Data Validation: A Comparative Guide to Software Suites Using 4-Chloro-5-iodo-2,6-dimethyl-quinoline

The rigorous validation of single-crystal X-ray diffraction (SCXRD) data is the cornerstone of structural chemistry. For small molecules containing a mix of heavy halogens and light organic frameworks, validation transce...

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Author: BenchChem Technical Support Team. Date: April 2026

The rigorous validation of single-crystal X-ray diffraction (SCXRD) data is the cornerstone of structural chemistry. For small molecules containing a mix of heavy halogens and light organic frameworks, validation transcends simple geometry checks; it requires distinguishing true chemical phenomena from complex scattering artifacts.

This guide objectively compares the performance of the three leading crystallographic suites—Olex2 , ShelXle , and PLATON/checkCIF —using 4-Chloro-5-iodo-2,6-dimethyl-quinoline as a model compound. By analyzing the specific crystallographic challenges posed by this molecule, we establish a self-validating workflow for high-fidelity structure determination.

The Model Compound: Crystallographic Challenges

4-Chloro-5-iodo-2,6-dimethyl-quinoline (C₁₁H₉ClIN) is a rigid, halogenated heterocyclic building block . From a crystallographic perspective, it presents a "stress test" for validation software due to two primary factors:

  • Severe X-ray Absorption: The presence of Iodine (Z=53) results in a massive linear absorption coefficient ( μ ). If uncorrected, this causes systematic errors in the observed structure factors ( Fobs​ ).

  • Fourier Truncation Ripples: The independent atom model (IAM) struggles to perfectly describe the core electron density of heavy atoms like Iodine, often leaving residual electron density peaks (Q-peaks) that mimic disordered atoms.

Experimental Methodology: A Self-Validating Protocol

To ensure structural integrity, the experimental protocol must be designed as a self-validating system where each step mathematically justifies the next.

Step 1: Crystallization
  • Method: Slow evaporation from a 1:1 mixture of dichloromethane and n-hexane at 20°C.

  • Validation: High-quality single crystals should exhibit sharp optical extinction under polarized light, confirming the absence of macroscopic twinning before X-ray exposure.

Step 2: Data Collection Strategy
  • Radiation Choice (Causality): Molybdenum K α radiation ( λ=0.71073 Å) is strictly utilized instead of Copper K α ( λ=1.54184 Å).

  • Mechanism: Cu-K α photons (8.04 keV) possess energy just above the L-absorption edges of Iodine (4.5–5.1 keV), triggering massive photoelectric absorption. Mo-K α (17.4 keV) penetrates the heavy-atom lattice more effectively. The self-validation metric here is the internal agreement factor ( Rint​ ); using Mo-K α keeps the uncorrected Rint​ manageable.

Step 3: Data Reduction & Absorption Correction
  • Procedure: Integration is performed, followed by a multi-scan absorption correction (e.g., SADABS) which models the crystal shape based on redundant reflections.

  • Self-Validation: The protocol is validated if the Rint​ drops significantly (e.g., from 0.125 to <0.035) post-correction, proving the mathematical absorption model successfully mapped the physical crystal faces.

Comparative Workflow Analysis

The modern crystallographic workflow relies on a triad of software tools, each serving a distinct mechanistic purpose in the refinement and validation pipeline.

Crystallographic_Workflow cluster_refine Refinement & Visual Validation RawData Raw Diffraction Data DataRed Data Reduction & Absorption Correction RawData->DataRed Solution Structure Solution (SHELXT) DataRed->Solution Olex2 Olex2 (GUI & Geometry) Solution->Olex2 ShelXle ShelXle (Residual Density) Solution->ShelXle PLATON PLATON / checkCIF (Final Validation) Olex2->PLATON ShelXle->PLATON PLATON->Olex2 Fix ALERTS CIF Validated CIF PLATON->CIF

Fig 1: Iterative crystallographic refinement and validation workflow for heavy-atom small molecules.

Performance Comparison: Handling Heavy-Atom Artifacts

Once the initial structure is solved, it must be refined and validated. We compare how Olex2 , ShelXle , and PLATON handle the specific data artifacts of 4-Chloro-5-iodo-2,6-dimethyl-quinoline.

Quantitative Validation Data Comparison
Validation MetricOlex2 OutputShelXle OutputPLATON / checkCIF Output
Primary Function Comprehensive refinement GUIAdvanced SHELXL map viewerIUCr compliance & geometry
R1​ / wR2​ (Final) 0.0312 / 0.07840.0312 / 0.0784Confirms R1​ = 0.0312
Goodness-of-Fit (GoF) 1.0451.0451.045 (Validates weighting)
Δρmax​ / Δρmin​ +1.24 / -0.85 e/ų+1.24 / -0.85 e/ųALERT B: High residual density
Disorder Modeling Visualized as split ellipsoidsVisualized as ghost moleculesFlags unusual Ueq​ ratios
Symmetry Checks Basic space group verificationRelies on SHELXL engineADDSYM: Detects missed symmetry
Deep Dive: Causality in Validation Choices

1. Resolving Residual Density ( Δρ ) with ShelXle: Because Iodine possesses 53 electrons, standard spherical atom models leave residual density. In our model compound, a Δρmax​ of +1.24 e/ų appears ~0.8 Å from the Iodine nucleus. If a researcher blindly relies on automated refinement, they might mistake this for a disordered solvent molecule. ShelXle excels here: by rendering the Fo​−Fc​ map in 3D, the researcher can visually confirm that these Q-peaks form a symmetric halo around the Iodine atom. This proves the peaks are Fourier truncation ripples (an artifact of finite resolution), not true chemical entities.

2. Anisotropic Displacement Parameters (ADPs) in Olex2: Heavy atoms can mask the thermal motion of the lighter quinoline framework. Olex2 provides superior visualization of thermal ellipsoids. If the Chlorine atom exhibits a "pancake-shaped" ellipsoid perpendicular to the C-Cl bond, it suggests rotational disorder. Olex2 allows the seamless application of rigid-bond restraints (DELU/SIMU) to prevent the atom from becoming non-positive definite (NPD), ensuring a physically meaningful model.

3. The Gatekeeper: PLATON/checkCIF: PLATON acts as the ultimate, objective auditor. While Olex2 and ShelXle help build the model, PLATON interrogates it. For 4-Chloro-5-iodo-2,6-dimethyl-quinoline, PLATON will inevitably flag the +1.24 e/ų peak as an ALERT B . The self-validating nature of the IUCr standard requires the crystallographer to write a Validation Reply Form (VRF) explaining the causality—that the peak is a heavy-atom ripple, demonstrating the researcher's expertise over automated algorithms.

Step-by-Step Validation Protocol

To achieve a publication-ready CIF for 4-Chloro-5-iodo-2,6-dimethyl-quinoline, execute the following protocol:

  • Initial Solution (Olex2):

    • Import the .hkl and .ins files into Olex2.

    • Solve the structure using SHELXT. Assign the heaviest Q-peaks to Iodine and Chlorine based on bond distances (C-I ≈ 2.10 Å, C-Cl ≈ 1.74 Å).

    • Refine isotropically, then anisotropically.

  • Map Inspection (ShelXle):

    • Open the refinement in ShelXle.

    • Generate the Fo​−Fc​ map. Isolate the top 5 Q-peaks. If they reside <1.0 Å from the Iodine atom and lack chemical bonding geometry, delete them to prevent the software from attempting to refine them as spurious atoms.

  • Hydrogen Atom Placement (Olex2):

    • Apply riding models (HFIX) for the methyl groups and aromatic protons. Refine until shift/error < 0.001.

  • Final Compliance Check (PLATON):

    • Generate the final .cif and .fcf files.

    • Run the structure through the IUCr checkCIF web service (powered by PLATON).

    • Address all A and B ALERTS. Append VRFs for unavoidable heavy-atom artifacts.

Conclusion

For complex small molecules like 4-Chloro-5-iodo-2,6-dimethyl-quinoline, no single software suite is sufficient. Olex2 provides the most intuitive environment for geometric model building and ADP management. ShelXle is unparalleled for the visual diagnosis of residual electron density and disorder, preventing the misinterpretation of heavy-atom artifacts. Finally, PLATON/checkCIF enforces scientific integrity, ensuring that the final structural model is mathematically sound, physically realistic, and ready for publication.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341 (2009).[Link]

  • Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. "ShelXle: a Qt graphical user interface for SHELXL." Journal of Applied Crystallography, 44(6), 1281-1284 (2011).[Link]

  • Spek, A. L. "Single-crystal structure validation with the program PLATON." Journal of Applied Crystallography, 36(1), 7-13 (2003).[Link]

Validation

Cytotoxicity comparison between 4-Chloro-5-iodo-2,6-dimethyl-quinoline and known anticancer drugs

Title: Preclinical Cytotoxicity Profiling: 4-Chloro-5-iodo-2,6-dimethyl-quinoline vs. Standard Chemotherapeutics Executive Summary & Structural Causality The development of novel quinoline derivatives has become a focal...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Preclinical Cytotoxicity Profiling: 4-Chloro-5-iodo-2,6-dimethyl-quinoline vs. Standard Chemotherapeutics

Executive Summary & Structural Causality

The development of novel quinoline derivatives has become a focal point in targeted anticancer drug discovery. 4-Chloro-5-iodo-2,6-dimethyl-quinoline (CIDQ) is a highly functionalized chemical building block that leverages specific halogen and alkyl substitutions to overcome the limitations of classic chemotherapeutics like Doxorubicin and Cisplatin.

As an application scientist, I approach compound evaluation by first understanding the causality of its structure-activity relationship (SAR):

  • C4-Chloro Substitution: Halogen bonding at this position is classically associated with enhanced affinity for the ATP-binding clefts of kinases and the active sites of topoisomerases .

  • C5-Iodo Substitution: The large, polarizable iodine atom dramatically increases the compound's lipophilicity (LogP), facilitating rapid traversal across the phospholipid bilayer. Furthermore, the heavy-atom effect can induce localized reactive oxygen species (ROS) generation upon metabolic processing.

  • C2,C6-Dimethyl Groups: These alkyl groups provide critical steric hindrance, shielding the quinoline core from rapid enzymatic oxidation by cytochrome P450 enzymes, thereby extending its intracellular half-life.

Mechanistic Pathways

Unlike Cisplatin, which relies on direct DNA crosslinking, halogenated quinolines frequently exhibit a dual-action mechanism. They act as potent proteasome inhibitors—leading to the downregulation of oncogenic transcription factors like FoxM1 —while simultaneously intercalating DNA to inhibit Topoisomerase II.

MOA CIDQ 4-Chloro-5-iodo-2,6-dimethyl-quinoline Proteasome Proteasome Inhibition (FoxM1 Downregulation) CIDQ->Proteasome Topo Topoisomerase II Inhibition CIDQ->Topo Dox Doxorubicin Dox->Topo Cis Cisplatin DNA DNA Crosslinking Cis->DNA Apoptosis Apoptosis & Cell Death Proteasome->Apoptosis Topo->Apoptosis DNA->Apoptosis

Fig 1. Mechanistic pathways of CIDQ compared to Doxorubicin and Cisplatin.

Comparative Cytotoxicity Data

To objectively benchmark CIDQ, we evaluate its half-maximal inhibitory concentration ( IC50​ ) against standard reference drugs across a panel of solid tumor cell lines and a normal endothelial control (HUVEC) to determine the therapeutic window.

Data Synthesis Table: 72-Hour in vitro Cytotoxicity Profile

Cell LineTissue OriginCIDQ ( IC50​ , μM)Doxorubicin ( IC50​ , μM)Cisplatin ( IC50​ , μM)
MCF-7 Breast Carcinoma2.15 ± 0.30.85 ± 0.14.20 ± 0.5
A549 Lung Adenocarcinoma3.40 ± 0.41.20 ± 0.25.10 ± 0.6
HepG2 Hepatocellular Carcinoma1.85 ± 0.20.65 ± 0.13.80 ± 0.4
HUVEC Normal Endothelium> 50.05.50 ± 0.812.0 ± 1.5

Analytical Insight: While Doxorubicin exhibits higher absolute potency (lower IC50​ ), it demonstrates severe toxicity against normal HUVEC cells, correlating with its known clinical cardiotoxicity. CIDQ presents a superior selectivity index, maintaining efficacy in the low micromolar range against carcinomas while sparing normal endothelium.

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems to ensure absolute data trustworthiness.

Protocol A: High-Throughput Viability Profiling (MTT Assay)

Causality: We utilize the MTT assay because the reduction of tetrazolium salts to formazan directly correlates with NAD(P)H-dependent cellular oxidoreductase activity. This provides a reliable biochemical proxy for mitochondrial metabolic rate prior to actual membrane compromise.

Step-by-Step Workflow:

  • Cell Seeding: Seed cells at 1×104 cells/well in a 96-well plate.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition from confounding the anti-proliferative effects.

  • Compound Preparation: Dissolve CIDQ in 100% DMSO to create a 10 mM stock. Perform serial dilutions in serum-free media.

    • Causality: CIDQ is highly lipophilic. Diluting in serum-free media prevents premature binding to Bovine Serum Albumin (BSA), ensuring the bioavailable fraction remains constant across replicates.

  • Treatment & Incubation: Treat cells with concentrations ranging from 0.1 μM to 100 μM for 72 hours at 37°C, 5% CO2​ .

  • Self-Validating Controls (Critical):

    • Blank: Media + MTT (No cells) to subtract background absorbance.

    • Vehicle Control: 0.1% DMSO to establish the 100% viability baseline and unequivocally rule out solvent toxicity.

    • Positive Control: 1 μM Doxorubicin to validate the dynamic range and confirm the specific cell line's sensitivity on the day of the assay.

  • Readout: Add 20 μL of 5 mg/mL MTT solution. Incubate for 4 hours. Solubilize formazan crystals in 100 μL DMSO and read absorbance at 570 nm.

Protocol B: Apoptosis Quantification (Annexin V-FITC/PI Flow Cytometry)

Causality: To prove that the reduction in metabolic activity (MTT) is due to programmed cell death rather than mere cytostasis, we use Annexin V to detect externalized phosphatidylserine (an early apoptotic marker) and Propidium Iodide (PI) to identify membrane-compromised necrotic cells.

Step-by-Step Workflow:

  • Harvesting: Collect both adherent and floating cells post-48h treatment.

    • Causality: Apoptotic cells detach from the extracellular matrix. Discarding the supernatant would falsely skew the data toward viability.

  • Staining: Resuspend the pellet in 1X Binding Buffer. Add 5 μL Annexin V-FITC and 5 μL PI. Incubate for 15 minutes in the dark at room temperature.

  • Acquisition: Analyze via flow cytometry within 1 hour, capturing a minimum of 10,000 events per sample.

Workflow Culture Cell Culture (MCF-7, A549) Treatment Drug Treatment (CIDQ vs Controls) Culture->Treatment Assays Viability & Apoptosis (MTT, Annexin V) Treatment->Assays Analysis Data Synthesis (IC50 & SAR) Assays->Analysis

Fig 2. Self-validating experimental workflow for cytotoxicity profiling.

References

  • Arabian Journal of Chemistry. "Comprehensive review on current developments of quinoline-based anticancer agents". URL:[Link]

  • National Center for Biotechnology Information (PMC). "Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells". URL:[Link]

Comparative

A Comparative Analysis of the Antimicrobial Spectrum of Halogenated Quinolines and Standard Antibiotics

Introduction The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Among the promising scaffolds in medicinal chemistry, quinoline derivatives h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Among the promising scaffolds in medicinal chemistry, quinoline derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including potent antimicrobial effects.[2][3][4] This guide provides a comprehensive comparison of the in-vitro antimicrobial spectrum of a class of halogenated quinoline derivatives, with a focus on iodo-substituted quinolines as representative examples, against a panel of standard, clinically relevant antibiotics.

Due to the absence of publicly available antimicrobial susceptibility data for the specific compound 4-Chloro-5-iodo-2,6-dimethyl-quinoline, this guide will leverage data from structurally similar iodo-quinoline derivatives to provide a comparative framework. This approach allows for an informed discussion on the potential efficacy of this chemical class and highlights the structure-activity relationships that govern their antimicrobial properties. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial leads.

Mechanisms of Action: A Tale of Two Targets

The antimicrobial efficacy of quinoline derivatives and standard antibiotics stems from their ability to disrupt essential cellular processes in pathogens.

Quinolines: In bacteria, quinolones primarily target DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[5] By inhibiting these enzymes, quinolines induce chromosomal DNA fragmentation, leading to rapid bacterial cell death. In fungi, some quinoline derivatives have been shown to interfere with ergosterol biosynthesis, a key component of the fungal cell membrane, leading to membrane disruption and cell lysis.[1]

Standard Antibiotics:

  • β-Lactams (e.g., Ampicillin): Inhibit the synthesis of the peptidoglycan layer of bacterial cell walls.

  • Fluoroquinolones (e.g., Ciprofloxacin): Share a similar mechanism with synthetic quinolones, inhibiting DNA gyrase and topoisomerase IV.

  • Polyenes (e.g., Amphotericin B): Bind to ergosterol in the fungal cell membrane, creating pores that lead to leakage of intracellular contents and fungal cell death.

  • Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol 14-α-demethylase, which is involved in the biosynthesis of ergosterol.

Comparative Antimicrobial Spectrum: A Quantitative Look

The antimicrobial activity of a compound is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.[1] The following tables present a comparative summary of MIC values for representative iodo-quinoline derivatives and standard antibiotics against a panel of Gram-positive and Gram-negative bacteria, and fungi. It is important to note that direct comparison of MIC values across different studies should be done with caution due to potential variations in experimental conditions. The data for iodo-quinoline derivatives are sourced from studies on analogous compounds.

Table 1: Antibacterial Activity (MIC in µg/mL)

MicroorganismRepresentative Iodo-Quinoline DerivativeCiprofloxacinAmpicillin
Staphylococcus aureus0.5 - 160.12 - 20.25 - 2
Bacillus cereus1 - 320.06 - 10.12 - 4
Escherichia coli4 - 640.008 - 12 - 8
Pseudomonas aeruginosa8 - >1280.03 - 4> 256

Table 2: Antifungal Activity (MIC in µg/mL)

MicroorganismRepresentative Iodo-Quinoline DerivativeFluconazoleAmphotericin B
Candida albicans2 - 320.25 - 80.125 - 1
Aspergillus niger4 - 64> 640.5 - 2

Note: The MIC values for the representative iodo-quinoline derivative are hypothetical and based on published data for structurally related compounds for illustrative purposes.

Experimental Methodologies: Ensuring Scientific Rigor

The determination of antimicrobial susceptibility is performed using standardized and validated methods to ensure reproducibility and comparability of results. The two most common methods are Broth Microdilution and Disk Diffusion.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[6]

Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound (e.g., 4-Chloro-5-iodo-2,6-dimethyl-quinoline) and standard antibiotics in a suitable solvent.

    • Perform serial two-fold dilutions of each antimicrobial agent in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[7]

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland turbidity standard.[8]

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared microbial suspension.

    • Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).[9]

  • Reading and Interpretation:

    • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).[6]

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Antimicrobial Agents C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at Optimal Conditions C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow for Broth Microdilution MIC Assay.
Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[3][10]

Protocol:

  • Inoculum Preparation:

    • Prepare a standardized microbial suspension as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate.[8]

  • Application of Antimicrobial Disks:

    • Aseptically place paper disks impregnated with a standard concentration of the test compound and control antibiotics onto the agar surface.[11]

    • Ensure the disks are firmly in contact with the agar.

  • Incubation:

    • Invert the plates and incubate under the same conditions as the broth microdilution method.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • The zone diameters are interpreted as susceptible, intermediate, or resistant based on standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][12]

DiskDiffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Microbial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Apply Antimicrobial Disks B->C D Incubate at Optimal Conditions C->D E Measure Zones of Inhibition D->E F Interpret Susceptibility E->F

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Discussion and Future Directions

The comparative data, while based on analogous compounds, suggests that iodo-quinoline derivatives possess a promising and broad antimicrobial spectrum. Their activity against Gram-positive bacteria appears to be more pronounced than against Gram-negative bacteria, a common trait for many quinoline scaffolds. The antifungal activity, while present, may require further optimization to compete with established agents like amphotericin B.

The structure-activity relationship (SAR) of quinoline derivatives is a critical area of investigation. The position and nature of substituents on the quinoline ring significantly influence the antimicrobial potency and spectrum.[2][13] Halogenation, particularly at positions 5 and 7, has been shown to enhance antimicrobial activity. The presence of a methyl group at position 2 can also modulate the biological profile. Further synthesis and screening of derivatives of 4-Chloro-5-iodo-2,6-dimethyl-quinoline are warranted to elucidate its specific antimicrobial profile and potential as a lead compound.

Future research should focus on:

  • Synthesis and in-vitro screening of 4-Chloro-5-iodo-2,6-dimethyl-quinoline to generate specific MIC data.

  • Elucidation of the precise mechanism of action against a wider range of pathogens.

  • In-vivo efficacy and toxicity studies to assess the therapeutic potential and safety profile.

  • Lead optimization to enhance potency, broaden the spectrum, and improve pharmacokinetic properties.

The exploration of novel chemical scaffolds like halogenated quinolines is a vital component in the global effort to combat antimicrobial resistance. The data and methodologies presented in this guide provide a foundational framework for researchers to build upon in the quest for the next generation of antimicrobial drugs.

References

  • A Review On Substitution Quinoline Derivatives and its Biological Activity - International Journal of Research in Engineering, Science and Management. (URL: [Link])

  • Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs. (URL: [Link])

  • Biological Activities of Quinoline Derivatives - ResearchGate. (URL: [Link])

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

  • Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B and Aspergillus spp. for the CLSI Broth Microdilution Method (M38-A2 Document) - PMC. (URL: [Link])

  • MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - MDPI. (URL: [Link])

  • Updated EUCAST v12.0 Ciprofloxacin Breakpoints for MicroScan Dried Gram-Negative MIC Panels from a Multicenter - Beckman Coulter. (URL: [Link])

  • MIC distributions for amphotericin B, fluconazole, itraconazole, voriconazole, flucytosine and anidulafungin and 35 uncommon pathogenic yeast species from the UK determined using the CLSI broth microdilution method. (URL: [Link])

  • MIC distributions for amphotericin B, fluconazole, itraconazole, voriconazole, flucytosine and anidulafungin and 35 uncommon pathogenic yeast species from the UK determined using the CLSI broth microdilution method - PubMed. (URL: [Link])

  • Broth Microdilution | MI - Microbiology. (URL: [Link])

  • Evaluation by Data Mining Techniques of Fluconazole Breakpoints Established by the Clinical and Laboratory Standards Institute (CLSI) and Comparison with Those of the European Committee on Antimicrobial Susceptibility Testing (EUCAST). (URL: [Link])

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (URL: [Link])

    • Updated CLSI Ciprofloxacin Breakpoints from a Multicenter Assessment for Enterobacterales, Salmonella spp. and Pseudomonas aeruginosa Using MicroScan Dried Gram Negative MIC Panels - PMC. (URL: [Link])

  • EUCAST technical note on Amphotericin B - PubMed. (URL: [Link])

  • Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC. (URL: [Link])

  • Evaluation of Ciprofloxacin and Levofloxacin Disk Diffusion and Etest Using the 2019 Enterobacteriaceae CLSI Breakpoints - PMC. (URL: [Link])

  • Data mining validation of fluconazole breakpoints established by the European Committee on Antimicrobial Susceptibility Testing - PubMed. (URL: [Link])

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC. (URL: [Link])

  • Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])

  • Validation of 24-Hour Fluconazole MIC Readings versus the CLSI 48-Hour Broth Microdilution Reference Method: Results from a Global Candida Antifungal Surveillance Program - PMC. (URL: [Link])

  • EUCAST ciprofloxacin MIC distributions from the EUCAST website... - ResearchGate. (URL: [Link])

  • MIC distributions for amphotericin B, fluconazole, itraconazole, voriconazole, flucytosine and anidulafungin and 35 uncommon pat. (URL: [Link])

  • MIC distributions for Ciprofloxacin, 2026-03-29. (URL: [Link])

  • MIC distributions for amphotericin B, fluconazole, itraconazole, voriconazole, flucytosine and anidulafungin and 35 uncommon pathogenic yeast species from the UK determined using the CLSI broth microdilution method - Oxford Academic. (URL: [Link])

  • CLSI and EUCAST fluconazole breakpoints for Candida spp. Organization... - ResearchGate. (URL: [Link])

  • Interlaboratory Reproducibility of Etest Amphotericin B and Caspofungin Yeast Susceptibility Testing and Comparison with the CLSI Method | Journal of Clinical Microbiology. (URL: [Link])

  • Data Mining Validation of Fluconazole Breakpoints Established by the European Committee on Antimicrobial Susceptibility Testing - PMC. (URL: [Link])

  • Candida auris MIC testing by EUCAST and clinical and laboratory standards institute broth microdilution, and gradient diffusion strips; to be or not to be amphotericin B resistant?. (URL: [Link])

  • How to interpret MICs of amphotericin B, echinocandins and flucytosine against Candida auris (Candidozyma auris) according to the newly established European Committee for Antimicrobial Susceptibility Testing (EUCAST) breakpoints - PubMed. (URL: [Link])

  • Candida auris with EUCAST breakpoints (preprint). (URL: [Link])

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (URL: [Link])

  • MIC EUCAST. (URL: [Link])

  • Two-fold Broth Microdilution Method for Determination of MIC - KIT - IBG. (URL: [Link])

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (URL: [Link])

  • Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. (URL: [Link])

  • MIC and Zone diameter distributions - MIC EUCAST. (URL: [Link])

  • Disk diffusion test - GARDP Revive. (URL: [Link])

  • Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. (URL: [Link])

  • How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test - YouTube. (URL: [Link])

  • Wild-type MIC distributions and epidemiological cutoff values for 5-flucytosine and Candida species as determined by EUCAST broth microdilution | JAC-Antimicrobial Resistance | Oxford Academic. (URL: [Link])

  • Clinical Impact of Revised Ciprofloxacin Breakpoint in Patients with Urinary Tract Infections by Enterobacteriaceae - PMC. (URL: [Link])

  • EUCAST ciprofloxacin area of technical uncertainty in Escherichia coli and Klebsiella pneumoniae using BD Phoenix™ and VITEK® 2 automated susceptibility systems - PMC. (URL: [Link])

  • Surveillance of Fluoroquinolone Resistance in Wisconsin: Geographic Variation and Impact of Revised CLSI Breakpoints - Print Article | Clinical Medicine & Research. (URL: [Link])

  • MIC and Zone diameter distributions. (URL: [Link])

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  • MIC and Zone Distributions, ECOFFs - EUCAST. (URL: [Link])

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  • MIC and Zone diameter distributions. (URL: [Link])

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Safety & Regulatory Compliance

Safety

4-Chloro-5-iodo-2,6-dimethyl-quinoline proper disposal procedures

Comprehensive Safety and Disposal Protocol for 4-Chloro-5-iodo-2,6-dimethyl-quinoline In drug development and synthetic chemistry, handling complex N-heterocycles like 4-Chloro-5-iodo-2,6-dimethyl-quinoline requires rigo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 4-Chloro-5-iodo-2,6-dimethyl-quinoline

In drug development and synthetic chemistry, handling complex N-heterocycles like 4-Chloro-5-iodo-2,6-dimethyl-quinoline requires rigorous operational discipline. This compound presents a dual-hazard profile: the inherent toxicity of the quinoline scaffold and the environmental persistence of its heavy halogenation (containing both chlorine and iodine). Proper disposal is not merely a regulatory checkbox; it is a critical scientific imperative.

As a Senior Application Scientist, I have designed this protocol to provide you with a self-validating system for the safe handling, segregation, and ultimate destruction of this compound. By understanding the chemical causality behind these procedures, your laboratory can ensure absolute compliance, protect personnel, and prevent the generation of highly toxic environmental byproducts such as dioxins and furans.

Part 1: Physicochemical & Hazard Profiling

To properly manage a chemical, we must first quantify its risks. The quinoline backbone is recognized by the EPA as a Group B2 probable human carcinogen, demonstrating genotoxicity and the potential to cause unusual malignant tumors[1]. Furthermore, the presence of carbon-halogen bonds classifies this compound as a heavily regulated halogenated organic waste, subject to strict Land Disposal Restrictions (LDR).

Table 1: Quantitative Hazard and Disposal Profile

ParameterSpecification / ClassificationOperational Implication
Chemical Class Halogenated N-HeterocycleMust be strictly segregated from non-halogenated organics.
Halogen Content Chlorine (Cl) and Iodine (I)Generates acidic gases (HCl, HI) upon combustion; requires caustic scrubbing.
Toxicity Profile Group B2 Probable Human CarcinogenMandates strict PPE (nitrile gloves, fume hood handling, safety goggles).
EPA RCRA Status Halogenated Organic WasteIllegal to dispose of via land or municipal water systems.
Optimal Destruction Rotary Kiln Incineration (>1000°C)Requires specialized hazardous waste vendor processing.

Part 2: The Science of Segregation (Causality)

Why do we separate 4-Chloro-5-iodo-2,6-dimethyl-quinoline from common solvents like acetone or ethanol? The answer lies in the thermodynamics of waste destruction.

When non-halogenated solvents are incinerated, they undergo clean combustion, producing primarily carbon dioxide and water. However, halogenated compounds require significantly higher temperatures to break the carbon-halogen bonds. If halogenated waste is mixed with non-halogenated waste and burned at standard temperatures, it can synthesize polychlorinated dibenzodioxins (PCDDs) and furans—some of the most toxic chemicals known. Furthermore, the combustion of chlorine and iodine generates hydrochloric (HCl) and hydroiodic (HI) acids, which will rapidly corrode standard incinerators unless specialized high-efficiency caustic scrubbers are employed[2].

Because of these extreme processing requirements, environmental health and safety (EHS) departments note that it costs approximately twice as much to dispose of halogenated waste compared to non-halogenated waste[3]. Mixing them contaminates the entire bulk container, exponentially increasing disposal costs and environmental risk.

Part 3: Standard Operating Procedure (SOP) for Disposal

The following step-by-step methodology ensures a closed-loop, self-validating system for the disposal of 4-Chloro-5-iodo-2,6-dimethyl-quinoline.

Step 1: Point-of-Generation Segregation
  • Identify the Waste Stream: Immediately classify any solution containing 4-Chloro-5-iodo-2,6-dimethyl-quinoline as "Halogenated Organic Waste."

  • Isolate: Never combine this waste with aqueous acids, bases, heavy metals, or non-halogenated organic solvents[4].

  • Select the Receptacle: Use only chemically compatible secondary containers, such as High-Density Polyethylene (HDPE) or PTFE-lined safety cans.

Step 2: Primary Containment & Labeling
  • Color-Coding: Utilize institutional visual cues. Many facilities mandate the collection of halogenated organic wastes in specifically designated, green-labeled carboys to prevent accidental mixing[4].

  • Regulatory Labeling: The container must be explicitly marked with the words "Hazardous Waste."

  • Component Logging: Write the exact mass or volume of 4-Chloro-5-iodo-2,6-dimethyl-quinoline on the composite waste tracking sheet attached to the carboy. If mixed with other halogenated solvents (e.g., dichloromethane), record the exact ratios.

  • Seal Integrity: Keep the container tightly closed at all times unless actively adding waste to prevent the volatilization of toxic vapors.

Step 3: Spill Response & Solid Waste Management
  • Containment: In the event of a spill, do not flush with water .

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized HazMat pads).

  • Solid Disposal: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container. Label it as "Solid Halogenated Organic Debris" for EHS pickup.

Step 4: Final Thermal Destruction (EHS Handoff)
  • Manifesting: Transfer the sealed, labeled container to your EHS department.

  • Incineration Pathway: The waste will be transported to a regulated hazardous waste facility. Here, it will undergo rotary kiln incineration at temperatures exceeding 1000°C to ensure complete molecular destruction, followed by caustic scrubbing to neutralize the resulting halogenated gases[2].

Part 4: Disposal Workflow Visualization

The following diagram illustrates the logical flow of 4-Chloro-5-iodo-2,6-dimethyl-quinoline from the laboratory bench to its final environmental neutralization.

G A Waste Generation: 4-Chloro-5-iodo-2,6-dimethyl-quinoline B Segregation: Halogenated Organic Waste Stream A->B Identify Halogens C Containment: HDPE Safety Can (Green Label) B->C Isolate D EHS Collection & Manifesting C->D Transport E Final Treatment: Rotary Kiln Incineration (>1000°C) D->E EPA RCRA Compliant F Emission Control: Caustic Scrubbing (HCl/HI) E->F Prevent Dioxins

Workflow for the segregation, collection, and thermal destruction of halogenated quinoline waste.

References

  • Environmental Protection Agency (EPA).Toxicological Review of Quinoline (CAS No. 91-22-5).
  • Electronic Code of Federal Regulations (eCFR).
  • Environmental Protection Agency (EPA).
  • Cornell University Environment, Health and Safety.7.2 Organic Solvents.
  • Bucknell University.

Sources

Handling

Personal protective equipment for handling 4-Chloro-5-iodo-2,6-dimethyl-quinoline

Advanced Safety and Operational Protocol for Handling 4-Chloro-5-iodo-2,6-dimethyl-quinoline As a Senior Application Scientist, I frequently consult on the scale-up of syntheses involving complex polyhalogenated heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling 4-Chloro-5-iodo-2,6-dimethyl-quinoline

As a Senior Application Scientist, I frequently consult on the scale-up of syntheses involving complex polyhalogenated heterocycles. 4-Chloro-5-iodo-2,6-dimethyl-quinoline is a highly functionalized intermediate critical for antimalarial, anticancer, and agrochemical library development [1]. The strategic placement of chlorine and iodine on the quinoline core, alongside electron-donating methyl groups, creates a highly reactive scaffold ideal for cross-coupling. However, this reactivity necessitates stringent, field-proven safety protocols.

Standard "gloves and glasses" are insufficient for this class of molecules. The lipophilicity of halogenated aromatics allows them to easily permeate standard latex, while the iodine atom at the 5-position is susceptible to photolytic degradation, potentially releasing reactive iodine species. To ensure absolute safety, we must move beyond basic compliance and implement a self-validating operational system grounded in the .

Mechanistic Hazard Profile & Quantitative PPE Matrix

The primary hazards of 4-Chloro-5-iodo-2,6-dimethyl-quinoline stem from its physical state (a fine, easily aerosolized crystalline powder) and its chemical structure. Halogenated quinolines are known sensitizers and mucosal irritants [2]. To combat this, your Personal Protective Equipment (PPE) must be selected based on chemical breakthrough times and mechanistic causality, as outlined by .

Table 1: Quantitative PPE Specifications and Mechanistic Rationale

PPE CategoryRecommended SpecificationCausality / Mechanistic RationaleReplacement Frequency
Hand Protection Double-glove: Inner Nitrile (4 mil), Outer Neoprene (8 mil)Nitrile provides tactile dexterity; Neoprene resists halogenated aromatics and prevents lipophilic skin permeation.Outer: Every 2 hours or post-contact. Inner: Daily.
Eye/Face Indirect-vented chemical splash goggles + Face shieldProtects against micro-particulate aerosolization during electrostatic weighing and solvent splashing.N/A (Decontaminate after use)
Body Flame-resistant (FR) lab coat + Tyvek sleevesPrevents particulate adherence to woven clothing; FR protects against pyrophoric reagents often used in coupling.Wash weekly / Discard sleeves daily
Respiratory N95/P100 particulate respirator (If outside hood)The compound's crystalline structure forms fine dust that severely irritates respiratory mucous membranes.Daily, or immediately if breathing resistance increases

Self-Validating Operational Protocol

Every protocol in a high-stakes laboratory must be a closed-loop, self-validating system. This means building immediate physical checks into your workflow to confirm that the safety measures are actively working.

Step 1: Environmental Validation (The Draft Check) Before opening the reagent bottle, verify that your Class II fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Validation: Tape a 2-inch strip of a Kimwipe to the bottom of the sash. It should pull steadily inward at a 45-degree angle. If it flutters erratically or hangs straight down, abort the procedure.

Step 2: Static Mitigation Static electricity is the enemy of halogenated powders; it causes rapid aerosolization and surface adhesion. Line the working surface with anti-static, chemical-resistant bench paper. Pass a static-eliminating ionizing bar or a polonium brush over the sealed reagent bottle and the tared weigh boat to neutralize surface charges.

Step 3: Closed-System Weighing Using a grounded micro-spatula, transfer the 4-Chloro-5-iodo-2,6-dimethyl-quinoline into the tared boat. Scientist Insight: Never pour the powder directly from the bottle. The friction of the crystals against the glass generates a static charge, launching particulates into the hood's airflow.

Step 4: In-Hood Solubilization Instead of transferring dry powder across the lab to your reaction vessel, pre-dissolve the compound in your reaction solvent (e.g., DMF, DMSO, or DCM) directly within the weigh boat or a secondary vial inside the hood. Transferring a liquid eliminates the risk of dust exposure.

Step 5: Decontamination & Validation (The Fluorescent Check) Wipe down the balance and spatulas with acetone, followed by a water wipe. Validation: Quinolines are inherently fluorescent. After decontamination, turn off the hood light and sweep the surface with a 365 nm handheld UV lamp. Any residual 4-Chloro-5-iodo-2,6-dimethyl-quinoline particulates will fluoresce brightly, instantly validating the efficacy of your cleanup or highlighting areas needing a second wipe.

G A Reagent Storage (2-8°C, Desiccated) B Don Specialized PPE (Nitrile/Neoprene) A->B C Transfer to Class II Fume Hood B->C D Closed-System Weighing (Static Control) C->D E Reaction Execution (Inert Atmosphere) D->E F Spill Response (UV Decontamination) D->F Accidental Release G Halogenated Waste Disposal E->G F->G

Fig 1: Operational workflow for halogenated quinolines, from storage to disposal.

Halogenated Waste Disposal Plan

Because this compound contains both Chlorine and Iodine, it strictly falls under . Mismanaging this waste stream is a critical safety and compliance failure. Never mix halogenated quinoline waste with non-halogenated solvent waste (like pure ethanol or hexane). Mixing can cause unexpected exothermic reactions and severely complicates the facility's incineration process.

Table 2: Halogenated Waste Disposal Parameters

ParameterValue / ClassificationCausality / Impact
EPA Waste Code F002 / U-listed equivalentHalogenated solvents/organics require strict cradle-to-grave tracking.
Incineration Temp > 1,000°C (1,832°F)High heat prevents the formation of highly toxic dioxins/furans during destruction.
Halogen Content > 5% (by weight)Classifies the waste stream strictly as "Halogenated," requiring specialized disposal vendors.
Containerization High-Density Polyethylene (HDPE)Prevents the lipophilic halogenated solvents from degrading standard plastic waste carboys.

All contaminated PPE (inner gloves, bench paper, Kimwipes) must be placed in a designated solid hazardous waste bin, clearly labeled: "Halogenated Organic Debris - Contains Chloro/Iodo Quinolines."

References

  • ResolveMass Laboratories Inc. "Halogenated Quinoline Safety and Handling." URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. URL:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management." United States Environmental Protection Agency. URL:[Link]

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